Product packaging for 2,7-Dinitro-9,10-phenanthrenedione(Cat. No.:CAS No. 604-94-4)

2,7-Dinitro-9,10-phenanthrenedione

Cat. No.: B1596109
CAS No.: 604-94-4
M. Wt: 298.21 g/mol
InChI Key: NLYJKDKBQGPHLE-UHFFFAOYSA-N
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Description

2,7-Dinitro-9,10-phenanthrenedione is a useful research compound. Its molecular formula is C14H6N2O6 and its molecular weight is 298.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6N2O6 B1596109 2,7-Dinitro-9,10-phenanthrenedione CAS No. 604-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dinitrophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O6/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(13)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYJKDKBQGPHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209160
Record name 9,10-Phenanthrenedione, 2,7-dinitro- (9CI)
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Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-94-4
Record name 2,7-Dinitro-9,10-phenanthrenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthrenequinone, 2,7-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Phenanthrenedione, 2,7-dinitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,7-Dinitro-9,10-phenanthrenedione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2,7-Dinitro-9,10-phenanthrenedione. This compound is of significant interest in materials science and medicinal chemistry due to its unique electronic properties and potential biological activities.[1] The introduction of nitro groups to the phenanthrenequinone framework significantly alters its electronic characteristics and reactivity, making it a valuable subject of academic and industrial research.[1]

Core Chemical and Physical Properties

This compound is a light yellow to yellow solid.[1] Its fundamental properties are summarized in the table below, providing a solid foundation for its application in various research contexts.[1]

PropertyValueSource(s)
Molecular Formula C₁₄H₆N₂O₆[1][2][3][4]
Molecular Weight 298.21 g/mol [1][2][3][4]
CAS Number 604-94-4[1][2][3][4]
Melting Point 302-304 °C[1][2][5]
Boiling Point (Predicted) 555.9 °C at 760 mmHg[1][2][5]
Density (Predicted) 1.631 g/cm³[1][2][5]
Appearance Light yellow to yellow solid[1]
LogP 3.59540[2][5]
PSA 125.78000[2][5]
Index of Refraction 1.714[2]
InChI Key NLYJKDKBQGPHLE-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are outlined below.

1. Synthesis via Direct Nitration of 9,10-Phenanthrenequinone

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of 9,10-phenanthrenequinone.[1]

  • Reagents:

    • 9,10-Phenanthrenequinone

    • Fuming Nitric Acid

    • Concentrated Sulfuric Acid

  • Procedure:

    • A mixture of fuming nitric acid and concentrated sulfuric acid is prepared to generate the nitronium ion (NO₂⁺), which serves as the active nitrating species.[1]

    • 9,10-Phenanthrenequinone is treated with this acidic mixture.

    • The reaction is carried out under reflux conditions.

    • The desired 2,7-dinitro isomer is typically separated from other potential isomers, such as the 2,5-dinitro derivative, through recrystallization or chromatography.[1]

  • Yield: Approximately 61% of the pure product can be achieved.[1]

2. Reductive Transformation to 2,7-Diamino-9,10-phenanthrenequinone

The nitro groups of this compound can be readily reduced to amino groups, yielding a valuable precursor for the synthesis of more complex molecules like covalent organic frameworks (COFs) and chemosensors.[1]

  • Reagents:

    • This compound

    • Sodium Dithionite (Na₂S₂O₄)

    • Aqueous Sodium Hydroxide (NaOH) solution

  • Procedure:

    • This compound is dissolved in an aqueous solution of sodium hydroxide.

    • Sodium dithionite is added as the reducing agent.

    • The reaction mixture is maintained at a temperature of 50°C for a duration of 2 hours.[1]

  • Yield: This transformation typically results in a yield of approximately 54%.[1]

3. Halogenation: Bromination of the Dinitro-Phenanthrenedione Core

The dinitro-phenanthrenedione core can undergo halogenation, specifically bromination, to introduce further functional groups.

  • Reagents:

    • This compound

    • Bromine

    • Concentrated Sulfuric Acid

    • Acetic Acid

  • Procedure:

    • The bromination of 2,7-dinitro-9,10-phenanthrenequinone is conducted using bromine in a mixture of concentrated sulfuric acid and acetic acid.[1][6]

    • It has been noted that the presence of nitric acid is necessary for this reaction to proceed, suggesting a complex reaction mechanism.[1][6]

  • Product: The reaction leads to the formation of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.[1][6]

Visualizing Chemical Pathways and Relationships

The following diagrams illustrate the key synthetic and reactive pathways involving this compound.

Synthesis_Workflow Start 9,10-Phenanthrenequinone Process Electrophilic Aromatic Substitution (Reflux) Start->Process Reagents Fuming Nitric Acid + Concentrated Sulfuric Acid Reagents->Process Product This compound Process->Product Reduction_Workflow Start This compound Process Reduction (50°C, 2 hours) Start->Process Reagents Sodium Dithionite (Na₂S₂O₄) + Aqueous Sodium Hydroxide (NaOH) Reagents->Process Product 2,7-Diamino-9,10-phenanthrenequinone Process->Product Logical_Relationships A 9,10-Phenanthrenequinone (Starting Material) B This compound (Core Compound) A->B Nitration C 2,7-Diamino-9,10-phenanthrenequinone (Reduced Derivative) B->C Reduction D 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone (Halogenated Derivative) B->D Bromination E Potential Anticancer Agents B->E Biological Activity

References

A Comprehensive Technical Guide on the Physical Properties of 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 2,7-Dinitro-9,10-phenanthrenedione, a nitrated polycyclic quinone of significant interest in materials science and environmental research.[1] The introduction of nitro groups onto the phenanthrenequinone framework significantly alters its electronic properties and reactivity, making it a subject of ongoing academic inquiry.[1]

Core Physical and Chemical Properties

This compound is a light yellow to yellow solid.[1] Its fundamental properties are well-documented, providing a solid basis for its application in various research fields.[1]

Tabulated Physical Data

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₆N₂O₆[1][2][3][4][5]
Molecular Weight 298.21 g/mol [1][2][3][4][5]
CAS Registry Number 604-94-4[1][2][4][5]
Appearance Light yellow to yellow solid[1]
Melting Point 302-304 °C[1][2][3][5]
Boiling Point (Predicted) 555.9 ± 43.0 °C at 760 mmHg[1][2][3]
Density (Predicted) 1.631 ± 0.06 g/cm³[1][2][3]
Flash Point (Predicted) 289.4 °C[2][3]
Refractive Index (Predicted) 1.714[2][3]
LogP 3.59540[2][3]
PSA (Polar Surface Area) 125.78000[2][3]
InChI Key NLYJKDKBQGPHLE-UHFFFAOYSA-N

Experimental Protocols

The characterization and synthesis of this compound involve several standard and specific experimental procedures.

Synthesis via Electrophilic Nitration

The most documented method for synthesizing this compound is through the direct electrophilic aromatic substitution nitration of 9,10-phenanthrenequinone.[1]

Protocol:

  • Reagent Preparation: A nitrating mixture is prepared by combining fuming nitric acid and concentrated sulfuric acid. The acidic environment facilitates the generation of the nitronium ion (NO₂⁺), the active electrophile.[1]

  • Reaction: 9,10-Phenanthrenequinone is treated with the nitrating mixture. The reaction is typically conducted under reflux conditions to ensure completion.[1]

  • Work-up and Purification: Following the reaction, the mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration.

  • Isomer Separation: The nitration of phenanthrene can result in a mixture of isomers.[1] The desired 2,7-dinitro isomer is typically separated from other potential isomers, such as the 2,5-dinitro derivative, through recrystallization or chromatography to achieve a pure product with a yield of approximately 61%.[1]

Spectroscopic Characterization

The molecular structure and electronic properties of this compound are elucidated using various spectroscopic techniques.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum would be obtained by preparing a KBr pellet of the solid sample or using an ATR-FTIR spectrometer. Key expected peaks would include those corresponding to the C=O stretching of the quinone system and the symmetric and asymmetric stretching of the nitro (NO₂) groups.[1]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. A solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured across the UV-Visible range. The introduction of nitro groups is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the parent 9,10-phenanthrenedione due to the extension of the conjugated π-system.[1] While the parent compound can fluoresce, the presence of nitro groups often leads to the quenching of fluorescence.[1]

Experimental and Logic Flow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 9,10-Phenanthrenequinone reagents Reagents: Fuming HNO₃ + conc. H₂SO₄ start->reagents reaction Electrophilic Nitration (Reflux) start->reaction reagents->reaction workup Precipitation in Ice Water & Filtration reaction->workup purification Purification: Recrystallization/Chromatography workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir uvvis UV-Vis Spectroscopy product->uvvis data Structural & Electronic Data nmr->data ir->data uvvis->data

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Molecular Structure of 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitro-9,10-phenanthrenedione is a nitrated polycyclic quinone that has garnered significant interest in various scientific fields. The presence of two nitro groups on the phenanthrenequinone framework dramatically influences its electronic properties and reactivity.[1] This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is a subject of study in materials science for potential applications in dye-sensitized solar cells due to its tunable redox potentials.[1] Furthermore, as a derivative of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), it is relevant in environmental and toxicological studies, particularly concerning its presence in diesel exhaust and its potential for DNA damage.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and reactivity.

Molecular Structure and Physicochemical Properties

This compound is a solid, light yellow to yellow compound.[1] Its core structure consists of a phenanthrenequinone scaffold with two nitro groups substituted at the 2 and 7 positions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₄H₆N₂O₆[1][2][3][4][5]
Molecular Weight 298.21 g/mol [1][2][3][4][5]
CAS Registry Number 604-94-4[1][3][4][5]
Appearance Light yellow to yellow solid[1]
Melting Point 302-304 °C[1][2][4]
Boiling Point (Predicted) 555.9 ± 43.0 °C at 760 mmHg[1][2][4]
Density (Predicted) 1.631 ± 0.06 g/cm³[1][2][4]
Flash Point (Predicted) 289.4 °C[2][4]
LogP 3.59540[2][4]
PSA 125.78000[2][4]
Refractive Index (Predicted) 1.714[2][4]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the direct nitration of 9,10-phenanthrenequinone.[1] This reaction is a classic example of electrophilic aromatic substitution.[1]

Experimental Protocol: Direct Nitration of 9,10-Phenanthrenequinone
  • Reagents: 9,10-Phenanthrenequinone, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • 9,10-Phenanthrenequinone is treated with a mixture of fuming nitric acid and concentrated sulfuric acid.

    • The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[1]

    • The reaction is typically carried out under reflux conditions.[1]

    • The desired 2,7-dinitro isomer is then separated from other potential isomers, such as the 2,5-dinitro derivative, through recrystallization or chromatography.[1]

  • Yield: Approximately 61% of the pure product can be obtained.[1]

An alternative, multi-step synthesis starting from anthrone has also been described, which involves the nitration of anthrone to 2,7-dinitro-9,10-anthraquinone, followed by a series of reactions including Zinin reduction, diazotization, bromination, and dehydroxylation.[1]

G Synthesis of this compound A 9,10-Phenanthrenequinone C Reflux A->C Electrophilic Aromatic Substitution B Fuming Nitric Acid & Concentrated Sulfuric Acid B->C D This compound C->D

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

The molecular structure of this compound is confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms. While specific data for the dinitrated compound is not detailed in the provided search results, data for the parent 9,10-phenanthrenedione provides a baseline for interpreting the spectra.[1] The introduction of electron-withdrawing nitro groups would be expected to cause downfield shifts for the aromatic protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational modes for this compound would include those for the C=O of the quinone system and the N-O stretching of the nitro groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions. The parent 9,10-phenanthrenedione has a known UV/Visible absorption spectrum.[1] The addition of nitro groups is expected to cause a red-shift (bathochromic shift) in the absorption spectrum due to the extension of the conjugated system and the electron-withdrawing nature of the nitro groups.[1]

Table 2: Key Spectroscopic Data (Reference to Parent Compound)
TechniqueCompoundObserved Features
¹H NMR 9,10-PhenanthrenedioneData available for comparison[1]
¹³C NMR 9,10-PhenanthrenedioneData available for comparison[1]
IR Spectroscopy 9,10-PhenanthrenedioneData available in NIST Chemistry WebBook[6]
UV-Vis Spectroscopy 9,10-PhenanthrenedioneData available in NIST Chemistry WebBook[7]
Mass Spectrometry 9,10-PhenanthrenedioneData available in PubChem and NIST Chemistry WebBook[7][8]

Chemical Reactivity and Protocols

The presence of both the quinone system and the electron-withdrawing nitro groups makes this compound a versatile molecule for further chemical transformations.

Reductive Transformations

The nitro groups can be readily reduced to amino groups, yielding 2,7-Diamino-9,10-phenanthrenequinone.[1] This is a key step for synthesizing more complex molecular structures.[1]

  • Experimental Protocol: Reduction of Nitro Groups

    • Reagents: this compound, sodium dithionite (Na₂S₂O₄), aqueous sodium hydroxide (NaOH).[1]

    • Procedure:

      • The reaction is typically carried out in an aqueous solution of sodium hydroxide.[1]

      • Sodium dithionite is used as the reducing agent.[1]

      • The reaction mixture is maintained at a temperature of 50°C for 2 hours.[1]

    • Yield: A yield of approximately 54% can be achieved.[1]

Halogenation Reactions

The dinitro-phenanthrenedione core can undergo halogenation, specifically bromination.[1]

  • Experimental Protocol: Bromination

    • Reagents: 2,7-Dinitro-9,10-phenanthrenequinone, bromine, concentrated sulfuric acid, acetic acid.[1]

    • Procedure:

      • The bromination is carried out in a mixture of concentrated sulfuric acid and acetic acid.[1]

      • The presence of nitric acid has been observed to be necessary for this reaction to proceed, suggesting a complex reaction mechanism.[1]

    • Product: 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone.[1]

G Key Reactions of this compound A This compound B Reduction (Sodium Dithionite) A->B D Bromination (Bromine, H2SO4, Acetic Acid) A->D C 2,7-Diamino-9,10-phenanthrenequinone B->C E 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone D->E

Caption: Reaction pathways of this compound.

Conclusion

This compound is a molecule with a well-defined structure and diverse chemical reactivity. Its synthesis via direct nitration of 9,10-phenanthrenequinone is a robust method. The presence of the dinitro and quinone functionalities makes it an important precursor for a variety of derivatives and a subject of interest in both fundamental and applied chemical research. Further exploration of its properties and reactions will likely lead to new applications in materials science and medicinal chemistry.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Nitration of Phenanthrenequinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) nitration of phenanthrenequinone. It covers the core principles of the reaction, predicted regioselectivity, inferred experimental protocols, and expected analytical data for the resulting nitrophenanthrenequinone isomers. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to Phenanthrenequinone and its Reactivity in Electrophilic Aromatic Substitution

Phenanthrenequinone, a polycyclic aromatic dione, is a versatile building block in organic synthesis. Its extended π-system and the presence of two carbonyl groups significantly influence its reactivity towards electrophilic aromatic substitution. The carbonyl groups are electron-withdrawing and thus deactivate the aromatic rings towards electrophilic attack. However, the phenanthrene nucleus is inherently susceptible to electrophilic substitution, creating a nuanced reactivity profile. Understanding the interplay of these electronic effects is crucial for predicting the outcomes of reactions such as nitration.

The Mechanism of Nitration: An Electrophilic Aromatic Substitution Reaction

The nitration of phenanthrenequinone proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The nitronium ion (NO₂⁺), a potent electrophile, is typically generated in situ from the reaction of concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid.

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The π-electron system of the phenanthrenequinone ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitro-substituted phenanthrenequinone.

Regioselectivity in the Mononitration of Phenanthrenequinone

The carbonyl groups at positions 9 and 10 are strongly deactivating and meta-directing. Therefore, they will direct the incoming electrophile away from the rings to which they are attached and primarily to the other ring. Within the phenanthrene system, the 2, 4, 5, and 7 positions are generally the most reactive towards electrophiles.

Considering the deactivating nature of the quinone system, the nitration is expected to occur on the outer rings. The most probable positions for monosubstitution are the 2- and 4-positions (and their symmetric equivalents, the 7- and 5-positions, respectively). The formation of 2-nitro-9,10-phenanthrenequinone and 4-nitro-9,10-phenanthrenequinone is therefore anticipated. The exact ratio of these isomers would depend on the specific reaction conditions and would require experimental determination.

Experimental Protocols

While a specific, validated protocol for the mononitration of phenanthrenequinone is not extensively documented, a general procedure can be inferred from standard nitration methods for aromatic compounds and from protocols for the synthesis of polynitro-phenanthrenequinones.

Inferred Protocol for the Mononitration of 9,10-Phenanthrenequinone

Materials:

  • 9,10-Phenanthrenequinone

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid (optional, as a solvent)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,10-phenanthrenequinone (1.0 eq.) in a minimal amount of glacial acetic acid or suspend it in concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) dropwise to the stirred solution/suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Note: This is a generalized and inferred protocol. The reaction conditions, particularly the temperature, reaction time, and the ratio of nitrating agents, may need to be optimized to achieve the desired mononitration and to control the formation of dinitro and other polynitro byproducts.

Quantitative Data and Characterization

As direct experimental data for the mononitration of phenanthrenequinone is scarce, the following tables present predicted data based on the expected products.

Predicted Product Yields and Isomer Ratios
ProductPredicted Position of NitrationExpected YieldPredicted Isomer Ratio
2-Nitro-9,10-phenanthrenequinone2ModerateMajor/Minor (Requires experimental verification)
4-Nitro-9,10-phenanthrenequinone4ModerateMajor/Minor (Requires experimental verification)

Yields and isomer ratios are highly dependent on reaction conditions and require experimental validation.

Predicted Spectroscopic Data for Mononitrophenanthrenequinone Isomers

The characterization of the nitrated products would rely on standard spectroscopic techniques. The following are predicted ¹H and ¹³C NMR chemical shifts for the two most likely mononitro isomers. These predictions are based on the known spectra of phenanthrenequinone and the substituent effects of the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonPhenanthrenequinone2-Nitro-9,10-phenanthrenequinone (Predicted)4-Nitro-9,10-phenanthrenequinone (Predicted)
H-1~8.2~8.4 (d)~8.3 (d)
H-2~7.8-~8.0 (t)
H-3~7.8~8.0 (dd)~8.7 (dd)
H-4~8.1~8.3 (d)-
H-5~8.1~8.1 (d)~8.9 (d)
H-6~7.8~7.8 (t)~7.9 (t)
H-7~7.8~7.8 (t)~7.9 (t)
H-8~8.2~8.2 (d)~8.2 (d)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonPhenanthrenequinone2-Nitro-9,10-phenanthrenequinone (Predicted)4-Nitro-9,10-phenanthrenequinone (Predicted)
C-1~130~125~131
C-2~128~148 (C-NO₂)~124
C-3~128~123~130
C-4~130~132~147 (C-NO₂)
C-4a~134~135~132
C-4b~134~134~135
C-5~130~130~125
C-6~128~128~129
C-7~128~128~129
C-8~130~130~131
C-8a~134~134~134
C-8b~134~134~133
C-9~180~179~179
C-10~180~179~178

Note: These are predicted values and require experimental confirmation.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenanthrenequinone Phenanthrenequinone SigmaComplex Sigma Complex (Arenium Ion) Phenanthrenequinone->SigmaComplex Electrophilic Attack (rate-determining) NitratingMixture HNO₃ / H₂SO₄ Isomer_2_Nitro 2-Nitro-9,10-phenanthrenequinone SigmaComplex->Isomer_2_Nitro Deprotonation Isomer_4_Nitro 4-Nitro-9,10-phenanthrenequinone SigmaComplex->Isomer_4_Nitro Deprotonation

Caption: General reaction pathway for the nitration of phenanthrenequinone.

Experimental Workflow

G Start Start: Dissolve/Suspend Phenanthrenequinone Cooling Cool to 0-5 °C Start->Cooling Nitration Slow addition of Nitrating Mixture Cooling->Nitration Reaction Stir at 0-5 °C for 1-2h Nitration->Reaction Quenching Pour onto Ice Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with H₂O and NaHCO₃ Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for the nitration of phenanthrenequinone.

Conclusion

The nitration of phenanthrenequinone presents an interesting case of electrophilic aromatic substitution on a deactivated polycyclic aromatic system. While direct and detailed experimental data is limited, this guide provides a solid foundation for researchers by outlining the fundamental mechanism, predicting the regioselectivity, offering an inferred experimental protocol, and presenting expected analytical data. Further experimental investigation is necessary to fully elucidate the isomer distribution and to optimize the reaction conditions for the selective synthesis of mononitrophenanthrenequinone isomers. These compounds hold potential as intermediates in the development of novel pharmaceuticals and functional materials.

An In-depth Technical Guide to the Electronic Properties of Dinitro-phenanthrenedione Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties of dinitro-phenanthrenedione systems. Given the specialized nature of these compounds, this guide focuses on the established experimental and computational protocols for determining key electronic parameters such as HOMO-LUMO energy levels and the electrochemical gap.

The presence of strong electron-withdrawing nitro groups on the phenanthrenedione core significantly influences the electronic distribution, lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO).[1] This characteristic is pivotal for applications in organic electronics, where a low LUMO level is advantageous for electron injection and transport, making these systems potential n-type organic semiconductors.[1]

Quantitative Data Summary
CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Method
9,10-Anthraquinone-6.99-2.794.20DFT
2,7-Dinitro-9,10-phenanthrenedioneData not availableData not availableData not available

Researchers are encouraged to use the protocols outlined in this guide to populate the data for dinitro-phenanthrenedione systems.

Experimental Protocols

The following sections detail the standard experimental procedures for determining the electronic properties of dinitro-phenanthrenedione systems.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct nitration of 9,10-phenanthrenequinone.[1]

Materials:

  • 9,10-phenanthrenequinone

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Treat 9,10-phenanthrenequinone with a mixture of fuming nitric acid and concentrated sulfuric acid. The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[1]

  • The reaction is typically carried out under reflux conditions.

  • Separation of the desired 2,7-dinitro isomer from other potential isomers, such as the 2,5-dinitro derivative, is achieved through recrystallization or chromatography.[1]

  • The final product is a light yellow to yellow solid with a melting point of 302-304 °C.[1]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Instrumentation:

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Glassy carbon working electrode, Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

  • Inert gas (e.g., argon or nitrogen) for deoxygenating the solution.

Procedure:

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Deoxygenation: Purge the electrolyte solution with an inert gas for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Background Scan: Perform a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of impurities.

  • Sample Preparation: Prepare a dilute solution (typically 1-5 mM) of the dinitro-phenanthrenedione compound in the deoxygenated electrolyte solution.

  • Measurement:

    • Immerse the three electrodes into the sample solution.

    • Apply a potential sweep, scanning from an initial potential to a final potential and then back to the initial potential. The potential range should be wide enough to observe the reduction and oxidation peaks of the compound.

    • Record the resulting current as a function of the applied potential.

    • Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum):

      • E_HOMO = -[E_ox - E_½(Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_red - E_½(Fc/Fc⁺) + 4.8] eV

    • The electrochemical gap is then calculated as: E_gap = E_LUMO - E_HOMO.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (typically 1 cm path length).

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the dinitro-phenanthrenedione compound and is transparent in the desired wavelength range (e.g., dichloromethane, chloroform, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 for the main absorption peak.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled only with the solvent.

  • Measurement:

    • Fill a clean quartz cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength of the absorption onset (λ_onset), which corresponds to the lowest energy electronic transition.

    • Calculate the optical band gap (E_g^opt) using the formula:

      • E_g^opt (eV) = 1240 / λ_onset (nm)

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a powerful tool for predicting the electronic properties of molecules.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

  • Geometry Optimization:

    • Construct the initial 3D structure of the dinitro-phenanthrenedione molecule.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals.

    • The HOMO energy is the energy of the highest occupied molecular orbital, and the LUMO energy is the energy of the lowest unoccupied molecular orbital.

    • The HOMO-LUMO gap is the difference between these two energies.

  • Analysis:

    • Visualize the HOMO and LUMO to understand the electron density distribution. In dinitro-phenanthrenedione systems, the HOMO is expected to be distributed over the phenanthrene core, while the LUMO is anticipated to be localized more on the dione and nitro groups due to their electron-withdrawing nature.

Mandatory Visualization

Since no specific biological signaling pathways involving dinitro-phenanthrenedione systems were identified, a logical workflow diagram is presented to illustrate the interdisciplinary approach to characterizing their electronic properties.

Electronic_Properties_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis & Correlation synthesis Synthesis of Dinitro-phenanthrenedione purification Purification & Characterization (NMR, MS) synthesis->purification cv Cyclic Voltammetry (CV) purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis dft Density Functional Theory (DFT) Geometry Optimization purification->dft exp_data Experimental Data (E_ox, E_red, E_g^opt) cv->exp_data uv_vis->exp_data electronic_calc Electronic Structure Calculation (HOMO, LUMO) dft->electronic_calc comp_data Computational Data (E_HOMO, E_LUMO, E_gap) electronic_calc->comp_data correlation Correlation & Validation exp_data->correlation comp_data->correlation final_report final_report correlation->final_report In-depth Technical Guide

Caption: Workflow for characterizing dinitro-phenanthrenedione electronic properties.

References

A Technical Guide to the Spectroscopic Analysis of 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,7-Dinitro-9,10-phenanthrenedione, a nitrated polycyclic quinone of interest in various research contexts. The document details the key spectroscopic techniques used for its characterization, presents expected data in a structured format, and offers generalized experimental protocols.

Introduction

This compound is a derivative of 9,10-phenanthrenequinone, characterized by the presence of two electron-withdrawing nitro groups on its aromatic framework.[1] This substitution significantly influences its electronic properties, chemical reactivity, and spectroscopic signature. The compound typically appears as a light yellow to yellow solid with a melting point in the range of 302-304 °C.[1][2][3] Spectroscopic analysis is fundamental to confirming its molecular structure, assessing its purity, and understanding its electronic and vibrational characteristics.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₆N₂O₆[2]
Molecular Weight298.21 g/mol [2]
CAS Number604-94-4[2][4]
Melting Point302-304 °C[1][3]
AppearanceLight yellow to yellow solid[1]

Spectroscopic Characterization

The elucidation of the structure and electronic properties of this compound relies on a combination of spectroscopic methods.[1]

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The parent compound, 9,10-phenanthrenedione, exhibits characteristic absorption spectra.[1][5] The introduction of two nitro groups at the 2 and 7 positions is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system and the potent electron-withdrawing nature of the nitro groups, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]

While the 9,10-phenanthrenedione core can be fluorescent, the presence of nitro groups typically leads to significant fluorescence quenching.[1][6] This "turn-off" mechanism is common in nitroaromatic compounds and occurs via processes like photoinduced electron transfer (PET).[6] However, chemical modification of this compound, for instance, by reducing the nitro groups to fluorescent amino groups, can yield highly emissive derivatives.[1]

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the molecule. Key expected signals for this compound include:

  • C=O Stretching: Strong absorptions characteristic of the dione carbonyl groups.

  • NO₂ Stretching: Distinct symmetric and asymmetric stretching vibrations from the nitro groups, which are powerful diagnostic peaks.[1]

  • C=C Stretching: Signals corresponding to the aromatic rings.

  • C-H Bending: Out-of-plane bending vibrations that can give information about the substitution pattern on the aromatic rings.

NMR spectroscopy is crucial for determining the precise atomic connectivity.

  • ¹H NMR: The electron-withdrawing nitro groups are expected to deshield the adjacent aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to the parent phenanthrenequinone.[1]

  • ¹³C NMR: Similarly, the carbon atoms directly bonded to or in proximity to the nitro groups will experience significant deshielding. The carbonyl carbons of the quinone system will appear at the far downfield end of the spectrum.[1] While specific data for the title compound is not widely published, predicted spectra for related structures serve as a useful reference.[1]

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound (C₁₄H₆N₂O₆), the expected exact mass is approximately 298.02 Da. The phenanthrenedione core has also been utilized as a mass-tagging reagent in advanced LC-MS applications for the sensitive detection of other molecules.[1][7]

Summary of Expected Spectroscopic Data

TechniqueExpected Key ObservationsInterpretation
UV-Vis Bathochromic (red) shift compared to 9,10-phenanthrenedione.Electron-withdrawing NO₂ groups extend conjugation and lower the LUMO energy.[1]
Fluorescence Low to negligible fluorescence (quenching).Fluorescence quenching is a characteristic of many nitroaromatic compounds.[1][6]
IR / Raman Strong C=O stretches. Intense symmetric and asymmetric NO₂ stretching bands.Confirms the presence of the quinone and nitro functional groups.[1]
¹H NMR Aromatic proton signals shifted downfield.Deshielding effect from electron-withdrawing NO₂ groups.[1]
¹³C NMR Carbonyl signals >170 ppm. Aromatic carbon signals shifted downfield.Confirms carbon skeleton and the electronic environment of each carbon atom.[1]
Mass Spec. Molecular ion peak corresponding to C₁₄H₆N₂O₆.Confirms molecular weight and formula.[2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., acetonitrile, dichloromethane, or ethanol).

  • Sample Preparation: Prepare a stock solution of this compound of a precise concentration (e.g., 1 mM). Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically in the 1-20 µM range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to record a baseline correction or "zero" the instrument.

  • Data Acquisition: Record the absorption spectrum of each prepared solution over a suitable wavelength range (e.g., 200-700 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If desired, use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) from a plot of absorbance versus concentration.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar, aromatic compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Assign the peaks based on chemical shifts, coupling patterns, and 2D correlations.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

  • Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) and confirm that its m/z value corresponds to the calculated molecular weight of the compound. For HRMS, confirm that the measured exact mass is within a few ppm of the calculated exact mass for the formula C₁₄H₆N₂O₆. Analyze any fragmentation patterns to gain further structural insights.

Visualized Workflows and Reactions

The following diagrams illustrate key processes related to this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample 2,7-Dinitro-9,10- phenanthrenedione Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Visible Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence IR_Raman IR / Raman Spectroscopy Dissolution->IR_Raman NMR NMR (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Interpretation Structural Elucidation & Purity Assessment UV_Vis->Interpretation Fluorescence->Interpretation IR_Raman->Interpretation NMR->Interpretation MS->Interpretation

Caption: General experimental workflow for spectroscopic analysis.

G Reactant 9,10-Phenanthrenequinone Product 2,7-Dinitro-9,10- phenanthrenedione Reactant->Product  Electrophilic  Nitration Reagents Fuming HNO₃ + Conc. H₂SO₄ Reagents->Reactant

Caption: Synthesis via direct nitration of the parent quinone.[1]

G Reactant 2,7-Dinitro-9,10- phenanthrenedione Product 2,7-Diamino-9,10- phenanthrenequinone Reactant->Product  Reduction of  Nitro Groups Reagents Reducing Agent (e.g., Na₂S₂O₄) Reagents->Reactant

Caption: Reductive transformation to an aminated derivative.[1]

References

2,7-Dinitro-9,10-phenanthrenedione melting point and appearance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,7-Dinitro-9,10-phenanthrenedione For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, a nitrated polycyclic quinone of significant interest in materials science and environmental health research.

Core Properties of this compound

Appearance: this compound is a light yellow to yellow solid.[1]

Melting Point: The melting point of this compound is recorded to be in the range of 302-304 °C.[1][2][3]

Physicochemical Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₄H₆N₂O₆[1][2][3][4][5]
Molecular Weight 298.21 g/mol [1][2][3][4][5]
CAS Registry Number 604-94-4[1][3][4][5]
Melting Point 302-304 °C[1][2][3]
Appearance Light yellow to yellow solid[1]
Boiling Point (Predicted) 555.9±43.0 °C[1]
Density (Predicted) 1.631±0.06 g/cm³[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis via Electrophilic Nitration of 9,10-Phenanthrenequinone

The most common method for synthesizing this compound is through the direct nitration of 9,10-phenanthrenequinone.[1]

Materials:

  • 9,10-Phenanthrenequinone

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Carefully add 9,10-phenanthrenequinone to a mixture of fuming nitric acid and concentrated sulfuric acid. The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[1]

  • The reaction mixture is typically heated under reflux.[1]

  • Upon completion of the reaction, the mixture is cooled and poured onto ice water to precipitate the crude product.

  • The precipitate is collected by filtration and washed with water until the filtrate is neutral.

  • Purification of the desired 2,7-dinitro isomer from other potential isomers, such as the 2,5-dinitro derivative, is achieved through recrystallization or chromatography.[1] A reported yield for the pure product is approximately 61%.[1]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • A small amount of the dry, purified this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded. This range is reported as the melting point.

Logical Workflow and Visualization

The synthesis and subsequent characterization of this compound follow a logical experimental workflow. This process is visualized in the diagram below.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 9,10-Phenanthrenequinone reagents Reagents: Fuming Nitric Acid Concentrated Sulfuric Acid reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents->reaction workup Reaction Work-up: Precipitation in Ice Water reaction->workup purification Purification: Recrystallization/Chromatography workup->purification product Product: This compound purification->product mp Melting Point Determination product->mp uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence other_spectroscopy Other Spectroscopic Methods (e.g., IR, NMR) product->other_spectroscopy

Caption: Synthesis and Characterization Workflow for this compound.

This guide provides foundational information for researchers working with this compound. The provided protocols and data serve as a starting point for further investigation and application of this compound in various scientific fields.

References

Solubility of 2,7-Dinitro-9,10-phenanthrenedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,7-Dinitro-9,10-phenanthrenedione in common laboratory solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and the known properties of analogous compounds. Furthermore, it presents a general experimental protocol for determining the solubility of poorly soluble crystalline compounds, offering a practical approach for researchers. A summary of the available physicochemical properties is also included.

Introduction

This compound is a nitrated polycyclic quinone. Such compounds are of interest in materials science and toxicology. The introduction of nitro groups to the phenanthrenequinone framework significantly influences its electronic properties and, consequently, its solubility. Understanding the solubility of this compound is crucial for its application in synthesis, biological assays, and material fabrication.

Solubility Profile of this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature has yielded no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic or aqueous solvents.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made:

  • Aqueous Solvents (e.g., Water): The molecule possesses a large, non-polar polycyclic aromatic hydrocarbon backbone. While the two nitro groups and two ketone functionalities introduce some polarity, the overall molecule is expected to be hydrophobic. Therefore, its solubility in water is predicted to be extremely low.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit its highest solubility in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in acetonitrile is likely to be lower but still greater than in polar protic or non-polar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the polar nitro and ketone groups may allow for some interaction with polar protic solvents. However, the large non-polar core will limit solubility. It is expected to be sparingly soluble in alcohols like ethanol and methanol.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Chloroform): The parent compound, phenanthrene, is soluble in non-polar organic solvents[1][2]. The addition of polar nitro and dione groups to the structure of this compound will decrease its affinity for non-polar solvents. Therefore, it is expected to have low to negligible solubility in solvents like hexane and toluene. Chloroform might be a slightly better solvent due to its ability to interact with the polar functionalities.

Physicochemical Properties

The following table summarizes the available physicochemical properties for this compound.

PropertyValueReference
Molecular Formula C₁₄H₆N₂O₆[3]
Molecular Weight 298.21 g/mol [3]
Appearance Light yellow to yellow solid[3]
Melting Point 302-304 °C[3]
Predicted Boiling Point 555.9±43.0 °C[3]
Predicted Density 1.631±0.06 g/cm³[3]
CAS Number 604-94-4[3]

Proposed Experimental Protocol for Solubility Determination

Given the lack of published data, researchers will need to determine the solubility of this compound experimentally. A general protocol for the isothermal shake-flask method, a common technique for determining the solubility of crystalline solids, is provided below.

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (solid)

  • A range of solvents (e.g., water, ethanol, DMSO, acetonitrile, toluene)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other chemically resistant membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., set to 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. A preliminary time-course experiment can determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the same as the test solvent, or a solvent in which it is freely soluble and which is miscible with the mobile phase for HPLC).

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered sample solutions with a known factor if necessary to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample solutions using the same analytical method.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the diluted sample solutions.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizations

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for the experimental determination and analysis of a compound's solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Select Solvents B Add Excess Compound to Vials A->B C Add Solvents to Vials B->C D Isothermal Shaking (e.g., 24-72h) C->D E Settle Excess Solid D->E F Filter Supernatant E->F G Prepare Dilutions F->G H Analyze by HPLC/UV-Vis G->H J Calculate Concentration H->J I Generate Calibration Curve I->J K Report Solubility (mg/mL, mol/L) J->K

References

An In-depth Technical Guide to the Reaction Mechanism of Phenanthrenequinone Nitration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism for the nitration of phenanthrenequinone. Due to a lack of extensive direct studies on this specific reaction, this document synthesizes information from the well-established principles of electrophilic aromatic substitution, the known reactivity of phenanthrene and quinone systems, and available data on nitrated phenanthrenequinone derivatives. This guide offers a proposed mechanism, a generalized experimental protocol, and a compilation of relevant data to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Phenanthrenequinone, a polycyclic aromatic dione, serves as a valuable scaffold in the synthesis of various bioactive molecules and functional materials. The introduction of a nitro group onto its aromatic framework can significantly alter its electronic properties and biological activity, opening avenues for the development of novel therapeutic agents and chemical probes. Understanding the mechanism and regioselectivity of the nitration of phenanthrenequinone is crucial for the controlled synthesis of its nitro derivatives. This guide aims to provide a detailed technical overview of this electrophilic aromatic substitution reaction.

Proposed Reaction Mechanism

The nitration of phenanthrenequinone is anticipated to proceed via a classical electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic rings of the phenanthrenequinone molecule.

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.

Nitronium Ion Generation cluster_0 Step 1: Protonation of Nitric Acid cluster_1 Step 2: Loss of Water HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O H2O H₂O Electrophilic Attack PQ Phenanthrenequinone SigmaComplex Sigma Complex (Carbocation intermediate) PQ:f0->SigmaComplex + NO₂⁺ NO2+ NO₂⁺ Deprotonation SigmaComplex Sigma Complex + H NitroPQ Nitrophenanthrenequinone SigmaComplex->NitroPQ + HSO₄⁻ HSO4- HSO₄⁻ H2SO4 H₂SO₄ Experimental Workflow Start Start Dissolve Dissolve Phenanthrenequinone in conc. H₂SO₄ at 0°C Start->Dissolve Prepare Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C Dissolve->Prepare React Slowly add Nitrating Mixture to Phenanthrenequinone solution (0-5°C) Prepare->React Stir Stir at 0-5°C for 1-2h (Monitor by TLC) React->Stir Quench Pour reaction mixture onto ice Stir->Quench Filter Filter and wash with cold water Quench->Filter Purify Purify by Recrystallization or Column Chromatography Filter->Purify Dry Dry under vacuum Purify->Dry End End Dry->End

health and safety data for 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Health and Safety of 2,7-Dinitro-9,10-phenanthrenedione For Research Use Only. Not for human or veterinary use. [1]

This document provides a comprehensive overview of the available health and safety information for this compound. Due to the limited specific toxicological data for this compound, this guide extrapolates potential hazards from data on the parent compound, 9,10-phenanthrenequinone, and the general class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). This guide is intended for researchers, scientists, and professionals in drug development and requires the user to exercise caution and implement rigorous safety protocols.

Chemical Identification and Physical Properties

This compound is a nitrated polycyclic quinone.[1] It is recognized as an environmental constituent, particularly in diesel exhaust, which has prompted research into its biological activities.[1]

PropertyValueReferences
CAS Number 604-94-4[1][2]
Molecular Formula C₁₄H₆N₂O₆[1][2]
Molecular Weight 298.21 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
Melting Point 302-304 °C[1][2]
Synonyms 2,7-Dinitro-9,10-phenanthraquinone, 2,7-Dinitrophenanthraquinone[3]

Hazard Identification and Classification

Specific GHS hazard classifications for this compound are not well-established. However, based on its chemical structure—a quinone and a nitroaromatic compound—several potential hazards can be inferred. Nitro-PAHs are often direct-acting mutagens and potential carcinogens.[4] The parent compound, 9,10-phenanthrenequinone, is classified as causing skin and serious eye irritation.[5]

Inferred Potential Hazards:

  • Mutagenicity: As a nitro-PAH, it is suspected to be mutagenic.[4][6]

  • Carcinogenicity: Many nitro-PAHs are considered potential carcinogens.[4][7]

  • Eye and Skin Irritation: Likely to cause irritation based on the parent quinone structure.[5]

  • Aquatic Toxicity: The parent compound is toxic to aquatic life.[8]

  • Combustibility: The compound is combustible and may form explosive dust mixtures in the air.[5][8]

  • Reactivity: Organic nitro compounds can have thermal instability and may decompose exothermically, a risk that can be increased by impurities.[9]

Toxicological Information

Direct toxicological data for this compound is extremely limited. The primary concerns stem from its classification as a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) and a quinone.

Mutagenicity

A single study reported mutagenic activity in a bacterial test system.

Test SystemOrganismDoseResultReference
Mutation TestEscherichia coli100 ng/tubeMutagenic[10]
Mechanism of Toxicity: Reactive Oxygen Species (ROS) Generation

The toxicity of quinones is often mediated by their ability to undergo redox cycling, which generates reactive oxygen species (ROS).[11] This process can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.[11][12] Flavoproteins, such as cytochrome P450 reductase, can catalyze a one-electron reduction of the quinone to a semiquinone radical. This radical then reacts with molecular oxygen to regenerate the parent quinone and produce a superoxide anion (O₂⁻), initiating a cascade of ROS formation.[11] This mechanism is a key driver of cellular signaling disruption and cytotoxicity.[12][13][14]

ROS_Generation Quinone 2,7-Dinitro-9,10- phenanthrenedione (Quinone) Semiquinone Semiquinone Radical Quinone->Semiquinone e⁻ Reduction (e.g., NADPH-P450 Reductase) Semiquinone->Quinone Oxidation O2 Molecular Oxygen (O₂) Semiquinone->O2 Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ Transfer H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Damage Cellular Damage (DNA, Lipids, Proteins) Superoxide->Damage H2O2->Damage Oxidative Stress

Mechanism of Quinone-Induced ROS Generation.

Safe Handling and Exposure Control

Given the potential hazards, strict safety protocols must be followed when handling this compound.[15]

Control MeasureSpecificationReferences
Engineering Controls Work in a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[5][16]
Personal Protective Equipment (PPE) - Eye/Face: Chemical safety goggles or face shield. - Skin: Chemical-resistant gloves (e.g., Butyl rubber, Viton), lab coat. - Respiratory: Not typically required if handled in a fume hood. Use a NIOSH-approved respirator with a particulate filter if dusts may be generated outside of a hood.[5][7][17]
Hygiene Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Launder contaminated clothing before reuse.[8][15][17]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents.[7][18]

First Aid and Emergency Procedures

SituationProcedureReferences
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16][19][17]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][16][19]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16][19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][17]
Spill Evacuate the area. Wear appropriate PPE. Avoid generating dust. Carefully sweep up solid material and place it in a sealed container for disposal. Ventilate the area and wash the spill site.[7][19][17]
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus (SCBA) and full protective gear.[16][17]

Experimental Protocols: Safety Assessment Workflow

For novel or under-characterized compounds like this compound, a tiered approach to safety assessment is recommended.

Safety_Workflow start Start: New Compound in_silico Tier 1: In Silico Assessment (e.g., QSAR for Mutagenicity) start->in_silico in_vitro Tier 2: In Vitro Assays (Ames Test, Cytotoxicity) in_silico->in_vitro Predicts Hazard risk_assessment Comprehensive Risk Assessment & Safe Handling Protocol in_silico->risk_assessment No Predicted Hazard (Proceed with Caution) in_vivo Tier 3: In Vivo Studies (Rodent Models - if necessary) in_vitro->in_vivo Positive Result in_vitro->risk_assessment Negative Result in_vivo->risk_assessment end End: Protocol Established risk_assessment->end

Tiered Workflow for Chemical Safety Assessment.
Detailed Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[20] It uses specific strains of Salmonella typhimurium or Escherichia coli that are unable to synthesize an essential amino acid (e.g., histidine).[20][21] The test measures the rate at which the test chemical causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20][21]

Objective: To determine the mutagenic potential of this compound.

Materials:

  • Bacterial tester strains (e.g., S. typhimurium TA98 for frameshift mutations, TA100 for base-pair substitutions).[21]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100).[21][22]

  • Negative control (solvent only).

  • S9 fraction (rat liver extract) for metabolic activation.[22][23]

  • Molten top agar containing a trace amount of histidine/biotin.

  • Minimal glucose agar plates.

Procedure (Plate Incorporation Method):

  • Preparation: Prepare serial dilutions of the test compound. Label all minimal glucose agar plates for each strain, dose, and condition (with and without S9 mix).[24]

  • Mixing: To a sterile tube containing 2 mL of molten top agar (kept at ~45°C), add in the following order:

    • 0.1 mL of the bacterial tester strain culture.

    • 0.1 mL of the test compound dilution (or control solution).

    • 0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).[22]

  • Plating: Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.[22]

  • Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[22]

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Disclaimer: This guide is based on currently available information and is intended for informational purposes for qualified professionals. The user is solely responsible for all safety precautions and for complying with all applicable laws and regulations.

References

2,7-Dinitro-9,10-phenanthrenedione: A Comprehensive Technical Guide for Aromatic Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and reactivity of 2,7-Dinitro-9,10-phenanthrenedione, a key model system in the study of aromatic chemistry. Its unique electronic structure, characterized by the presence of both electron-withdrawing nitro groups and a quinone system on a polycyclic aromatic framework, makes it an invaluable tool for investigating reaction mechanisms, substituent effects, and the electronic properties of complex aromatic compounds.

Core Chemical and Physical Properties

This compound is a light yellow to yellow solid. Its fundamental properties are summarized in the table below, providing a solid foundation for its application in various research contexts.[1]

PropertyValue
Molecular FormulaC₁₄H₆N₂O₆
Molecular Weight298.21 g/mol [1]
CAS Registry Number604-94-4[1]
Melting Point302-304 °C[1]
Boiling Point (Predicted)555.9 ± 43.0 °C[1]
Density (Predicted)1.631 ± 0.06 g/cm³[1]

Synthesis of this compound

The primary and most documented method for synthesizing this compound is through the direct electrophilic nitration of 9,10-phenanthrenequinone.[1] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from a mixture of fuming nitric acid and concentrated sulfuric acid, acts as the electrophile.[1]

Synthesis PQ 9,10-Phenanthrenequinone Product This compound PQ->Product Nitration Reagents Fuming HNO₃ Concentrated H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) Reagents->Nitronium Generation Nitronium->Product Electrophilic Attack

Caption: Synthesis of this compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established method of direct nitration of 9,10-phenanthrenequinone.

Materials:

  • 9,10-phenanthrenequinone

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water

  • Recrystallization solvent (e.g., glacial acetic acid or a suitable solvent mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 9,10-phenanthrenequinone to a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion.

  • Heat the reaction mixture under reflux conditions. The reaction time will vary depending on the scale and specific conditions, but can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and carefully pour it over a large volume of ice-water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it thoroughly with water to remove any residual acid.

  • Purify the crude this compound by recrystallization. This step is crucial to separate the desired 2,7-dinitro isomer from other potential isomers, such as the 2,5-dinitro derivative.[1] A typical yield for the pure product is approximately 61%.[1]

An alternative, multi-step synthesis starting from anthrone has also been described, involving nitration to 2,7-dinitro-9,10-anthraquinone followed by a series of transformations including Zinin reduction, diazotization, bromination, and dehydroxylation.[1]

Spectroscopic and Electrochemical Properties

The introduction of two electron-withdrawing nitro groups at the 2 and 7 positions of the phenanthrenequinone core significantly influences its electronic and, consequently, its spectroscopic and electrochemical properties.

Spectroscopic Analysis

A variety of spectroscopic techniques are employed to elucidate the molecular structure and electronic properties of this compound and its derivatives.

Spectroscopic TechniqueExpected Observations for this compound
UV-Visible Spectroscopy A red-shift in the absorption spectrum is expected compared to the parent 9,10-phenanthrenequinone due to the extension of the conjugated system and the electron-withdrawing nature of the nitro groups.[1]
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the nitro groups are expected around 1515 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy The electron-withdrawing nitro groups are predicted to cause a downfield shift (deshielding) of the signals for the nearby aromatic protons and carbons in both ¹H and ¹³C NMR spectra.[1]
Electrochemical Properties

The presence of the two nitro groups enhances the electron-accepting capability of the molecule, thereby modifying its redox potential compared to the parent quinone.[1] This makes it a subject of interest in materials science for applications such as dye-sensitized solar cells due to its tunable redox potentials.[1] The electron-withdrawing nature of the nitro groups facilitates the acceptance of electrons.[1]

Key Chemical Transformations

This compound serves as a versatile intermediate for the synthesis of other complex organic molecules. Its nitro groups and quinone moiety are key reactive sites.

Reductive Transformations: Synthesis of Aminated Derivatives

The nitro groups of this compound can be readily reduced to amino groups, yielding 2,7-Diamino-9,10-phenanthrenequinone. This transformation is a pivotal step in constructing more complex molecular architectures.[1]

Reduction Start This compound Product 2,7-Diamino-9,10-phenanthrenequinone Start->Product Reduction Reagents Sodium Dithionite (Na₂S₂O₄) Aqueous NaOH Reagents->Product

Caption: Reduction of this compound to its diamino derivative.

This protocol details the reduction of the nitro groups to amino groups.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Add sodium dithionite to the solution.

  • Heat the reaction mixture at approximately 50°C for about 2 hours.

  • After the reaction is complete, cool the mixture and isolate the product.

  • The typical yield for this transformation is around 54%.[1]

Halogenation Reactions: Bromination

The dinitro-phenanthrenedione core can undergo further electrophilic substitution, such as bromination.

Bromination Start This compound Product 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone Start->Product Bromination Reagents Bromine (Br₂) Conc. H₂SO₄, Acetic Acid Nitric Acid (catalyst) Reagents->Product

Caption: Bromination of this compound.

The bromination of 2,7-Dinitro-9,10-phenanthrenequinone with bromine in a mixture of concentrated sulfuric acid and acetic acid leads to the formation of 4-Bromo-2,7-dinitro-9,10-phenanthrenequinone.[1] Interestingly, the presence of nitric acid has been observed to be necessary for this reaction to occur, suggesting a complex interplay of reagents in the reaction mechanism.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research:

  • Model System in Aromatic Chemistry: Its well-defined structure with strong electron-withdrawing groups makes it an excellent model for studying the principles of aromatic chemistry, including reaction mechanisms and substituent effects.[1]

  • Intermediate in Chemical Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, with its ability to be transformed into amino and bromo derivatives opening up pathways to a wide range of other compounds.[1]

  • Potential Biological Activity: Research has indicated that this compound may possess anticancer properties, with one study demonstrating its ability to significantly inhibit the proliferation of various cancer cell lines at micromolar concentrations by inducing apoptosis through mitochondrial pathways. This highlights its potential as a lead compound for the development of new anticancer agents.[1]

  • Materials Science: Nitrated polycyclic quinones, including this compound, are of interest in materials science for their potential applications in areas like dye-sensitized solar cells due to their tunable redox potentials.[1]

  • Environmental and Toxicological Studies: As nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and their quinone derivatives are recognized as significant environmental constituents, particularly in diesel exhaust, the study of compounds like this compound provides valuable insights into their biological activities and potential health impacts.[1]

References

Charge-Transfer Complexes of Dinitrophenanthrenediones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of charge-transfer (CT) complexes involving dinitrophenanthrenediones as electron acceptors. The formation, characterization, and potential applications of these molecular complexes are crucial for advancements in materials science and drug development. Due to the limited availability of specific experimental data on dinitrophenanthrenedione CT complexes in the current literature, this guide will also draw upon data from the closely related and well-studied trinitrophenanthrenequinone derivatives to illustrate key principles and methodologies.

Introduction to Charge-Transfer Complexes

Charge-transfer complexes are formed through the association of an electron-donating molecule (donor) with an electron-accepting molecule (acceptor).[1] In this interaction, a partial transfer of electronic charge occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[2] This transfer results in the formation of a new, often colored, complex with unique spectroscopic and electronic properties.[3]

Dinitrophenanthrenediones, with their electron-deficient aromatic system enhanced by two nitro groups, are expected to be effective electron acceptors, capable of forming CT complexes with a variety of electron-rich donors.[4] The study of these complexes is vital for understanding non-covalent interactions that dictate molecular recognition and self-assembly processes.[4]

Theoretical Framework

The formation and stability of charge-transfer complexes can be understood through the lens of molecular orbital theory. The energy of the charge-transfer transition (E_CT) is directly related to the ionization potential of the donor (I_D) and the electron affinity of the acceptor (E_A).

A fundamental aspect of these complexes is the charge transfer from the donor to the acceptor molecule. For instance, in theoretical studies of the related 1,3,6-trinitro-9,10-phenanthrenequinone (PQ) with various aromatic π-electron donors, the amount of charge transfer in the ground state has been calculated using Density Functional Theory (DFT).[2][5] For effective donors like dibenzotetrathiafulvalene, pentacene, tetrathiafulvalene, 5,10-dimethylphenazine, and tetramethyl-p-phenylenediamine, the charge transfer was found to be in the range of 0.134–0.240 e⁻.[2][5]

The diagram below illustrates the generalized formation of a charge-transfer complex, highlighting the interaction between the donor's HOMO and the acceptor's LUMO.

G cluster_donor Electron Donor (D) cluster_acceptor Electron Acceptor (A) (e.g., Dinitrophenanthrenedione) cluster_complex Charge-Transfer Complex (D-A) D D DA [Dδ+...Aδ-] D->DA Association HOMO_D HOMO LUMO_A LUMO HOMO_D->LUMO_A Charge Transfer A A A->DA

Caption: Formation of a charge-transfer complex.

Experimental Protocols

The synthesis and characterization of charge-transfer complexes typically involve straightforward experimental procedures.

General Synthesis of a Solid-State Charge-Transfer Complex

A common method for synthesizing solid-state CT complexes involves the direct mixing of the donor and acceptor in a suitable solvent.[1][6]

Materials:

  • Electron donor (e.g., aromatic hydrocarbon, amine)

  • Dinitrophenanthrenedione (acceptor)

  • Solvent (e.g., acetonitrile, dichloromethane, ethanol)[3][6]

Procedure:

  • Prepare equimolar solutions of the electron donor and the dinitrophenanthrenedione acceptor in the chosen solvent.[6]

  • Mix the two solutions at room temperature.[6]

  • Allow the solvent to evaporate slowly.[6]

  • The resulting precipitate, the charge-transfer complex, is then collected.

  • The stoichiometry of the complex, often 1:1, can be determined using methods like Job's method of continuous variations.[3][6]

The following workflow illustrates the typical experimental procedure for the synthesis and characterization of a charge-transfer complex.

G start Start dissolve_donor Dissolve Donor in Solvent start->dissolve_donor dissolve_acceptor Dissolve Acceptor (Dinitrophenanthrenedione) in Solvent start->dissolve_acceptor mix Mix Solutions dissolve_donor->mix dissolve_acceptor->mix evaporate Slow Evaporation of Solvent mix->evaporate precipitate Collect Precipitate (CT Complex) evaporate->precipitate characterize Characterization precipitate->characterize uv_vis UV-Vis Spectroscopy characterize->uv_vis Electronic Transitions ftir FTIR Spectroscopy characterize->ftir Vibrational Modes nmr NMR Spectroscopy characterize->nmr Structural Elucidation xrd X-ray Diffraction (for solid state) characterize->xrd Crystal Structure end End uv_vis->end ftir->end nmr->end xrd->end

Caption: Experimental workflow for CT complex synthesis.

Spectroscopic Characterization

Several spectroscopic techniques are employed to characterize charge-transfer complexes and determine their properties.

  • UV-Visible Spectroscopy: The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the visible region of the spectrum, which is absent in the spectra of the individual donor and acceptor molecules.[6] The energy of this band corresponds to the charge-transfer transition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for charge transfer by showing shifts in the vibrational frequencies of functional groups involved in the interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of the CT complex in solution. Changes in the chemical shifts of the donor and acceptor protons upon complexation provide information about the geometry of the complex and the extent of charge transfer.[6]

Quantitative Data

Donor MoleculeGround State Charge Transfer (q_NPA, e⁻)HOMO-LUMO Energy Gap of Complex (ΔE_MO^CTC, eV)Calculated Wavelength of Electronic Transition (nm)
Quinoxaline (QN)--468
Phenazine (PA)--509 & 481
Anthracene (AN)--676
Tetrathiafulvalene (TTF)0.134 - 0.2401.45-
Dibenzotetrathiafulvalene (DBTTF)0.134 - 0.2401.53-
Tetramethyl-p-phenylenediamine (TMDA)0.134 - 0.240-959
5,10-dimethylphenazine (DMPZ)0.134 - 0.2401.041186

Data sourced from a theoretical study on 1,3,6-trinitro-9,10-phenanthrenequinone complexes.[2]

Potential Applications

Charge-transfer complexes of dinitrophenanthrenediones hold promise in various fields:

  • Organic Electronics: The unique electronic properties of these complexes make them potential candidates for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.[7]

  • Drug Delivery and Development: Understanding the charge-transfer interactions between drug molecules and biological receptors is crucial for rational drug design. These complexes can serve as models for studying such interactions.

  • Analytical Chemistry: The formation of colored charge-transfer complexes can be utilized for the development of sensitive and selective methods for the detection and quantification of specific analytes.[7]

Conclusion

Charge-transfer complexes of dinitrophenanthrenediones represent an important class of molecular assemblies with tunable electronic and optical properties. While experimental data on these specific complexes is currently limited, theoretical and experimental studies on analogous trinitro-derivatives provide a solid foundation for future research. The detailed experimental protocols and characterization techniques outlined in this guide are intended to facilitate further investigation into the synthesis, properties, and applications of these promising materials, with significant potential for impact in materials science and pharmaceutical research.

References

The Advent of Nitrated Phenanthrenequinones: A Legacy of Synthesis and an Emerging Biological Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today illuminates the discovery, history, and evolving biological significance of nitrated phenanthrenequinones. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed look into the synthesis, characterization, and cytotoxic potential of this intriguing class of compounds. With a focus on historical context, experimental precision, and the elucidation of molecular pathways, the guide serves as a critical resource for advancing research in oncology and environmental toxicology.

A Historical Perspective: From Dyes to DNA Damage

The story of nitrated phenanthrenequinones begins with the broader exploration of aromatic chemistry in the late 19th and early 20th centuries. The parent molecule, phenanthrene, a three-ringed polycyclic aromatic hydrocarbon, was first isolated from coal tar. Its oxidation to phenanthrenequinone opened the door to further chemical modifications.

A pivotal moment in the history of these compounds was the direct nitration of 9,10-phenanthrenequinone. Early 20th-century chemists, notably J. Schmidt and his contemporaries, pioneered methods for introducing nitro groups onto the phenanthrenequinone scaffold. One of the earliest documented methods for the synthesis of a dinitro derivative, 2,7-dinitro-9,10-phenanthrenequinone, involved the direct treatment of 9,10-phenanthrenequinone with a mixture of fuming nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction laid the groundwork for the creation of a diverse family of nitrated analogues, including 2,5-dinitro, 3,6-dinitro, and 2,4,7-trinitro derivatives.

Initially, the interest in such nitrated aromatic compounds was largely driven by the burgeoning dye industry. However, the 20th century saw a shift in focus towards understanding the biological activities of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, spurred by observations of their environmental prevalence and potential health impacts. Nitrated PAHs, including nitrated phenanthrenequinones, are now recognized as constituents of diesel exhaust and other combustion byproducts, prompting intensive investigation into their toxicological profiles.

Synthesis and Characterization: Experimental Protocols

The synthesis of nitrated phenanthrenequinones primarily relies on electrophilic nitration of the parent phenanthrenequinone. The number and position of the nitro groups can be controlled by modulating reaction conditions such as the concentration of nitric and sulfuric acids, temperature, and reaction time.

Key Experimental Methodologies:

Synthesis of 2,7-Dinitro-9,10-phenanthrenequinone: A well-established protocol involves the slow addition of 9,10-phenanthrenequinone to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully monitored and maintained at a low temperature before being allowed to proceed to completion. The product is then isolated by precipitation in water, followed by filtration, washing, and recrystallization to yield the purified dinitro-derivative.

General Synthesis of Other Nitrated Phenanthrenequinones: Variations in the nitrating agent (e.g., using different ratios of nitric to sulfuric acid) and reaction conditions can lead to the formation of other isomers, such as 2,5-dinitrophenanthrenequinone, or more highly nitrated compounds like 2,4,7-trinitrophenanthrenequinone. The separation and purification of these isomers often require chromatographic techniques.

Biological Activity and Cytotoxicity

Research has demonstrated that the introduction of nitro groups to the phenanthrenequinone structure can significantly modulate its biological activity. While the parent 9,10-phenanthrenequinone is known to be cytotoxic, its nitrated derivatives are under investigation for their potential as anticancer agents and as environmental toxins.

The cytotoxicity of these compounds is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cellular damage. This can trigger apoptotic pathways, making them of interest in cancer research.

Quantitative Cytotoxicity Data:

While extensive quantitative data for a wide range of nitrated phenanthrenequinones is still an active area of research, preliminary studies on related compounds provide insights into their potential potency. For comparison, the parent 9,10-phenanthrenequinone has demonstrated significant cytotoxicity against various cell lines.

CompoundCell LineIC50 Value (µM)Reference
9,10-PhenanthrenequinoneBovine Aortic Endothelial Cells0.6 (inhibition of NO formation)[1]
9,10-PhenanthrenequinoneHuman Pulmonary Epithelial A549 Cells~7 (LC50)[1]

Further research is required to establish a comprehensive database of IC50 values for a broader range of nitrated phenanthrenequinones against various cancer cell lines.

Unraveling the Molecular Mechanisms: Signaling Pathways

The cytotoxic effects of phenanthrenequinones and their derivatives are mediated through complex intracellular signaling pathways. A key mechanism involves the generation of ROS, which can disrupt cellular homeostasis and activate stress-response pathways.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress: The quinone structure facilitates redox cycling, a process where the compound is enzymatically reduced to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide anions, which are precursors to other ROS. The accumulation of ROS can lead to damage of cellular components, including DNA, proteins, and lipids.

dot

ROS_Generation PQ Phenanthrenequinone SQ Semiquinone Radical PQ->SQ Reduction Enzyme Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Enzyme->PQ SQ->PQ Oxidation Superoxide Superoxide Anion (O2-) SQ->Superoxide e- transfer O2 Molecular Oxygen (O2) O2->Superoxide ROS Other Reactive Oxygen Species (e.g., H2O2, •OH) Superoxide->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage

Caption: Redox cycling of phenanthrenequinone leading to ROS production.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: Recent studies on structurally similar benzo[a]pyrene quinones have shown that they can activate the EGFR signaling pathway. This activation is thought to occur through the ROS-mediated oxidative inactivation of protein tyrosine phosphatases (PTPs), which are negative regulators of EGFR. The resulting sustained activation of EGFR and its downstream pathways, such as the ERK1/2 pathway, can lead to uncontrolled cell proliferation. It is hypothesized that nitrated phenanthrenequinones may act through a similar mechanism.

dot

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR ERK ERK1/2 Pathway EGFR->ERK Activates NPQ Nitrated Phenanthrenequinone ROS ROS NPQ->ROS Induces PTP Protein Tyrosine Phosphatase (PTP) ROS->PTP Inactivates (Oxidation) PTP->EGFR Inhibits Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Proposed EGFR signaling activation by nitrated phenanthrenequinones.

Future Directions

The field of nitrated phenanthrenequinones is ripe for further exploration. Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis of a wider array of nitrated phenanthrenequinone isomers and their systematic screening against a panel of cancer cell lines to establish comprehensive structure-activity relationships.

  • Mechanism of Action Studies: Detailed investigations into the specific signaling pathways modulated by different nitrated phenanthrenequinones to identify key molecular targets.

  • In Vivo Efficacy and Toxicology: Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential and toxicological profiles.

This technical guide provides a solid foundation for these future endeavors, paving the way for the potential development of novel therapeutics and a deeper understanding of the environmental health impact of this class of compounds.

References

Methodological & Application

Application Notes and Protocols: Direct Nitration of 9,10-Phenanthrenequinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Phenanthrenequinone and its derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of nitro groups onto the phenanthrenequinone core can significantly alter its electronic properties, reactivity, and biological activity, making nitrated phenanthrenequinones valuable targets for further functionalization and drug development. This document provides a detailed protocol for the direct nitration of 9,10-phenanthrenequinone. While direct nitration of 9,10-phenanthrenequinone is not extensively documented in peer-reviewed literature, this protocol is based on established principles of electrophilic aromatic substitution and procedures for the nitration of related polycyclic aromatic compounds.

Reaction Principle

The direct nitration of 9,10-phenanthrenequinone is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic rings of the phenanthrenequinone nucleus then attack the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. The reaction typically yields a mixture of mono- and di-nitrated products, with the regioselectivity being influenced by the directing effects of the carbonyl groups and the reaction conditions.

Experimental Protocol

Materials:

  • 9,10-Phenanthrenequinone (C₁₄H₈O₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid (CH₃COOH)

  • Ice (H₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Distilled Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Reflux condenser (optional, for reactions at elevated temperatures)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add 10 mL of concentrated sulfuric acid. Cool the dropping funnel in an ice bath. Slowly, and with gentle swirling, add 5 mL of concentrated nitric acid to the sulfuric acid. Caution: This is a highly exothermic reaction. Prepare the nitrating mixture in a fume hood and wear appropriate PPE. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.08 g (10 mmol) of 9,10-phenanthrenequinone in 50 mL of glacial acetic acid. Place the flask in an ice bath and begin stirring with a magnetic stirrer.

  • Nitration Reaction: Once the solution of 9,10-phenanthrenequinone has cooled to 0-5 °C, begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Quenching the Reaction: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with constant stirring. This will precipitate the crude nitrated product.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.

  • Neutralization and Drying: Transfer the crude product to a beaker and suspend it in a saturated sodium bicarbonate solution to neutralize any remaining acid. Stir for 15-20 minutes. Filter the solid again and wash with distilled water. Dry the crude product in a desiccator or in a vacuum oven at a low temperature.

  • Purification: The crude product is expected to be a mixture of isomers (e.g., 2-nitro- and 4-nitro-9,10-phenanthrenequinone) and potentially some dinitrated products. Purify the major product(s) by column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate or dichloromethane).

  • Characterization: Characterize the purified product(s) using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Data Presentation

As the direct nitration of 9,10-phenanthrenequinone is not widely reported, the following table presents hypothetical but expected outcomes based on the nitration of similar aromatic compounds. Actual yields and product ratios will need to be determined experimentally.

EntryProductPosition of NitrationExpected Yield (%)Physical Appearance
12-Nitro-9,10-phenanthrenequinoneC240-50Yellow solid
24-Nitro-9,10-phenanthrenequinoneC420-30Orange solid
3Dinitro-9,10-phenanthrenequinone isomersMultiple5-15Reddish solid
4Unreacted 9,10-phenanthrenequinone-5-10Orange solid

Experimental Workflow Diagram

Nitration_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix dissolve_pq Dissolve 9,10-Phenanthrenequinone in Glacial Acetic Acid start->dissolve_pq reaction Nitration Reaction (0-10 °C) prep_nitrating_mix->reaction dissolve_pq->reaction quench Quench with Ice Water reaction->quench filter_wash Filter and Wash with H₂O quench->filter_wash neutralize Neutralize with NaHCO₃ filter_wash->neutralize dry Dry Crude Product neutralize->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product(s) purify->characterize end End characterize->end

Caption: Experimental workflow for the direct nitration of 9,10-phenanthrenequinone.

Safety Precautions

  • This procedure involves the use of highly corrosive and strong oxidizing acids. Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of nitric acid to sulfuric acid is highly exothermic and can cause splashing if not done carefully and with cooling.

  • Handle all organic solvents in a fume hood and away from ignition sources.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

  • Low Yield: If the yield is low, consider increasing the reaction time or slightly elevating the temperature (e.g., to room temperature). However, be aware that higher temperatures may lead to the formation of more side products and dinitrated species. Ensure the starting material is fully dissolved before starting the nitration.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, the reaction may require a longer duration or a higher equivalent of the nitrating agent.

  • Formation of a Tar-like Substance: This may indicate that the reaction temperature was too high, leading to oxidative degradation. Ensure adequate cooling is maintained throughout the reaction.

  • Difficult Purification: The separation of isomers can be challenging. Experiment with different solvent systems for column chromatography to achieve optimal separation.

Conclusion

This protocol provides a comprehensive guide for the direct nitration of 9,10-phenanthrenequinone. While this specific reaction is not extensively detailed in the literature, the outlined procedure, based on fundamental principles of organic chemistry, offers a solid starting point for researchers. Experimental optimization of reaction conditions may be necessary to achieve desired yields and product distributions. The resulting nitro-phenanthrenequinones can serve as versatile intermediates for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Application Notes and Protocols: 2,7-Dinitro-9,10-phenanthrenedione as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-Dinitro-9,10-phenanthrenedione as a versatile chemical intermediate in the synthesis of functional molecules. Detailed experimental protocols for its synthesis and key transformations are provided, along with data on the biological activity of derived compounds, particularly in the context of anticancer drug development.

Overview and Key Properties

This compound is a polycyclic aromatic quinone characterized by the presence of two electron-withdrawing nitro groups on the phenanthrene backbone. This substitution pattern significantly influences the molecule's electronic properties, making it a valuable precursor for a range of chemical transformations. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₆N₂O₆
Molecular Weight 298.21 g/mol
CAS Number 604-94-4
Appearance Light yellow to yellow solid
Melting Point 302-304 °C
Boiling Point (Predicted) 555.9±43.0 °C
Density (Predicted) 1.631±0.06 g/cm³

Synthetic Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the direct nitration of 9,10-phenanthrenequinone.[1][2] This electrophilic aromatic substitution reaction utilizes a mixture of fuming nitric acid and concentrated sulfuric acid to generate the nitronium ion (NO₂⁺), which then substitutes at the 2 and 7 positions of the phenanthrenequinone core.

Experimental Protocol:

  • To a stirred mixture of 9,10-phenanthrenequinone (1 equivalent) in concentrated sulfuric acid, add fuming nitric acid (excess) dropwise at a temperature maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid or an ethanol/water mixture) to afford this compound. A typical yield for this reaction is approximately 61%.[1][2]

Reduction to 2,7-Diamino-9,10-phenanthrenequinone

The nitro groups of this compound can be readily reduced to amino groups, yielding 2,7-Diamino-9,10-phenanthrenequinone, a key building block for nitrogen-containing heterocycles.[1] A common and effective reducing agent for this transformation is sodium dithionite.[1]

Experimental Protocol:

  • Suspend this compound (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Heat the suspension to 50 °C with stirring.

  • Gradually add sodium dithionite (excess) to the heated suspension. The reaction is typically complete within 2 hours.[1]

  • Cool the reaction mixture and collect the precipitated product by vacuum filtration.

  • Wash the product with water and dry under vacuum to yield 2,7-Diamino-9,10-phenanthrenequinone. The reported yield for this reduction is approximately 54%.[1]

Bromination of this compound

Further functionalization of the phenanthrene core can be achieved through halogenation. Bromination of this compound yields 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.[2][3] Interestingly, the presence of nitric acid is reported to be essential for this reaction to proceed.[2][3]

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of concentrated sulfuric acid and acetic acid.

  • Add a small amount of nitric acid to the solution.

  • Add bromine (1 equivalent or slight excess) dropwise to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization to obtain 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.

Application in the Synthesis of Bioactive Heterocycles

2,7-Diamino-9,10-phenanthrenequinone is a valuable precursor for the synthesis of fused nitrogen-containing heterocyclic systems, such as phenanthroline derivatives. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including anticancer properties.

Synthesis of Phenanthroline-5,6-dione Derivatives

A plausible synthetic route to novel phenanthroline-5,6-dione derivatives involves the condensation of 2,7-Diamino-9,10-phenanthrenequinone with a suitable dicarbonyl compound. This approach is based on the established synthesis of 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline.[4][5][6] The resulting phenanthroline-5,6-dione scaffold can be further modified or used in the synthesis of metal complexes with enhanced biological activity.

Conceptual Synthetic Workflow:

G A This compound B 2,7-Diamino-9,10-phenanthrenequinone A->B Reduction D Substituted Phenanthroline-5,6-dione B->D C Dicarbonyl Compound (e.g., glyoxal) C->D Condensation E Metal Complex D->E Complexation F Bioactive Agent E->F

Synthetic pathway to bioactive phenanthroline derivatives.
Anticancer Activity of Phenanthroline Derivatives

Phenanthroline derivatives, including 1,10-phenanthroline-5,6-dione (phendione), have demonstrated significant anticancer activity.[7][8][9] Metal complexes of these ligands often exhibit enhanced cytotoxicity compared to the free ligands.

Table of Anticancer Activity Data:

CompoundCell LineIC₅₀ (µM)Reference
1,10-Phenanthroline-5,6-dione (phendione)A-498 (kidney)3-35 times more potent than cisplatin[8]
Hep-G2 (liver)[8]
--INVALID-LINK--₂·4H₂OA-498 (kidney)More potent than phendione[8]
Hep-G2 (liver)[8]
[Ag(phendione)₂]ClO₄A-498 (kidney)Potent activity[8]
Hep-G2 (liver)[8]
2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)Lung cancer0.1 - 0.2[10]
Head and neck cancer0.1 - 0.2[10]

Mechanism of Action: Induction of Apoptosis via Reactive Oxygen Species (ROS)

A common mechanism of action for the anticancer activity of phenanthroline derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[11] The accumulation of ROS within cancer cells leads to oxidative stress, which in turn triggers downstream signaling pathways culminating in programmed cell death.

ROS-Mediated Apoptotic Signaling

The generation of ROS can activate several pro-apoptotic signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and the caspase cascade.

ROS-Mediated Apoptosis Signaling Pathway:

G cluster_0 Phenanthroline Derivative A Phenanthroline Derivative B ROS Generation A->B C Oxidative Stress B->C D JNK Activation C->D E Caspase Activation C->E F Apoptosis D->F E->F

Overview of ROS-mediated apoptosis induction.
The JNK Signaling Pathway in Apoptosis

The JNK signaling pathway is a critical component of the cellular response to stress.[1][5][12][13][14] Activation of JNK by ROS can lead to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of pro-apoptotic and anti-apoptotic genes.

JNK Signaling Pathway:

G A Oxidative Stress B ASK1 A->B C MKK4/7 B->C D JNK C->D E c-Jun D->E F Pro-apoptotic Gene Expression E->F G Apoptosis F->G

Simplified JNK signaling pathway in apoptosis.
The Caspase Activation Cascade

Caspases are a family of proteases that execute the final stages of apoptosis.[4][11][15][16][17] They are activated in a hierarchical cascade, with initiator caspases (e.g., caspase-9) activating effector caspases (e.g., caspase-3), which then cleave a broad range of cellular substrates, leading to the dismantling of the cell.

Caspase Activation Cascade:

G A Apoptotic Stimulus (e.g., ROS) B Mitochondrial Pathway A->B C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Caspase-3 Activation D->E F Cleavage of Cellular Substrates E->F G Apoptosis F->G

The intrinsic (mitochondrial) caspase activation pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex nitrogen-containing heterocycles. Its conversion to 2,7-Diamino-9,10-phenanthrenequinone opens up synthetic routes to phenanthroline-based structures with potent anticancer activity. The mechanism of action of these derivatives often involves the induction of apoptosis through ROS-mediated signaling pathways, providing a clear rationale for their further investigation in drug development programs. The protocols and data presented herein offer a solid foundation for researchers and scientists to explore the potential of this chemical intermediate in the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of 2,7-diamino-9,10-phenanthrenequinone from its Dinitro Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,7-diamino-9,10-phenanthrenequinone from its precursor, 2,7-dinitro-9,10-phenanthrenequinone. The primary method detailed is the reduction of the nitro groups using sodium dithionite in an alkaline aqueous medium. This transformation is a crucial step in the synthesis of more complex molecules and potential pharmaceutical agents. This guide includes a step-by-step protocol, a summary of reagents and expected outcomes, safety precautions, and a discussion of alternative reduction methodologies.

Introduction

2,7-diamino-9,10-phenanthrenequinone is a valuable intermediate in organic synthesis, particularly in the development of novel dyes, ligands for coordination chemistry, and pharmacologically active compounds. Its structure, featuring a polycyclic aromatic quinone core with two amino functionalities, allows for a variety of subsequent chemical modifications. The synthesis from the corresponding dinitro derivative is a common and effective route. The protocol described herein is based on established reduction methods for nitroarenes, providing a reliable procedure for laboratory-scale synthesis.

Reaction Scheme

The overall reaction involves the reduction of the two nitro groups of 2,7-dinitro-9,10-phenanthrenequinone to amino groups, yielding 2,7-diamino-9,10-phenanthrenequinone.

cluster_reagents Start 2,7-Dinitro-9,10-phenanthrenequinone Product 2,7-Diamino-9,10-phenanthrenequinone Start->Product Reduction @ 50°C, 2h Reagents Sodium Dithionite (Na2S2O4) Sodium Hydroxide (NaOH) Water (H2O)

Caption: Chemical transformation from the dinitro to the diamino derivative.

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberNotes
2,7-Dinitro-9,10-phenanthrenequinoneC₁₄H₆N₂O₆298.21604-94-4Starting material.
Sodium DithioniteNa₂S₂O₄174.117775-14-6Reducing agent. Should be fresh and handled under inert atmosphere if possible.
Sodium HydroxideNaOH40.001310-73-2To create an alkaline reaction medium.
Deionized WaterH₂O18.027732-18-5Solvent.
EthanolC₂H₅OH46.0764-17-5For washing and recrystallization.
Hydrochloric Acid (concentrated)HCl36.467647-01-0For neutralization during workup.
Round-bottom flask---Appropriate size for the reaction scale.
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle or oil bath---For temperature control.
Buchner funnel and filter paper---For filtration.
Standard laboratory glassware---Beakers, graduated cylinders, etc.
Experimental Protocol: Reduction with Sodium Dithionite

This protocol is adapted from established procedures for the reduction of nitroarenes.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2.98 g (10 mmol) of 2,7-dinitro-9,10-phenanthrenequinone in 100 mL of deionized water.

  • To this suspension, add 1.2 g (30 mmol) of sodium hydroxide pellets. Stir the mixture until the sodium hydroxide has dissolved.

2. Reduction Reaction:

  • Gently heat the mixture to 50°C using a heating mantle or an oil bath.

  • Once the temperature has stabilized, add 10.45 g (60 mmol) of sodium dithionite in portions over 15-20 minutes to control any initial exotherm.

  • Maintain the reaction mixture at 50°C with continuous stirring for 2 hours. The color of the suspension is expected to change, indicating the progress of the reaction.

3. Workup and Isolation:

  • After 2 hours, cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 7. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 50 mL of deionized water, followed by 20 mL of cold ethanol to remove any residual impurities.

4. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a product of high purity.

5. Drying and Yield:

  • Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • The expected yield of 2,7-diamino-9,10-phenanthrenequinone is approximately 54%.[1]

cluster_workflow Experimental Workflow A 1. Suspend Dinitro Compound in Aqueous NaOH B 2. Heat to 50°C A->B C 3. Add Sodium Dithionite in Portions B->C D 4. React for 2 hours at 50°C C->D E 5. Cool to Room Temperature D->E F 6. Neutralize with HCl & Precipitate E->F G 7. Filter and Wash Product F->G H 8. Recrystallize for Purification G->H I 9. Dry the Final Product H->I

Caption: Workflow for the synthesis of 2,7-diamino-9,10-phenanthrenequinone.

Characterization Data

The synthesized 2,7-diamino-9,10-phenanthrenequinone should be characterized to confirm its identity and purity. The following table summarizes the expected data for the product.

PropertyExpected Value
Molecular FormulaC₁₄H₁₀N₂O₂
Molar Mass238.24 g/mol
AppearanceTo be determined (likely a colored solid)
Melting PointTo be determined experimentally
¹H NMRExpected to show signals in the aromatic region, with characteristic shifts for the protons on the phenanthrene backbone and the amino groups.
¹³C NMRExpected to show signals for the aromatic carbons and the carbonyl carbons of the quinone.
IR SpectroscopyExpected to show characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the quinone, and C=C stretching of the aromatic rings.
Mass SpectrometryExpected to show a molecular ion peak corresponding to the mass of the product.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • 2,7-Dinitro-9,10-phenanthrenequinone: Handle with care as dinitroaromatic compounds can be toxic and potentially explosive under certain conditions. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Dithionite: A strong reducing agent that can self-heat and ignite in air, especially when moist. It should be stored in a cool, dry place away from acids and oxidizing agents. Contact with acids liberates toxic sulfur dioxide gas.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate care to avoid contact with skin and eyes.

  • Hydrochloric Acid: Corrosive and causes severe burns. The concentrated acid is fuming and should be handled in a fume hood.

Alternative Reduction Methods

While sodium dithionite is an effective reducing agent for this transformation, other methods commonly used for the reduction of nitroarenes could also be applicable. These may offer advantages in terms of yield, selectivity, or milder reaction conditions.

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source (e.g., H₂ gas, hydrazine, or ammonium formate) is a common and often high-yielding method for nitro group reduction.

  • Metal/Acid Systems: Classic reduction methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are also effective for the reduction of nitroarenes.

The choice of method may depend on the availability of reagents and equipment, as well as the desired scale of the reaction. Optimization of reaction conditions would be necessary for each alternative method.

References

Application Notes and Protocols: Bromination of 2,7-Dinitro-9,10-phenanthrenequinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bromo derivatives of 2,7-Dinitro-9,10-phenanthrenequinone. The bromination of this dinitro compound yields valuable derivatives with potential applications in drug development, particularly in the fields of antimicrobial and anticancer research. This protocol is based on established electrophilic aromatic substitution methodologies, utilizing a combination of bromine and nitric acid in a concentrated sulfuric acid medium. The resulting bromo-isomers, primarily 4-bromo-2,7-dinitro-9,10-phenanthrenequinone and 2-bromo-4,7-dinitro-9,10-phenanthrenequinone, can be isolated and purified for further biological evaluation.

Introduction

Phenanthrenequinones are a class of polycyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of nitro and bromo functionalities onto the phenanthrenequinone scaffold can significantly modulate their electronic properties and biological activities. Specifically, the bromination of 2,7-Dinitro-9,10-phenanthrenequinone provides a pathway to novel compounds that are analogs of biologically active brominated quinones. Research has indicated that brominated phenanthrenequinones, such as 2,7-dibromophenanthrenequinone, exhibit potent antimicrobial and antibiofilm activity against pathogenic bacteria like Staphylococcus aureus. Furthermore, various brominated quinone structures have demonstrated promising anticancer effects, suggesting that the bromo derivatives of 2,7-Dinitro-9,10-phenanthrenequinone could be valuable candidates for drug discovery programs.

The protocol described herein outlines the synthesis of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone and 2-bromo-4,7-dinitro-9,10-phenanthrenequinone. The reaction proceeds via an electrophilic aromatic substitution mechanism where the presence of nitric acid is crucial for the bromination to occur in the strongly deactivated dinitrophenanthrenequinone ring system.

Reaction Pathway

The bromination of 2,7-Dinitro-9,10-phenanthrenequinone in the presence of bromine, nitric acid, and sulfuric acid leads to the formation of two primary mono-bromo derivatives.

reaction_pathway 2,7-Dinitro-9,10-phenanthrenequinone 2,7-Dinitro-9,10-phenanthrenequinone reagents Br2, HNO3, H2SO4 2,7-Dinitro-9,10-phenanthrenequinone->reagents 4-bromo-2,7-dinitro-9,10-phenanthrenequinone 4-bromo-2,7-dinitro-9,10-phenanthrenequinone reagents->4-bromo-2,7-dinitro-9,10-phenanthrenequinone Major Product 2-bromo-4,7-dinitro-9,10-phenanthrenequinone 2-bromo-4,7-dinitro-9,10-phenanthrenequinone reagents->2-bromo-4,7-dinitro-9,10-phenanthrenequinone Minor Product

Caption: Reaction scheme for the bromination of 2,7-Dinitro-9,10-phenanthrenequinone.

Quantitative Data Summary

The following table summarizes the reported yields for the primary products of the bromination of 2,7-Dinitro-9,10-phenanthrenequinone.

ProductMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)
4-bromo-2,7-dinitro-9,10-phenanthrenequinoneC₁₄H₅BrN₂O₆377.1163%
2-bromo-4,7-dinitro-9,10-phenanthrenequinoneC₁₄H₅BrN₂O₆377.1157%

Experimental Protocol

This protocol details the procedure for the synthesis of bromo derivatives of 2,7-Dinitro-9,10-phenanthrenequinone.

Materials:

  • 2,7-Dinitro-9,10-phenanthrenequinone

  • Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Fume hood

Experimental Workflow:

experimental_workflow A Reactant Preparation B Reaction Setup A->B C Bromination Reaction (55-80°C, 3-6 hours) B->C D Reaction Quenching C->D E Product Isolation (Filtration) D->E F Purification (Crystallization from Acetic Acid) E->F G Isomer Separation (Fractional Crystallization or Chromatography) F->G H Characterization G->H

Caption: Workflow for the synthesis and purification of bromo-2,7-dinitro-9,10-phenanthrenequinones.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 2,7-Dinitro-9,10-phenanthrenequinone.

  • Reagent Addition: Under constant stirring, carefully add a mixture of concentrated sulfuric acid and glacial acetic acid to dissolve the starting material. From the dropping funnel, add a solution of bromine in concentrated sulfuric acid.

  • Initiation: Slowly add concentrated nitric acid to the reaction mixture. The presence of nitric acid is essential for the bromination to proceed.

  • Reaction: Heat the reaction mixture to a temperature between 55°C and 80°C and maintain it for 3 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • Purification: The crude product, a mixture of isomers, is purified by recrystallization from glacial acetic acid.

  • Isomer Separation: The separation of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone and 2-bromo-4,7-dinitro-9,10-phenanthrenequinone can be achieved by fractional crystallization or column chromatography on silica gel, taking advantage of the potential differences in polarity and solubility of the isomers.

Potential Applications in Drug Development

The bromo derivatives of 2,7-Dinitro-9,10-phenanthrenequinone hold significant promise for applications in drug development, primarily as antimicrobial and anticancer agents.

  • Antimicrobial Activity: The structural similarity to other biologically active brominated phenanthrenequinones suggests that these compounds could be effective against a range of pathogenic bacteria. The presence of both nitro and bromo groups may lead to a synergistic effect, enhancing their antimicrobial potency. These derivatives could be investigated for their ability to inhibit bacterial growth and biofilm formation, particularly in drug-resistant strains.

  • Anticancer Activity: The quinone moiety is a common feature in many anticancer drugs, and the addition of bromine and nitro groups can enhance their cytotoxic properties. Brominated plastoquinone analogs have shown significant anticancer effects, and it is plausible that the bromo-dinitro-phenanthrenequinones could exhibit similar activity. Their mechanism of action could involve the induction of apoptosis, cell cycle arrest, or the generation of reactive oxygen species within cancer cells.

Conclusion

The bromination of 2,7-Dinitro-9,10-phenanthrenequinone is a straightforward method to synthesize novel bromo derivatives with high potential for drug discovery. The detailed protocol provided herein enables the efficient synthesis and purification of these compounds. Further investigation into the biological activities of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone and 2-bromo-4,7-dinitro-9,10-phenanthrenequinone is warranted to explore their full therapeutic potential as antimicrobial and anticancer agents.

Application Notes and Protocols for the Identification of Nitro Compounds by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely adopted analytical technique for the identification and quantification of nitro compounds. These compounds are of significant interest across various fields, including environmental monitoring, forensic science, and pharmaceutical development, due to their diverse applications and potential toxicity. This document provides detailed application notes and experimental protocols for the successful analysis of nitro compounds using HPLC-MS.

Nitro compounds, which include nitroaromatics, nitramines, and nitrate esters, can be challenging to analyze due to their thermal instability and diverse polarities. HPLC-MS offers the requisite sensitivity and selectivity for their detection at trace levels. The methods outlined below are designed to provide robust and reproducible results for a range of nitro-containing analytes.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate and reliable results. The choice of method depends on the sample matrix (e.g., water, soil, biological fluids) and the concentration of the target analytes.

a) Solid-Phase Extraction (SPE) for Aqueous Samples (Low Concentration)

This protocol is suitable for pre-concentrating nitro compounds from water samples, such as groundwater or surface water.

  • Materials:

    • SPE cartridges (e.g., Polymeric Reversed-Phase, such as Phenomenex Strata-X)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Reagent water (HPLC grade)

    • SPE vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Pass 50 mL to 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.

    • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

    • Elution: Elute the retained nitro compounds with two 5 mL aliquots of acetonitrile into a collection tube.

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., a mixture of water and acetonitrile).

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS analysis.

b) Salting-Out Extraction for Aqueous Samples

This is an alternative liquid-liquid extraction method for pre-concentrating analytes from aqueous samples.

  • Materials:

    • Sodium chloride (analytical grade)

    • Acetonitrile (HPLC grade)

    • Separatory funnel

  • Procedure:

    • To 100 mL of the water sample in a separatory funnel, add 30 g of sodium chloride and shake to dissolve.

    • Add 20 mL of acetonitrile and shake vigorously for 2 minutes.

    • Allow the phases to separate.

    • Collect the upper acetonitrile layer.

    • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of acetonitrile.

    • Combine the acetonitrile extracts and proceed with concentration and reconstitution as described in the SPE protocol.

c) Extraction from Soil and Sediment Samples

This protocol is based on EPA Method 8330B for the extraction of nitroaromatics and nitramines from solid matrices.[1][2][3]

  • Materials:

    • Acetonitrile (HPLC grade)

    • Ultrasonic bath or shaker

    • Centrifuge

  • Procedure:

    • Weigh 2 g of the soil or sediment sample into a glass vial.

    • Add 10 mL of acetonitrile to the vial.

    • Extract the sample by placing it in an ultrasonic bath for 18 hours or on a mechanical shaker.

    • After extraction, centrifuge the sample at 5000 rpm for 10 minutes.

    • Carefully transfer the supernatant (acetonitrile extract) to a clean tube.

    • The extract can be diluted with water as needed and filtered through a 0.22 µm syringe filter before injection into the HPLC-MS system.

HPLC-MS Analysis

The following are generalized HPLC-MS conditions that can be adapted for the analysis of a variety of nitro compounds. Method optimization is recommended for specific target analytes.

a) Chromatographic Conditions

  • HPLC System: An Agilent 1290 Infinity LC System, Waters ACQUITY UPLC System, or equivalent.[4]

  • Column:

    • Primary Analysis: Agilent Poroshell 120 EC-C18 (e.g., 2.1 x 100 mm, 2.7 µm) or Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Confirmation: A column with different selectivity, such as a Phenyl-Hexyl or Cyano (CN) stationary phase, can be used for confirmation.[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile or Methanol

  • Gradient Elution:

    Time (min) %B
    0.0 25
    10.0 65
    11.0 95
    12.0 95
    12.1 25

    | 15.0 | 25 |

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 45 °C

  • Injection Volume: 1 - 10 µL

b) Mass Spectrometry Conditions

  • Mass Spectrometer: SCIEX Triple Quad or QTOF system, Waters Quattro Premier XE, or equivalent.[6][7]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used. Atmospheric Pressure Chemical Ionization (APCI) can be more effective for certain less polar nitroaromatics.[8][9]

  • Polarity: Negative ion mode is generally preferred for nitro compounds due to the electron-withdrawing nature of the nitro group. However, some compounds may show better sensitivity in positive ion mode, often as adducts.

  • Scan Mode:

    • Full Scan: To identify unknown nitro compounds.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis of known target compounds. This mode offers the highest sensitivity and selectivity.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.0 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 500 °C

    • Nebulizer Gas (Nitrogen): 30 - 50 psi

    • Drying Gas (Nitrogen): 8 - 12 L/min

Quantitative Data

The following table summarizes the quantitative performance data for a selection of nitroaromatic explosives obtained by HPLC-MS/MS. These values are provided as a general guide; actual performance may vary depending on the specific instrumentation and experimental conditions.

CompoundAbbreviationLinear Range (µg/L)LOQ (µg/L)
1,3,5-Trinitrobenzene1,3,5-TNB0.05 - 50>0.990.05
1,3-Dinitrobenzene1,3-DNB0.05 - 50>0.990.05
2,4,6-TrinitrotolueneTNT0.05 - 50>0.990.05
2,4-Dinitrotoluene2,4-DNT0.05 - 50>0.990.05
2,6-Dinitrotoluene2,6-DNT0.05 - 50>0.990.05
NitrobenzeneNB0.1 - 100>0.990.1
2-Amino-4,6-dinitrotoluene2-Am-DNT0.05 - 50>0.990.05
4-Amino-2,6-dinitrotoluene4-Am-DNT0.05 - 50>0.990.05
Hexahydro-1,3,5-trinitro-1,3,5-triazineRDX0.05 - 50>0.990.05
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMX0.1 - 100>0.990.1
Pentaerythritol tetranitratePETN0.1 - 100>0.990.1
NitroglycerinNG0.1 - 100>0.990.1

Data is representative and compiled from various application notes. Actual results will depend on the specific matrix, instrumentation, and method parameters.

Experimental Workflow and Diagrams

The logical workflow for the HPLC-MS analysis of nitro compounds is depicted in the following diagram.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE, LLE, Ultrasonic) Sample_Collection->Extraction Matrix-specific protocol Concentration Concentration & Reconstitution Extraction->Concentration Filtration Filtration Concentration->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation Inject into HPLC MS_Detection MS Detection (ESI/APCI) HPLC_Separation->MS_Detection Eluted Analytes Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Identification) Data_Acquisition->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Quantification) Data_Acquisition->Quantitative_Analysis Reporting Reporting Qualitative_Analysis->Reporting Quantitative_Analysis->Reporting

Caption: Workflow for the HPLC-MS analysis of nitro compounds.

Conclusion

The HPLC-MS methods detailed in this document provide a robust framework for the sensitive and selective identification and quantification of a wide range of nitro compounds. Successful analysis relies on the appropriate selection of sample preparation techniques and the optimization of both chromatographic and mass spectrometric parameters. By following these protocols, researchers, scientists, and drug development professionals can achieve reliable and accurate results for their specific applications.

References

Application Notes and Protocols for 2,7-Dinitro-9,10-phenanthrenedione in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2,7-Dinitro-9,10-phenanthrenedione in cancer research, based on available information for phenanthrene derivatives. While research indicates its potential as an anticancer agent that induces apoptosis through mitochondrial pathways, specific quantitative data and detailed protocols for this exact compound are limited in publicly available literature.[1] The following sections offer a guide based on established methodologies for similar compounds.

Introduction

This compound is a phenanthrenequinone derivative with a molecular formula of C₁₄H₆N₂O₆. The presence of nitro groups and a quinone structure suggests potential biological activity, including anticancer properties. Research on related phenanthrene compounds has demonstrated their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[2][3][4] The proposed mechanism of action for compounds in this class often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1]

Potential Applications in Cancer Research

  • Cytotoxicity Screening: Evaluation of the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Apoptosis Induction Studies: Investigation of the compound's ability to induce apoptosis and elucidation of the underlying molecular mechanisms.

  • Mechanism of Action Studies: Analysis of the specific signaling pathways modulated by the compound, with a focus on the mitochondrial apoptosis pathway.

  • Drug Discovery Lead Compound: Use as a scaffold for the development of more potent and selective anticancer agents.

Quantitative Data Summary

Table 1: Representative Cytotoxicity Data for Phenanthrene Derivatives Against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Phenanthrene Derivative AA549Lung Carcinoma8.5Fictional Data
Phenanthrene Derivative BMCF-7Breast Adenocarcinoma5.2Fictional Data
Phenanthrene Derivative CHeLaCervical Carcinoma12.1Fictional Data
Phenanthrene Derivative DHCT-116Colorectal Carcinoma7.8Fictional Data

Note: The data in this table is illustrative and not specific to this compound. Researchers should determine the IC50 values for this specific compound experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compound Treat with 2,7-Dinitro- 9,10-phenanthrenedione incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT Solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Logical Flow of Apoptosis Detection

G cluster_cell_state Cell State cluster_staining Staining Profile live Live Cells annexin_neg_pi_neg Annexin V (-) / PI (-) live->annexin_neg_pi_neg Intact Membrane PS on Inner Leaflet early_apoptosis Early Apoptosis annexin_pos_pi_neg Annexin V (+) / PI (-) early_apoptosis->annexin_pos_pi_neg PS Translocation Intact Membrane late_apoptosis Late Apoptosis/Necrosis annexin_pos_pi_pos Annexin V (+) / PI (+) late_apoptosis->annexin_pos_pi_pos PS Translocation Permeable Membrane

Caption: Relationship between cell state and staining in Annexin V/PI assay.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the mitochondrial apoptosis pathway.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Signaling Pathway Visualization

Based on literature for related compounds, this compound is proposed to induce apoptosis via the intrinsic (mitochondrial) pathway.

Proposed Mitochondrial Apoptosis Pathway

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound 2,7-Dinitro-9,10- phenanthrenedione bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

References

Application Notes and Protocols: Reduction of Nitro Groups in 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the chemical reduction of the nitro groups in 2,7-Dinitro-9,10-phenanthrenedione to yield 2,7-Diamino-9,10-phenanthrenedione. This transformation is a critical step in the synthesis of advanced materials, including covalent organic frameworks (COFs) and chemosensors.[1] This document outlines multiple effective reduction methodologies, including the use of sodium dithionite and tin(II) chloride, to offer procedural flexibility for researchers. Comprehensive experimental procedures, data presentation, and visual workflows are included to facilitate successful synthesis and application.

Introduction

This compound is a valuable starting material in organic synthesis. The reduction of its nitro functional groups to primary amines affords 2,7-Diamino-9,10-phenanthrenedione, a versatile building block for constructing complex molecular architectures. The resulting diamino derivative is a precursor for synthesizing covalent organic frameworks and chemosensors.[1] The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. This document details two reliable methods for this reduction and discusses the properties and applications of the resulting diamine.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

PropertyThis compound2,7-Diamino-9,10-phenanthrenedione
Molecular Formula C₁₄H₆N₂O₆C₁₄H₁₀N₂O₂
Molecular Weight 298.21 g/mol 238.24 g/mol [2]
Appearance Light yellow to yellow solidData not available
CAS Number 604-94-449546-41-0[2]

General Reaction Scheme

The reduction of this compound to 2,7-Diamino-9,10-phenanthrenedione is a fundamental transformation in organic chemistry. The general reaction is depicted below.

G start Start setup Reaction Setup: - Dissolve/suspend starting material - Add reagents start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC setup->reaction workup Work-up: - Quench reaction - Neutralize (if acidic) - Extract product reaction->workup purification Purification: - Filtration - Column chromatography (optional) workup->purification characterization Characterization: - NMR, IR, MS purification->characterization end End Product characterization->end G diamino 2,7-Diamino-9,10- phenanthrenedione (Monomer A) reaction Condensation Reaction (e.g., solvothermal) diamino->reaction linker Linker Molecule (e.g., dialdehyde) (Monomer B) linker->reaction cof Covalent Organic Framework (COF) - Porous - Crystalline - Stable reaction->cof application Applications: - Gas Storage - Catalysis - Sensing cof->application

References

Application Notes and Protocols for the Quantification of Nitrated Phenanthrenediones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated phenanthrenediones are a class of compounds that are of growing interest in environmental science and toxicology. As derivatives of phenanthrene, a common polycyclic aromatic hydrocarbon (PAH), they can be formed through atmospheric nitration or metabolic activation of nitrated phenanthrenes. Their potential toxicity and role in biological processes necessitate sensitive and reliable analytical methods for their quantification in various sample matrices.

This document provides detailed application notes and protocols for the quantification of nitrated phenanthrenediones using modern analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Techniques Overview

The quantification of nitrated phenanthrenediones in complex samples typically involves a multi-step process including sample preparation (extraction and cleanup), chromatographic separation, and detection. The choice of technique depends on the specific analytes, sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly selective technique for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile. It is often the method of choice for complex biological and environmental samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is well-suited for volatile and semi-volatile compounds. For polar analytes like phenanthrenediones, a derivatization step is often necessary to improve volatility and chromatographic performance.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical quantitative data for analytical methods used for the determination of related nitro-aromatic compounds and quinones. This data provides an indication of the expected performance for nitrated phenanthrenedione analysis.

Analyte ClassMethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
NitrosaminesGC-MSActive Pharmaceutical Ingredients0.15–1.00 ng/mL-94.1–111.2>0.99[1]
Aliphatic Aldehydes (derivatized with 9,10-phenanthrenequinone)LC-MS/MSHuman Serum4.0–100 pM-92.6–110.8>0.99[2][3]
Amphetamines & CathinonesGC-MS/MSWhole Blood0.02–0.72 ng/mL1–2.5 ng/mL83.2–106>0.99[4]
PAHsGC-MSMineral Water0.03–0.1 ng/mL-71–900.983–0.999[5]

Experimental Protocols

Protocol 1: Quantification of Nitrated Phenanthrenediones by LC-MS/MS

This protocol is designed for the analysis of nitrated phenanthrenediones in environmental samples such as soil, sediment, or particulate matter.

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Extraction:

    • Weigh 1-5 g of the homogenized solid sample into a glass centrifuge tube.

    • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled nitrated phenanthrenedione).

    • Add 10 mL of a suitable extraction solvent such as dichloromethane (DCM) or a mixture of acetone and hexane (1:1, v/v).

    • Vortex the sample for 1 minute, followed by ultrasonication for 30 minutes in a cooled water bath.

    • Centrifuge the sample at 3000 rpm for 10 minutes and carefully decant the supernatant.

    • Repeat the extraction process two more times, combining the supernatants.

    • Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.

  • SPE Cleanup:

    • Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

    • Elute the target analytes with 10 mL of a mixture of hexane and DCM (e.g., 1:1, v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol/water).

2. LC-MS/MS Analysis

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for nitro-aromatic compounds.

    • Multiple Reaction Monitoring (MRM): Develop MRM transitions for each target nitrated phenanthrenedione and the internal standard. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion. The specific m/z values will depend on the chemical formula of the analytes.

    • Optimization: Optimize the collision energy and other source parameters for each MRM transition to maximize sensitivity.

3. Quantification

  • Prepare a series of calibration standards of the target nitrated phenanthrenediones in the initial mobile phase, each containing the internal standard at a constant concentration.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the nitrated phenanthrenediones in the samples by applying the peak area ratios to the calibration curve.

Protocol 2: Quantification of Nitrated Phenanthrenediones by GC-MS with Derivatization

This protocol is an alternative for volatile and thermally stable nitrated phenanthrenediones, or those that can be made so through derivatization.

1. Sample Preparation and Derivatization

  • Extraction and Cleanup: Follow the same extraction and SPE cleanup procedure as described in Protocol 1.

  • Derivatization:

    • Evaporate the cleaned extract to dryness.

    • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Analysis

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: Splitless injection at 280°C.

    • Oven Temperature Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for the derivatized nitrated phenanthrenediones to enhance sensitivity and selectivity.

3. Quantification

  • Follow a similar quantification strategy as in Protocol 1, using an appropriate internal standard that undergoes the same derivatization process.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Soil, Sediment, etc.) Extraction Solvent Extraction (DCM or Acetone/Hexane) Sample->Extraction Homogenize & Spike with IS Cleanup Solid-Phase Extraction (Silica Gel) Extraction->Cleanup Concentrate LC_MS LC-MS/MS Analysis Cleanup->LC_MS Reconstitute Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization Evaporate Quantification Quantification (Calibration Curve) LC_MS->Quantification GC_MS GC-MS Analysis GC_MS->Quantification Derivatization->GC_MS Results Results (Concentration Data) Quantification->Results Metabolic_Pathway Phenanthrene Phenanthrene Nitrophenanthrene Nitrophenanthrene Phenanthrene->Nitrophenanthrene Atmospheric Nitration or Metabolic Activation Phenanthrene_Diol Phenanthrene Diol Phenanthrene->Phenanthrene_Diol Oxidation (CYP450) Nitrophenanthrene_Diol Nitrophenanthrene Diol Nitrophenanthrene->Nitrophenanthrene_Diol Oxidation (CYP450) Nitrated_Phenanthrenedione Nitrated Phenanthrenedione Phenanthrene_Diol->Nitrated_Phenanthrenedione Further Oxidation & Nitration Nitrophenanthrene_Diol->Nitrated_Phenanthrenedione Oxidation

References

Application Notes and Protocols: Derivatization of 9,10-Phenanthrenedione for Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Phenanthrenedione is a versatile derivatizing agent employed in fluorescence spectroscopy to enhance the detection and quantification of a variety of analytes that do not possess native fluorescence. This application note provides detailed protocols for the derivatization of 9,10-phenanthrenedione with various compounds, enabling highly sensitive analysis through fluorescence detection. The reaction of 9,10-phenanthrenedione with analytes containing specific functional groups, such as primary amines, guanidino groups, and vicinal diamines, results in the formation of intensely fluorescent derivatives. This methodology has found widespread application in environmental analysis, biomedical research, and pharmaceutical sciences.

Principle of Derivatization

The core principle involves the chemical reaction between the non-fluorescent 9,10-phenanthrenedione and a target analyte to form a new, highly fluorescent molecule. The resulting derivative exhibits characteristic excitation and emission spectra that allow for its selective detection and quantification. This approach is particularly valuable when coupled with separation techniques like high-performance liquid chromatography (HPLC), enabling the analysis of complex mixtures. Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation.

Applications

The derivatization of 9,10-phenanthrenedione is a powerful tool for the sensitive determination of a range of compounds, including:

  • Guanidino Compounds: Arginine and other monosubstituted guanidines react with 9,10-phenanthrenedione to form highly fluorescent products, facilitating their analysis in biological samples.[1][2]

  • Aldehydes: In the presence of ammonium acetate, 9,10-phenanthrenedione reacts with aldehydes to yield fluorescent phenanthro[9,10-d]imidazole derivatives.

  • Primary Amines: This derivatization is also applicable to the analysis of primary amines.[3]

  • Environmental Pollutants: The determination of 9,10-phenanthrenequinone in airborne particulates can be achieved through derivatization with reagents like 2-aminothiophenol or benzaldehyde in the presence of ammonium acetate.[4]

Quantitative Data Summary

The following table summarizes the key fluorescence properties of various 9,10-phenanthrenedione derivatives.

Analyte/Derivatizing AgentDerivativeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Limit of Detection (LOD)Reference
9,10-Phenanthrenequinone with 2-AminothiophenolPhenothiazine derivative390510Not Reported67 fmol/injection[4]
9,10-Phenanthrenequinone with Benzaldehyde & Ammonium Acetate2-Phenyl-1H-phenanthro[9,10-d]imidazoleNot SpecifiedNot SpecifiedNot Reported5 fmol (S/N = 3)
ArginineFluorescent adductNot SpecifiedNot SpecifiedNot ReportedSubmicrogram amounts[1]
2-(2,2'-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole (PK1)-~380440-465Not ReportedNot Reported[5]
5′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2,2′-bithiophene-5-carbaldehyde (PK2)-~450495-5640.145Not Reported[5]
2-[5-((5′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2,2′-bithiophene-5-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid (PK3)-~480571-6140.006Not Reported[5]

Experimental Protocols

Herein, we provide detailed protocols for key derivatization procedures using 9,10-phenanthrenedione.

Protocol 1: Fluorometric Determination of Arginine

This protocol is based on the reaction of 9,10-phenanthrenedione with arginine to produce a highly fluorescent compound.[1]

Materials:

  • 9,10-Phenanthrenedione solution (e.g., 0.1 mg/mL in absolute ethanol)

  • Arginine standard solutions

  • Sodium hydroxide (NaOH) solution (e.g., 2 N)

  • Hydrochloric acid (HCl) solution (e.g., 1.2 N)

  • Unknown samples containing arginine

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix the following in order:

    • 1.0 mL of the arginine standard or unknown sample.

    • 1.0 mL of 2 N NaOH.

    • 0.2 mL of the 9,10-phenanthrenedione solution.

  • Incubation: Vortex the mixture and incubate at room temperature for a specified time (optimization may be required, e.g., 30 minutes).

  • Acidification: Add 1.8 mL of 1.2 N HCl to stop the reaction and stabilize the fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution using a fluorometer. Determine the optimal excitation and emission wavelengths by scanning the spectra of a derivatized standard.

  • Quantification: Create a calibration curve by plotting the fluorescence intensity of the arginine standards against their concentrations. Use this curve to determine the arginine concentration in the unknown samples.

Protocol 2: Pre-Column Derivatization for HPLC Analysis of Aldehydes

This protocol describes the pre-column derivatization of aldehydes with 9,10-phenanthrenedione and ammonium acetate for subsequent HPLC-fluorescence detection.

Materials:

  • Aldehyde standard solutions or sample extracts

  • 9,10-Phenanthrenedione solution

  • Ammonium acetate solution

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Derivatization Reaction:

    • In a reaction vial, mix a known volume of the aldehyde standard or sample with an excess of 9,10-phenanthrenedione and ammonium acetate solution.

    • Heat the mixture at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.

  • Sample Preparation for HPLC:

    • After cooling to room temperature, the reaction mixture may be diluted with the mobile phase or an appropriate solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the fluorescent derivative on a C18 column using an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

    • Detect the derivative using a fluorescence detector set at the optimal excitation and emission wavelengths for the specific phenanthro[9,10-d]imidazole product.

  • Quantification:

    • Generate a calibration curve by injecting derivatized aldehyde standards of known concentrations.

    • Quantify the aldehyde in the sample by comparing its peak area to the calibration curve.

Protocol 3: Post-Column Derivatization for HPLC Analysis of 9,10-Phenanthrenequinone

This protocol details the post-column derivatization of 9,10-phenanthrenequinone with 2-aminothiophenol for its determination by HPLC with fluorescence detection.[4]

Materials:

  • HPLC system with a post-column reaction module and a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase for chromatographic separation

  • Derivatizing reagent: 2-aminothiophenol in an acidic solution

  • 9,10-Phenanthrenequinone standards and sample extracts

Procedure:

  • Chromatographic Separation:

    • Inject the sample containing 9,10-phenanthrenequinone onto the C18 column.

    • Elute the analyte using an isocratic or gradient mobile phase.

  • Post-Column Reaction:

    • After the analyte elutes from the column, continuously mix it with the 2-aminothiophenol reagent solution delivered by a second pump.

    • Pass the mixture through a reaction coil maintained at an elevated temperature to facilitate the derivatization reaction.

  • Fluorescence Detection:

    • The fluorescent derivative formed in the reaction coil then flows into the fluorescence detector.

    • Monitor the fluorescence at the specific excitation and emission wavelengths for the phenothiazine derivative (e.g., Ex: 390 nm, Em: 510 nm).[4]

  • Quantification:

    • Construct a calibration curve by injecting known concentrations of 9,10-phenanthrenequinone standards.

    • Determine the concentration of 9,10-phenanthrenequinone in the samples based on the peak areas.

Visualizations

G General Workflow for Derivatization and Fluorescence Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Analyte-containing Sample Reaction Derivatization Reaction (Heating/Incubation) Sample->Reaction Standard Standard Solution Standard->Reaction Reagent 9,10-Phenanthrenedione Reagent Reagent->Reaction Separation HPLC Separation (Optional) Reaction->Separation Detection Fluorescence Detection (Spectrofluorometer/HPLC-FLD) Reaction->Detection For non-chromatographic methods Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Result Quantification->Result

Caption: General experimental workflow for derivatization of analytes with 9,10-phenanthrenedione and subsequent fluorescence analysis.

G Signaling Pathway: Derivatization of Arginine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_detection Detection Arginine Arginine (Guanidino Group) Alkaline Alkaline pH (e.g., NaOH) Arginine->Alkaline Phenanthrenedione 9,10-Phenanthrenedione (Non-fluorescent) Phenanthrenedione->Alkaline Fluorescent_Product Highly Fluorescent Adduct Alkaline->Fluorescent_Product Reaction Excitation Excitation (λex) Fluorescent_Product->Excitation Emission Emission (λem) Excitation->Emission Fluorescence

Caption: Simplified reaction pathway for the derivatization of arginine with 9,10-phenanthrenedione to form a fluorescent product.

References

Application Notes and Protocols for 2,7-Dinitro-9,10-phenanthrenedione in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dinitro-9,10-phenanthrenedione is a versatile organic molecule whose unique electronic and structural properties make it a compound of significant interest in materials science. The presence of two electron-withdrawing nitro groups on the phenanthrenequinone framework imparts a strong electron-accepting character, making it a valuable building block for a range of functional materials. Its applications span from energy storage to organic electronics and the synthesis of high-performance polymers.

These application notes provide an overview of the key uses of this compound in materials science, with a focus on its role in the development of organic cathode materials for lithium-ion batteries, as a precursor to high-performance polyimides, and in the formation of charge-transfer complexes. Detailed experimental protocols are provided to facilitate the synthesis and application of this compound in a research setting.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number604-94-4[1][2]
Molecular FormulaC₁₄H₆N₂O₆[1][3]
Molecular Weight298.21 g/mol [1][3]
AppearanceLight yellow to yellow solid[4]
Melting Point302-304 °C[2][4]
Boiling Point (Predicted)555.9 ± 43.0 °C[3]
Electrochemical Performance as a Lithium-Ion Battery Cathode

This compound (DNPQ) has been investigated as a cathode material for lithium-ion batteries. The presence of the electrochemically active nitro groups, in addition to the quinone carbonyls, allows for multi-electron redox reactions, leading to high specific capacities.

ParameterThis compound (DNPQ)Pristine Phenanthrenequinone (PQ)2,7-Diamino-9,10-phenanthrenequinone (DAPQ)Reference
Initial Discharge Specific Capacity 221 mAh g⁻¹Lower than DNPQLower than DNPQ[5]
Cycling Stability Better than PQ--[5]

The enhanced specific capacity of DNPQ is attributed to the reversible insertion/deinsertion of lithium ions by the nitro groups. Furthermore, DNPQ exhibits improved cycling stability compared to pristine phenanthrenequinone due to its lower solubility in the electrolyte.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the direct nitration of 9,10-phenanthrenequinone.

Materials:

  • 9,10-phenanthrenequinone

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Acetic acid (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9,10-phenanthrenequinone.

  • Carefully add a mixture of fuming nitric acid and concentrated sulfuric acid to the flask. The acidic environment generates the nitronium ion (NO₂⁺), which is the active nitrating species.[4]

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as acetic acid, to yield a yellow solid.[5] A yield of approximately 58% can be expected.[5]

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound start Start reactants Mix 9,10-phenanthrenequinone with fuming HNO₃ and concentrated H₂SO₄ start->reactants reflux Reflux the mixture reactants->reflux precipitation Pour into ice-water to precipitate reflux->precipitation filtration Filter and wash the precipitate precipitation->filtration purification Recrystallize from acetic acid filtration->purification product Obtain pure this compound purification->product G cluster_reduction Reduction to 2,7-Diamino-9,10-phenanthrenequinone start Start suspend Suspend this compound in aqueous NaOH start->suspend heat Heat to 50°C suspend->heat add_reductant Add Sodium Dithionite heat->add_reductant react Maintain at 50°C for 2 hours add_reductant->react cool_filter Cool and filter the product react->cool_filter wash_dry Wash with water and dry cool_filter->wash_dry product Obtain 2,7-Diamino-9,10-phenanthrenequinone wash_dry->product G cluster_polyimide Polyimide Synthesis start Start dissolve_diamine Dissolve 2,7-Diamino-9,10-phenanthrenequinone in DMAc start->dissolve_diamine add_dianhydride Add Aromatic Dianhydride dissolve_diamine->add_dianhydride polymerize Stir for 24h to form Poly(amic acid) add_dianhydride->polymerize cast_film Cast Poly(amic acid) solution polymerize->cast_film thermal_imidization Heat in vacuum oven (e.g., 100-300°C) cast_film->thermal_imidization product Obtain Polyimide Film thermal_imidization->product G cluster_ctc Charge-Transfer Complex Formation start Start prepare_solutions Prepare equimolar solutions of This compound (Acceptor) and Electron Donor start->prepare_solutions mix_solutions Mix the solutions prepare_solutions->mix_solutions observe_color_change Observe for color change mix_solutions->observe_color_change characterize Characterize by UV-Vis Spectroscopy observe_color_change->characterize grow_crystals Grow single crystals by slow evaporation characterize->grow_crystals product Obtain Charge-Transfer Complex grow_crystals->product

References

Application Notes and Protocols for the Electrophilic Nitration of Phenanthrenequinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrenequinone and its derivatives are important scaffolds in medicinal chemistry and materials science. The introduction of nitro groups onto the phenanthrenequinone core via electrophilic nitration can significantly modulate its electronic properties and biological activity, making it a key transformation for the development of new therapeutic agents and functional materials. This document provides a detailed experimental protocol for the nitration of phenanthrenequinone, focusing on a reliable two-step method that proceeds through a sulfonyldioxy intermediate to yield 1,3,6-trinitro-9,10-phenanthrenequinone.

Data Presentation

ParameterValueReference
Product Name 1,3,6-Trinitro-9,10-phenanthrenequinone[1][2]
Melting Point 261-263 °C[1][2]
Nitrating Agent Concentrated Nitric Acid (d = 1.51)[1][2]
Precursor 9,10-Sulfonyldioxyphenanthrene[1][2]

Experimental Protocols

The electrophilic nitration of phenanthrenequinone to 1,3,6-trinitro-9,10-phenanthrenequinone is most effectively achieved through a two-step process involving the formation of an intermediate, 9,10-sulfonyldioxyphenanthrene, followed by nitration and subsequent decomposition.[1][2]

Part 1: Synthesis of 9,10-Sulfonyldioxyphenanthrene (Intermediate)

A detailed, publicly available, step-by-step protocol for the synthesis of 9,10-sulfonyldioxyphenanthrene from 9,10-phenanthrenequinone could not be definitively identified in the surveyed literature. However, the synthesis of similar cyclic sulfates from 1,2-diols is a known organic transformation. Typically, this involves the reaction of the diol with a sulfonating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a base (e.g., pyridine) to neutralize the generated HCl. The diol precursor, 9,10-phenanthrenediol, can be obtained by the reduction of 9,10-phenanthrenequinone.

Part 2: Nitration of 9,10-Sulfonyldioxyphenanthrene and Decomposition to 1,3,6-Trinitro-9,10-phenanthrenequinone

This procedure is based on the literature describing the formation of 1,3,6-trinitro-9,10-phenanthrenequinone from its sulfonyldioxy precursor.[1][2]

Materials:

  • 9,10-Sulfonyldioxyphenanthrene

  • Concentrated Nitric Acid (d = 1.51)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 9,10-sulfonyldioxyphenanthrene in concentrated nitric acid (d = 1.51).

  • Cool the mixture in an ice bath to maintain a low temperature during the initial stages of the reaction.

  • Stir the reaction mixture vigorously. The exact temperature and reaction time for the nitration step are not specified in the available literature and may require optimization. It is recommended to monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Following the nitration, the reaction mixture is allowed to undergo decomposition of the cyclic sulfate intermediate to yield the desired 1,3,6-trinitro-9,10-phenanthrenequinone. The conditions for this decomposition (e.g., heating) are not detailed in the available literature and may occur concurrently with nitration or require a subsequent step.

  • Upon completion of the reaction, the product is isolated. This typically involves pouring the reaction mixture onto ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent to obtain pure 1,3,6-trinitro-9,10-phenanthrenequinone.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of 1,3,6-Trinitro-9,10-phenanthrenequinone cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Nitration and Decomposition cluster_workup Work-up and Purification start 9,10-Phenanthrenequinone intermediate 9,10-Sulfonyldioxyphenanthrene start->intermediate Sulfonylation nitration Nitration with conc. HNO3 intermediate->nitration decomposition Decomposition nitration->decomposition precipitation Precipitation on Ice decomposition->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification end_product 1,3,6-Trinitro-9,10-phenanthrenequinone purification->end_product

References

Application Notes and Protocols for Density Functional Theory (DFT) Calculations on 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations on 2,7-Dinitro-9,10-phenanthrenedione. This molecule is of interest in various research fields due to the presence of electron-withdrawing nitro groups and a quinone system on a polycyclic aromatic framework, making it a valuable subject for studying aromatic chemistry, reaction mechanisms, and electronic properties[1].

Introduction to DFT Calculations for this compound

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like this compound, DFT can be employed to predict a variety of properties, including:

  • Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Calculating the distribution of electrons within the molecule, which governs its reactivity. This includes the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP)[1][2][3][4]. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic distribution across the phenanthrenequinone core[1].

  • Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the symmetric and asymmetric stretching of the nitro (NO₂) groups[1].

  • Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its color and photochemical behavior[5][6][7][8]. The introduction of nitro groups is expected to cause a red-shift in the absorption spectrum compared to the parent 9,10-phenanthrenedione[1].

Experimental Protocols

The following protocols outline the steps for performing DFT and TD-DFT calculations on this compound using a computational chemistry software package such as Gaussian.

2.1. Software and Hardware Requirements

  • Software: Gaussian 09 or a later version is recommended.

  • Hardware: A high-performance computing (HPC) cluster or a powerful workstation with multiple cores and significant RAM is advised for these calculations, especially for frequency and TD-DFT calculations on a molecule of this size.

2.2. Protocol for Geometry Optimization and Vibrational Frequency Calculation

This protocol will provide the optimized molecular structure and the theoretical vibrational spectrum.

  • Input File Preparation:

    • Create an input file (e.g., 27dnpd_opt_freq.com) with the molecular structure of this compound. The initial coordinates can be generated using a molecular builder and pre-optimized using a faster method like molecular mechanics if desired.

    • Specify the calculation parameters in the route section (#p line). A commonly used and reliable level of theory for such organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.

    • The keywords Opt and Freq are used for geometry optimization and frequency calculation, respectively.

    Example Gaussian Input File:

  • Execution:

    • Submit the input file to the Gaussian software for execution.

  • Analysis of Results:

    • Geometry Optimization: Upon successful completion, the output file will contain the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be extracted. The absence of imaginary frequencies in the frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface.

    • Vibrational Frequencies: The output file will list the calculated vibrational frequencies and their corresponding IR intensities and Raman activities. These can be visualized to analyze the nature of the vibrations (e.g., C=O stretch, NO₂ stretch, C-H bend).

2.3. Protocol for Electronic Properties Calculation

This protocol describes how to calculate properties like HOMO-LUMO energies and Mulliken charges. These are typically calculated during the geometry optimization.

  • Input File:

    • The same input file as for the geometry optimization can be used. The Pop=Mulliken keyword can be added to ensure Mulliken population analysis is performed, although it is often default.

  • Analysis of Results:

    • HOMO-LUMO: The energies of the molecular orbitals, including HOMO and LUMO, will be listed in the output file. The HOMO-LUMO gap can be calculated by taking the difference between these two energies.

    • Mulliken Charges: The Mulliken charges for each atom will be summarized in a table in the output file.

2.4. Protocol for TD-DFT Calculation of UV-Vis Spectrum

This protocol is for predicting the electronic absorption spectrum.

  • Input File Preparation:

    • Use the optimized geometry from the previous calculation.

    • Create a new input file (e.g., 27dnpd_tddft.com).

    • In the route section, specify the TD-DFT calculation. It's also advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the spectrum in a specific solvent (e.g., ethanol or chloroform).

    Example Gaussian Input File:

  • Execution:

    • Run the calculation using Gaussian.

  • Analysis of Results:

    • The output file will contain a list of the calculated electronic transitions, including their excitation energies (in eV and nm), oscillator strengths (related to the intensity of the absorption), and the molecular orbitals involved in each transition. This data can be used to plot the theoretical UV-Vis spectrum.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the DFT and TD-DFT calculations as described in the protocols above. Note: The values presented here are illustrative examples based on typical results for similar molecules and should be replaced with actual calculated data.

Table 1: Optimized Geometric Parameters for this compound (B3LYP/6-311+G(d,p))

ParameterAtom(s)Calculated ValueExperimental Value
Bond Lengths (Å) Not Available
C=OC9=O1, C10=O21.22
C-C (quinone)C9-C101.54
C-NC2-N1, C7-N21.48
N=ON1=O3, N1=O41.23
Bond Angles (°) Not Available
O-C-CO1-C9-C10121.5
C-C-NC1-C2-N1119.0
O-N-OO3-N1-O4125.0
Dihedral Angles (°) Not Available
C1-C2-N1-O3179.5

Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311+G(d,p))

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-4.2 eV
HOMO-LUMO Energy Gap3.3 eV
Dipole Moment5.8 Debye
Mulliken Atomic Charges (e)
O (carbonyl)-0.55
N (nitro)+0.90
O (nitro)-0.48

Table 3: Selected Calculated Vibrational Frequencies for this compound (B3LYP/6-311+G(d,p))

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)
NO₂ asymmetric stretch1540High
NO₂ symmetric stretch1350High
C=O stretch1685High
Aromatic C=C stretch1600Medium
C-N stretch850Medium

Table 4: Calculated UV-Vis Absorption Maxima for this compound in Ethanol (TD-DFT/B3LYP/6-311+G(d,p))

Wavelength (λmax)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
380 nm3.260.15HOMO -> LUMO
310 nm4.000.25HOMO-1 -> LUMO
275 nm4.510.40HOMO -> LUMO+1

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the DFT and TD-DFT calculations described in the protocols.

DFT_Workflow start Start: Define Molecule (this compound) input_geom Prepare Input Geometry (e.g., using a molecular builder) start->input_geom dft_setup Setup DFT Calculation: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311+G(d,p)) input_geom->dft_setup geom_opt Geometry Optimization (Keyword: Opt) dft_setup->geom_opt freq_calc Frequency Calculation (Keyword: Freq) geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra check_min->geom_opt Yes optimized_geom Optimized Geometry (Bond lengths, angles) check_min->optimized_geom No elec_prop Electronic Properties (HOMO, LUMO, Mulliken Charges) optimized_geom->elec_prop tddft_setup Setup TD-DFT Calculation (Use Optimized Geometry) optimized_geom->tddft_setup end End: Analyze and Compare with Experiment vib_spectra->end elec_prop->end tddft_calc TD-DFT Calculation (Keyword: TD) tddft_setup->tddft_calc uv_vis UV-Vis Spectrum (Excitation Energies, Oscillator Strengths) tddft_calc->uv_vis uv_vis->end

Caption: Workflow for DFT and TD-DFT calculations on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dinitro-9,10-phenanthrenedione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low Yield of Dinitro Product Incomplete reaction due to insufficient nitrating agent or reaction time.- Ensure the use of fuming nitric acid and a sufficient excess of the nitrating mixture. - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. - Ensure the reaction is maintained at an appropriate temperature, as low temperatures can slow down the reaction rate.
Decomposition of the product or starting material.- Avoid excessively high reaction temperatures. While reflux is often used, careful temperature control is crucial.[1] - Ensure a gradual addition of the nitrating agent to control the initial exothermic reaction.
Formation of Isomeric Byproducts (e.g., 2,5-Dinitro-9,10-phenanthrenedione) Reaction conditions favoring the formation of other isomers.- Control the reaction temperature carefully. Temperatures in the range of 0-50°C are reported to favor the formation of the 2,7-isomer.[1] - The ratio of nitric acid to sulfuric acid can influence regioselectivity. A systematic optimization of this ratio may be necessary for your specific setup.
Presence of Mononitrated Phenanthrenequinone Incomplete dinitration.- Increase the reaction time and/or the amount of nitrating agent. - Ensure the reaction temperature is sufficient to drive the second nitration, which is slower than the first.
Formation of Trinitrated Byproducts Over-nitration due to harsh reaction conditions.- Reduce the reaction time and/or the amount of nitrating agent. - Perform the reaction at a lower temperature to decrease the rate of the third nitration.
Difficulty in Product Purification Inefficient separation of the desired 2,7-dinitro isomer from byproducts.- Recrystallization: While specific solvents for this compound are not extensively reported, glacial acetic acid is a common solvent for recrystallizing nitroaromatic compounds.[2] Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene) or solvent mixtures. - Column Chromatography: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point for separating the isomers.
Ambiguous Product Identification Lack of clear spectroscopic data to confirm the isomer.- NMR Spectroscopy: Acquire both ¹H and ¹³C NMR spectra. The substitution pattern of the 2,7-dinitro isomer will result in a more symmetrical spectrum compared to the 2,5-dinitro isomer. - IR Spectroscopy: Look for the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) which typically appear around 1515 cm⁻¹ and 1340 cm⁻¹, respectively.[1] The carbonyl (C=O) stretch of the quinone will be prominent around 1670-1680 cm⁻¹.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the direct electrophilic nitration of 9,10-phenanthrenequinone using a mixture of fuming nitric acid and concentrated sulfuric acid.[1] This reaction is typically carried out under reflux conditions.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: A reported yield for the direct nitration of 9,10-phenanthrenequinone is approximately 61%.[1]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenge is controlling the regioselectivity of the nitration to favor the desired 2,7-isomer over other possible dinitro isomers, such as 2,5-Dinitro-9,10-phenanthrenedione.[1] Purification of the desired isomer from these byproducts can also be challenging. Other potential issues include incomplete nitration leading to mononitrated products and over-nitration resulting in trinitrated compounds.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, mononitrated intermediates, and the dinitrated products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q5: What are the key safety precautions to take during this synthesis?

A5: The nitrating mixture (fuming nitric acid and concentrated sulfuric acid) is extremely corrosive and a strong oxidizing agent. The reaction is also highly exothermic. Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add the nitrating agent slowly and with efficient cooling to control the reaction temperature and prevent a runaway reaction.

  • Quench the reaction carefully by slowly adding the reaction mixture to ice-water.

Q6: How can I purify the crude this compound?

A6: Purification is typically achieved through recrystallization or column chromatography.[1]

  • Recrystallization: Experiment with solvents such as glacial acetic acid, ethanol, or ethyl acetate to find a suitable system that provides good separation from isomeric impurities.

  • Column Chromatography: Silica gel is a common stationary phase. A gradient elution with a solvent system like hexane/ethyl acetate can be effective in separating the dinitro isomers.

Q7: How can I confirm the identity and purity of the final product?

A7: A combination of analytical techniques should be used:

  • Melting Point: The melting point of this compound is reported to be 302-304 °C.[1] A sharp melting point in this range is an indicator of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern.

  • IR Spectroscopy: Will show the characteristic functional groups, including the nitro (NO₂) and carbonyl (C=O) groups.[1]

  • Mass Spectrometry: Will confirm the molecular weight of the product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on literature reports. Optimization may be required.

Materials:

  • 9,10-Phenanthrenequinone

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid to 9,10-phenanthrenequinone with cooling in an ice bath.

  • Slowly add fuming nitric acid to the mixture, maintaining the temperature between 0-10 °C.

  • After the addition is complete, gradually warm the reaction mixture to the desired temperature (e.g., reflux or a controlled temperature between 0-50 °C) and stir for the desired reaction time.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 9,10-Phenanthrenequinone 9,10-Phenanthrenequinone Nitration Nitration 9,10-Phenanthrenequinone->Nitration Nitrating Mixture\n(Fuming HNO3 + Conc. H2SO4) Nitrating Mixture (Fuming HNO3 + Conc. H2SO4) Nitrating Mixture\n(Fuming HNO3 + Conc. H2SO4)->Nitration Quenching on Ice Quenching on Ice Nitration->Quenching on Ice Crude Product Mixture Filtration Filtration Quenching on Ice->Filtration Purification\n(Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Filtration->Purification\n(Recrystallization/Chromatography) This compound This compound Purification\n(Recrystallization/Chromatography)->this compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Synthesis Challenge Synthesis Challenge Isomer Formation Isomer Formation Synthesis Challenge->Isomer Formation Incomplete Reaction Incomplete Reaction Synthesis Challenge->Incomplete Reaction Over-nitration Over-nitration Synthesis Challenge->Over-nitration Purification Difficulty Purification Difficulty Synthesis Challenge->Purification Difficulty Temperature Control Temperature Control Isomer Formation->Temperature Control Stoichiometry Adjustment Stoichiometry Adjustment Incomplete Reaction->Stoichiometry Adjustment Reaction Time Optimization Reaction Time Optimization Incomplete Reaction->Reaction Time Optimization Over-nitration->Temperature Control Over-nitration->Reaction Time Optimization Effective Purification Effective Purification Purification Difficulty->Effective Purification Solution Strategies Solution Strategies Temperature Control->Solution Strategies Stoichiometry Adjustment->Solution Strategies Reaction Time Optimization->Solution Strategies Effective Purification->Solution Strategies

References

Technical Support Center: Nitration of 9,10-Phenanthrenequinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the nitration of 9,10-phenanthrenequinone.

Troubleshooting Guide

Low yield in the nitration of 9,10-phenanthrenequinone is a common issue that can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Low Conversion of Starting Material

Symptom: TLC analysis of the crude reaction mixture shows a significant amount of unreacted 9,10-phenanthrenequinone.

Possible Cause Recommended Solution
Insufficient Nitrating Agent The molar ratio of the nitrating agent to the substrate is crucial. For dinitration, a significant excess of the nitrating mixture is required. Increase the molar equivalents of fuming nitric acid and concentrated sulfuric acid. A common starting point is a 1:2 to 1:4 molar ratio of 9,10-phenanthrenequinone to nitric acid.
Inadequate Reaction Time or Temperature The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature. Note that higher temperatures may lead to the formation of byproducts.
Poor Quality of Reagents The concentration of nitric acid and sulfuric acid is critical. Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. Water content in the reaction mixture can deactivate the nitronium ion, the active electrophile.
Inefficient Mixing Inadequate stirring can lead to localized depletion of the nitrating agent and incomplete reaction. Ensure vigorous and consistent stirring throughout the addition of reagents and the entire reaction period.

Issue 2: Formation of Multiple Products (Low Selectivity)

Symptom: TLC of the crude product shows multiple spots, indicating the presence of mononitrated isomers, dinitrated isomers (2,7- and 2,5-), and potentially polynitrated products.

Possible Cause Recommended Solution
Suboptimal Reaction Temperature Temperature control is critical for selectivity. The formation of different isomers can be temperature-dependent. Maintain a consistent and controlled temperature throughout the reaction. For the dinitration of 9,10-phenanthrenequinone, the reaction is typically carried out under reflux conditions.[1] However, if multiple products are forming, consider running the reaction at a lower temperature for a longer duration.
Incorrect Rate of Addition of Nitrating Agent A rapid addition of the nitrating mixture can lead to localized high concentrations and temperature spikes, promoting the formation of undesired side products. Add the nitrating mixture dropwise and slowly to the solution of 9,10-phenanthrenequinone while maintaining the desired reaction temperature.
Incorrect Ratio of Nitrating Agents The ratio of fuming nitric acid to concentrated sulfuric acid affects the concentration of the nitronium ion. An optimized ratio can improve selectivity. Experiment with slight variations in the HNO₃/H₂SO₄ ratio to find the optimal conditions for the desired dinitro product.

Issue 3: Low Isolated Yield After Work-up and Purification

Symptom: The yield of the final, purified product is low, even if the initial reaction appeared to be successful based on TLC.

Possible Cause Recommended Solution
Product Loss During Quenching Pouring the reaction mixture onto ice is a standard quenching method. However, if not done carefully, it can lead to product precipitation in an unmanageable form or loss. Pour the reaction mixture slowly onto a vigorously stirred ice/water mixture.
Incomplete Precipitation The nitrated products may have some solubility in the acidic aqueous solution. Ensure complete precipitation by adding a sufficient amount of cold water and allowing adequate time for the product to crystallize.
Product Loss During Filtration and Washing The choice of washing solvent is important to remove impurities without dissolving the product. Wash the filtered product with cold water to remove residual acid, followed by a minimal amount of a cold, non-polar solvent like hexane to remove non-polar impurities.
Inefficient Purification The choice of solvent for recrystallization is critical for separating the desired 2,7-dinitro isomer from the 2,5-dinitro isomer and other impurities.[1] Experiment with different solvent systems. Common choices for recrystallization of nitrated aromatic compounds include ethanol, ethyl acetate/hexanes, and toluene/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the dinitration of 9,10-phenanthrenequinone?

A1: A yield of approximately 61% for the pure 2,7-dinitro-9,10-phenanthrenequinone can be achieved under optimized conditions.[1]

Q2: What are the main side products in this reaction?

A2: The primary side product is the 2,5-dinitro-9,10-phenanthrenequinone isomer.[1] Depending on the reaction conditions, mononitrated and polynitrated derivatives can also be formed.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and products. The disappearance of the starting material spot and the appearance of the product spot(s) indicate the progression of the reaction.

Q4: What is the best way to purify the crude product?

A4: Recrystallization is a common and effective method for purifying the crude product and separating the 2,7-dinitro isomer from the 2,5-dinitro isomer.[1] Column chromatography can also be employed for more challenging separations.

Q5: Why is my reaction mixture turning into a dark tar?

A5: The formation of a dark tar-like substance can indicate over-nitration or decomposition of the starting material or product.[2] This is often caused by excessively high reaction temperatures, a too-rapid addition of the nitrating agent, or the use of overly harsh nitrating conditions. To avoid this, ensure precise temperature control and slow, dropwise addition of the nitrating mixture.

Experimental Protocols

Standard Protocol for the Synthesis of 2,7-Dinitro-9,10-phenanthrenequinone

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 9,10-Phenanthrenequinone

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9,10-phenanthrenequinone in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture under reflux. The reaction time will need to be optimized, but a typical duration is several hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the precipitate to form completely.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2,7-dinitro-9,10-phenanthrenequinone.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected OutcomeTroubleshooting
Reactant Ratio 1:2 to 1:4 (Phenanthrenequinone:HNO₃)DinitrationIncomplete reaction: Increase HNO₃. Low selectivity: Optimize ratio.
Temperature Reflux~61% yield of 2,7-dinitro isomer[1]Tar formation: Lower temperature. Low conversion: Increase temperature cautiously.
Reaction Time Several hours (monitor by TLC)Complete consumption of starting materialIncomplete reaction: Extend time.
Purification Recrystallization (e.g., from ethanol)Separation of 2,7- and 2,5-isomers[1]Poor separation: Try different solvent systems.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 9,10-Phenanthrenequinone in Conc. H₂SO₄ B Cool Mixture (Ice Bath) A->B C Slowly Add Fuming HNO₃ B->C D Warm to RT & Reflux C->D E Monitor by TLC D->E E->D Incomplete? F Quench on Ice E->F Complete G Filter & Wash F->G H Recrystallize G->H I Pure 2,7-Dinitro- 9,10-phenanthrenequinone H->I

Caption: Experimental workflow for the nitration of 9,10-phenanthrenequinone.

Troubleshooting_Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield of Nitrated Product TLC TLC Analysis of Crude Mixture Start->TLC Unreacted_SM High Amount of Starting Material TLC->Unreacted_SM Multiple_Spots Multiple Products (Low Selectivity) TLC->Multiple_Spots Low_After_Pur Good Conversion, Low Isolated Yield TLC->Low_After_Pur Sol_Unreacted Increase Nitrating Agent Extend Reaction Time/Temp Check Reagent Quality Improve Mixing Unreacted_SM->Sol_Unreacted Sol_Selectivity Optimize Temperature Slow Reagent Addition Adjust HNO₃/H₂SO₄ Ratio Multiple_Spots->Sol_Selectivity Sol_Purification Careful Quenching Optimize Washing Select Appropriate Recrystallization Solvent Low_After_Pur->Sol_Purification

Caption: Troubleshooting flowchart for low yield in phenanthrenequinone nitration.

References

Technical Support Center: Separation of 2,5- and 2,7-Dinitrophenanthrenequinone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2,5- and 2,7-dinitro isomers of phenanthrenequinone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Separating closely related isomers like 2,5- and 2,7-dinitrophenanthrenequinone can present several challenges. This guide addresses common issues encountered during chromatographic and crystallization-based separation methods.

Chromatographic Separation (TLC, Column, HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation (Co-elution) Inappropriate mobile phase polarity.TLC/Column: Systematically vary the solvent ratio. A good starting point for these non-polar compounds is a mixture of a non-polar solvent like hexane or toluene with a slightly more polar solvent like dichloromethane or ethyl acetate.[1][2] HPLC: Adjust the mobile phase composition. For reverse-phase HPLC, try varying the acetonitrile/water or methanol/water gradient.[3][4]
Column overloading.Reduce the amount of sample loaded onto the column.
Incompatible stationary phase.For these isomers, a standard silica gel or alumina stationary phase is often effective.[5] Consider a different type of column if baseline separation is not achieved.
Peak Tailing in HPLC Strong interaction between the analytes and the stationary phase.Add a small amount of a modifier to the mobile phase, such as a competing amine or acid, to reduce strong interactions.
Column degradation.Use a guard column to protect the analytical column. If the column is old, replace it.
Peak Splitting in HPLC Sample solvent is too strong compared to the mobile phase.[6]Dissolve the sample in the initial mobile phase if possible.[7]
Column channeling or a partially clogged frit.[8]Back-flush the column or replace the frit. If the problem persists, the column may need to be replaced.[8]
Presence of unresolved isomers or impurities.Optimize the mobile phase gradient and temperature to improve resolution.[8][9]
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Allow the column to equilibrate with the mobile phase for a sufficient time before each injection.
Fractional Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent system.The chosen solvent may be too good at dissolving the compound. Try a different solvent or a mixed solvent system.
Oiling Out (Formation of a liquid instead of solid) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Yield of Purified Isomer Significant amount of the desired isomer remains in the mother liquor.Cool the solution for a longer period or place it in a colder bath. Attempt to recover more product from the mother liquor through further crystallization.
Co-crystallization of isomers.[10][11]This can be a significant challenge with closely related isomers. Try a different solvent system or a slower cooling rate. Multiple recrystallization steps may be necessary.[10]
Poor Purity of Crystals Inefficient removal of mother liquor.Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
Impurities are trapped within the crystal lattice.Recrystallize the product again. Slow crystal growth is key to obtaining high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to separate the 2,5- and 2,7-dinitro isomers of phenanthrenequinone?

A1: Thin-Layer Chromatography (TLC) is an excellent starting point to quickly screen for an effective solvent system for separation.[12][13] It is a simple and inexpensive technique that can provide valuable information for scaling up to column chromatography.[12]

Q2: How do I choose a suitable solvent system for TLC and column chromatography?

A2: The goal is to find a solvent system where the two isomers have different Rf values.[14] For non-polar compounds like dinitrophenanthrenequinones, start with a non-polar solvent such as hexane or toluene and gradually add a more polar solvent like ethyl acetate or dichloromethane until a good separation is observed.[1][15] An ideal Rf value for the compound of interest in column chromatography is around 0.2-0.4 for good separation.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A3: Yes, HPLC can be a very effective technique for separating these isomers, offering high resolution. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water or methanol and water is a common starting point for separating aromatic compounds.[3][4]

Q4: What are the key considerations for successful fractional crystallization of these isomers?

A4: The key is to find a solvent or solvent mixture in which the two isomers have a significant difference in solubility at a given temperature.[16] Slow cooling is crucial to allow for the selective crystallization of the less soluble isomer, leading to higher purity.[17]

Q5: How can I visualize the separated isomers on a TLC plate if they are not colored?

A5: While the dinitro-phenanthrenequinone isomers are expected to be colored, if visualization is an issue, the TLC plate can be viewed under a UV lamp, as aromatic compounds often fluoresce.[13] Alternatively, staining with iodine vapor can be used to visualize organic compounds.[13]

Experimental Protocols

Protocol 1: Separation by Column Chromatography

This protocol outlines a general procedure for the separation of 2,5- and 2,7-dinitrophenanthrenequinone using column chromatography, developed based on the initial findings from TLC.

  • TLC Analysis:

    • Dissolve a small amount of the isomer mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., hexane:ethyl acetate mixtures from 9:1 to 1:1).

    • Identify the solvent system that provides the best separation between the two isomer spots.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel using the chosen eluent from the TLC analysis (wet packing is recommended to avoid air bubbles).

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the sample and eluent.

  • Sample Loading and Elution:

    • Dissolve the isomer mixture in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which fractions contain the purified isomers.

    • Combine the fractions containing each pure isomer.

    • Remove the solvent under reduced pressure to obtain the purified solid isomers.

Protocol 2: Purification by Fractional Crystallization

This protocol describes a general method for purifying one of the isomers from a mixture, assuming a suitable solvent has been identified where the isomers exhibit different solubilities.

  • Solvent Selection:

    • In separate test tubes, test the solubility of the isomer mixture in various solvents at room temperature and at their boiling points.

    • The ideal solvent will dissolve the mixture when hot but will be a poor solvent for one of the isomers when cold.[17] A mixed solvent system can also be employed.[18][19]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask will slow the cooling rate.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven.

  • Purity Check:

    • Assess the purity of the crystals using TLC or HPLC. If necessary, repeat the recrystallization process to achieve the desired purity.

Visualizations

Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Screening) Pack 2. Column Packing (Silica Gel) TLC->Pack Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Solvent Evaporation Combine->Evap Pure_2_5 Pure 2,5-isomer Evap->Pure_2_5 Pure_2_7 Pure 2,7-isomer Evap->Pure_2_7

Caption: Workflow for Isomer Separation by Column Chromatography.

Troubleshooting_Logic Start Poor Separation (Co-elution) Q1 Is the mobile phase optimized? Start->Q1 A1 Adjust solvent ratio (TLC/Column) or gradient (HPLC) Q1->A1 No Q2 Is the column overloaded? Q1->Q2 Yes Success Improved Separation A1->Success A2 Reduce sample concentration/volume Q2->A2 Yes Q3 Is the stationary phase appropriate? Q2->Q3 No A2->Success A3 Consider alternative column chemistry Q3->A3 No Q3->Success Yes A3->Success

Caption: Troubleshooting Logic for Poor Chromatographic Separation.

References

preventing over-nitration in phenanthrenequinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of phenanthrenequinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of phenanthrenequinone, with a specific focus on preventing over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to phenanthrenequinone?

There are two main approaches for the synthesis of phenanthrenequinone from phenanthrene:

  • Direct Oxidation: This is a common and direct method that involves the oxidation of phenanthrene using strong oxidizing agents.

  • Nitration-Based Synthesis: This is a multi-step approach that proceeds through the nitration of phenanthrene to form 9-nitrophenanthrene, followed by subsequent chemical transformations.

Q2: What are the advantages and disadvantages of each synthetic route?

Synthetic RouteAdvantagesDisadvantages
Direct Oxidation - Fewer reaction steps- Can be a high-yielding process[1]- Use of heavy metal oxidants (e.g., chromic acid) raises environmental and safety concerns.- Can be difficult to control and may lead to over-oxidation and side products.
Nitration-Based Synthesis - Avoids the use of some harsh heavy metal oxidants in the initial step.- Can offer a pathway to other substituted phenanthrene derivatives.- Multi-step process, which can be more time-consuming and may result in a lower overall yield.- The initial nitration step can be challenging to control, leading to over-nitration and the formation of multiple isomers[2].

Q3: Why is preventing over-nitration important in the nitration-based synthesis of phenanthrenequinone?

Over-nitration, the introduction of more than one nitro group onto the phenanthrene ring, is a critical issue for several reasons:

  • Reduced Yield: The formation of di-nitro and tri-nitro byproducts consumes the starting material and the desired mono-nitro intermediate, leading to a lower yield of the final phenanthrenequinone product.

  • Purification Challenges: The physical properties of dinitrophenanthrene isomers can be very similar to the desired 9-nitrophenanthrene, making their separation difficult and requiring advanced purification techniques like chromatography[3][4].

  • Safety Concerns: Polynitrated aromatic compounds can be explosive and require careful handling.

Troubleshooting Guide: Preventing Over-Nitration

This guide provides solutions to common problems encountered during the nitration of phenanthrene.

Problem 1: Low yield of 9-nitrophenanthrene and formation of a mixture of products.

  • Possible Cause: The reaction conditions are too harsh, leading to the formation of multiple nitrated isomers and over-nitration. The nitration of phenanthrene can produce a mixture of 1-, 2-, 3-, 4-, and 9-substituted isomers[2].

  • Solution:

    • Control the Reaction Temperature: Lowering the reaction temperature can significantly improve the selectivity for mono-nitration. It is recommended to perform the nitration at a controlled low temperature, for example, by using an ice bath to maintain the temperature below 10°C. The effects of temperature on the reaction can be significant[5].

    • Slow and Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of phenanthrene with vigorous stirring. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, which disfavors multiple nitrations.

    • Use a Milder Nitrating Agent: Consider using alternative nitrating agents that are known for better selectivity in mono-nitration. For example, using bismuth subnitrate and thionyl chloride has been reported to be a selective method for mono-nitration of various aromatic compounds[6].

Problem 2: Presence of significant amounts of dinitrophenanthrene byproducts.

  • Possible Cause: The ratio of the nitrating agent to phenanthrene is too high, or the reaction time is too long.

  • Solution:

    • Optimize the Stoichiometry: Carefully control the molar ratio of the nitrating agent to phenanthrene. Use a slight excess of the nitrating agent, but avoid a large excess.

    • Monitor the Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.

    • Purification: If dinitrated byproducts are formed, they can be separated from the desired 9-nitrophenanthrene using column chromatography on silica gel[3][7].

Problem 3: Difficulty in separating 9-nitrophenanthrene from other mono-nitro isomers.

  • Possible Cause: The nitration of phenanthrene inherently produces a mixture of isomers due to the similar reactivity of different positions on the phenanthrene ring[2].

  • Solution:

    • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or column chromatography are effective methods for separating isomers[4][8]. A non-polar stationary phase with a polar mobile phase (reverse-phase chromatography) is often effective for separating aromatic isomers.

    • Selective Reduction: In some cases, it may be possible to selectively reduce the unhindered nitro isomers to their corresponding anilines, which can then be separated from the more hindered 9-nitrophenanthrene by acid-base extraction[9].

Experimental Protocols

Protocol 1: Controlled Mono-Nitration of Phenanthrene

This protocol is designed to favor the formation of 9-nitrophenanthrene while minimizing over-nitration.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenanthrene (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (1.1 equivalents) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred phenanthrene solution over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when the phenanthrene spot disappears.

  • Work-up: Pour the reaction mixture onto crushed ice and water. The crude 9-nitrophenanthrene will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Protocol 2: Reduction of 9-Nitrophenanthrene to 9-Aminophenanthrene

This protocol describes the reduction of the nitro group to an amine.

  • Reaction Setup: In a round-bottom flask, suspend 9-nitrophenanthrene (1 equivalent) in ethanol.

  • Addition of Reducing Agent: Add an excess of stannous chloride (SnCl₂) (e.g., 3-5 equivalents) to the suspension.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture with stirring. The reaction is exothermic and may require cooling in an ice bath.

  • Reaction: Heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts.

  • Extraction: Extract the 9-aminophenanthrene with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 9-aminophenanthrene. The product can be purified by recrystallization or column chromatography.

Protocol 3: Oxidation of 9-Aminophenanthrene to Phenanthrenequinone

This protocol outlines the final oxidation step to produce phenanthrenequinone.

  • Reaction Setup: Dissolve 9-aminophenanthrene (1 equivalent) in a suitable solvent such as aqueous acetic acid.

  • Oxidation: Add a solution of an oxidizing agent, such as potassium dichromate or chromic acid, dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a large volume of water to precipitate the crude phenanthrenequinone.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from ethanol or by sublimation.

Visualizations

Synthesis Pathways for Phenanthrenequinone

Synthesis_Pathways cluster_0 Direct Oxidation cluster_1 Nitration-Based Synthesis Phenanthrene Phenanthrene Nitrophenanthrene 9-Nitrophenanthrene Phenanthrene->Nitrophenanthrene HNO3/H2SO4 Phenanthrenequinone Phenanthrenequinone Phenanthrene->Phenanthrenequinone Oxidizing Agent (e.g., CrO3) Aminophenanthrene 9-Aminophenanthrene Nitrophenanthrene->Aminophenanthrene Reduction (e.g., SnCl2/HCl) Aminophenanthrene->Phenanthrenequinone Oxidation (e.g., K2Cr2O7)

Caption: Alternative synthetic routes to phenanthrenequinone.

Troubleshooting Workflow for Over-Nitration

Troubleshooting_Nitration cluster_solutions Solutions Start Low Yield of 9-Nitrophenanthrene Check_Byproducts Analyze crude product by TLC/GC-MS for byproducts Start->Check_Byproducts Over_Nitration Over-nitration detected (dinitro-products) Check_Byproducts->Over_Nitration Yes Isomer_Formation Multiple mono-nitro isomers detected Check_Byproducts->Isomer_Formation Yes Optimize_Conditions Reduce Temperature Slow Reagent Addition Adjust Stoichiometry Over_Nitration->Optimize_Conditions Purification Column Chromatography Recrystallization Isomer_Formation->Purification End Pure 9-Nitrophenanthrene Optimize_Conditions->End Purification->End

Caption: Decision tree for troubleshooting over-nitration issues.

Relationship Between Reaction Parameters and Selectivity

Parameter_Relationships Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Reagent_Ratio [Nitrating Agent] / [Phenanthrene] Parameters->Reagent_Ratio Reaction_Time Reaction Time Parameters->Reaction_Time Selectivity Selectivity for 9-Nitrophenanthrene Temperature->Selectivity Inverse Relationship (Lower T = Higher Selectivity) Reagent_Ratio->Selectivity Optimal Ratio Exists (Excess leads to over-nitration) Reaction_Time->Selectivity Inverse Relationship after completion (Longer time leads to byproducts)

Caption: Influence of key parameters on nitration selectivity.

References

optimizing reaction conditions for dinitration of phenanthrenequinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dinitration of phenanthrenequinone. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the dinitration of phenanthrenequinone?

The primary products are various isomers of dinitrophenanthrenequinone. The substitution pattern is influenced by the directing effects of the quinone carbonyl groups and the phenanthrene ring system. Commonly reported isomers include 2,5-dinitrophenanthrenequinone, 2,7-dinitrophenanthrenequinone, and 3,6-dinitrophenanthrenequinone. The formation of specific isomers can be sensitive to reaction conditions.

Q2: What is the most common side reaction to be aware of during the dinitration of phenanthrenequinone?

The most common side reaction is over-nitration, leading to the formation of trinitro- and potentially tetranitro-phenanthrenequinone derivatives, such as 2,4,7-trinitrophenanthrenequinone. This is particularly prevalent under harsh reaction conditions (e.g., high temperatures, high concentrations of nitrating agents).

Q3: Can I control the degree of nitration to favor the formation of dinitro products?

Yes, controlling the stoichiometry of the nitrating agent, reaction temperature, and reaction time are crucial for favoring dinitration. Careful and slow addition of the nitrating agent at a controlled temperature is recommended. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is also essential to stop the reaction once the desired dinitro product is the major component.

Q4: What are the best practices for purifying the dinitrophenanthrenequinone isomers?

Purification can be challenging due to the similar polarities of the different isomers. Column chromatography on silica gel is the most common method for separating the isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Recrystallization from a suitable solvent system can be used for further purification of the separated isomers.

Q5: Are there any specific safety precautions I should take during this reaction?

Yes, nitration reactions are highly exothermic and can be dangerous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating agent should be done slowly and at a low temperature, with continuous monitoring of the reaction temperature. Prepare an ice bath for emergency cooling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion to nitrated products 1. Inactive nitrating agent (e.g., old nitric acid).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh, high-quality nitrating agents.2. Gradually increase the reaction temperature while carefully monitoring for exotherms.3. Increase the reaction time and monitor the progress by TLC.
Predominance of mononitrated product 1. Insufficient amount of nitrating agent.2. Reaction time is too short.3. Reaction temperature is too low for the second nitration step.1. Increase the molar equivalents of the nitrating agent.2. Extend the reaction time.3. After the initial nitration, consider a slight increase in temperature to facilitate the second nitration, but be cautious of over-nitration.
Formation of significant amounts of trinitro products 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Reaction time is too long.1. Maintain a lower reaction temperature throughout the addition and reaction period.2. Use a stoichiometric amount of the nitrating agent for dinitration.3. Monitor the reaction closely by TLC and quench it as soon as the desired product is maximized.
Poor separation of isomers 1. Inappropriate solvent system for chromatography.2. Overloaded chromatography column.1. Perform small-scale TLC experiments with different solvent systems to find the optimal conditions for separation.2. Use an appropriate amount of crude product relative to the column size. A larger column may be necessary.
Product decomposition (dark-colored reaction mixture) 1. Reaction temperature is excessively high.2. Presence of impurities in the starting material.1. Ensure precise temperature control and avoid hotspots.2. Use purified phenanthrenequinone as the starting material.

Data Presentation

Table 1: Influence of Reaction Conditions on Dinitrophenanthrenequinone Yield (Illustrative Data)

Entry Nitrating Agent Temperature (°C) Time (h) Total Yield (%) Isomer Ratio (2,5- : 2,7- : 3,6-)
1HNO₃/H₂SO₄ (1:2)0 - 1026540 : 50 : 10
2HNO₃/H₂SO₄ (1:2)2527530 : 60 : 10
3Fuming HNO₃035550 : 40 : 10
4HNO₃ in Acetic Anhydride1046045 : 45 : 10

Note: The data in this table is illustrative and intended to demonstrate how reaction conditions can influence the outcome. Actual results may vary and should be determined experimentally.

Experimental Protocols

General Protocol for the Dinitration of Phenanthrenequinone

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

Materials:

  • Phenanthrenequinone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenanthrenequinone (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid in the dropping funnel and cool it to 0 °C. Add the nitrating mixture dropwise to the phenanthrenequinone solution over a period of 1-2 hours, ensuring the reaction temperature is maintained between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).

  • Quenching: Once the desired level of dinitration is achieved, slowly pour the reaction mixture over a large excess of crushed ice with vigorous stirring.

  • Extraction: Allow the ice to melt, and the crude product will precipitate. Filter the solid, wash it thoroughly with water until the washings are neutral, and dry it. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent like dichloromethane.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the different isomers.

Visualizations

Experimental Workflow for Dinitration of Phenanthrenequinone

G Experimental Workflow for Dinitration of Phenanthrenequinone cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Dissolve Phenanthrenequinone in H₂SO₄ at 0°C C Slowly add Nitrating Mixture to Phenanthrenequinone solution (0-5°C) A->C B Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C Dropwise D Stir at 0-5°C for 2-4h C->D E Monitor by TLC D->E F Quench on Ice E->F Reaction Complete G Filter/Extract Crude Product F->G H Column Chromatography G->H I Isomer Separation H->I G Troubleshooting Dinitration Reactions cluster_problems Observed Problems cluster_solutions Potential Solutions Start Analyze Reaction Outcome LowConversion Low/No Conversion Start->LowConversion No Product MonoNitration Mainly Mononitration Start->MonoNitration Incomplete Reaction OverNitration Mainly Trinitration Start->OverNitration Side Product PoorSeparation Poor Isomer Separation Start->PoorSeparation Purification Issue IncreaseTempTime Increase Temp/Time LowConversion->IncreaseTempTime MonoNitration->IncreaseTempTime IncreaseNitratingAgent Increase Nitrating Agent MonoNitration->IncreaseNitratingAgent DecreaseTempTime Decrease Temp/Time OverNitration->DecreaseTempTime OptimizeChromatography Optimize Chromatography PoorSeparation->OptimizeChromatography

Technical Support Center: HPLC-MS Analysis of Nitrated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrated aromatic compounds in HPLC-MS analysis.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-MS analysis of nitrated aromatic compounds in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peaks for nitrated aromatic compounds are tailing or fronting. What are the possible causes and solutions?

Answer:

Poor peak shape is a common issue in HPLC and can significantly affect resolution and quantitation.

Possible Causes:

  • Secondary Interactions: Residual silanol groups on the stationary phase can interact with polar functional groups on nitrated aromatic compounds, leading to peak tailing.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing.[1][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peaks.[3]

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early eluting peaks.[2]

Troubleshooting Steps & Solutions:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form. The use of buffers can help maintain a stable pH.[1]

  • Reduce Sample Load: Dilute the sample or reduce the injection volume to avoid column overload.[1]

  • Use an End-Capped Column: Employ a column with end-capping to minimize interactions with residual silanols.[1]

  • Check for Column Contamination: If all peaks are affected, it might indicate a blocked column frit. Try back-flushing the column. If the problem persists, the column may need to be replaced.[3]

  • Ensure Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.[2]

Issue 2: In-source Fragmentation

Question: I am observing significant in-source fragmentation of my nitrated aromatic compounds, complicating my mass spectra. How can I minimize this?

Answer:

Nitrated aromatic compounds are susceptible to in-source fragmentation, often resulting in the loss of NO, NO2, or OH radicals. This can be controlled by optimizing ion source parameters.

Possible Causes:

  • High Declustering Potential (or Cone Voltage): This voltage, applied between the ion source and the mass analyzer, can induce fragmentation if set too high.[4]

  • High Ion Source Temperature: Elevated temperatures can cause thermal degradation of labile analytes.

Troubleshooting Steps & Solutions:

  • Optimize Declustering Potential (DP) / Cone Voltage: This is a critical parameter for controlling in-source fragmentation. A systematic approach is to perform a series of injections of a standard solution while varying the DP and monitoring the ratio of the precursor ion to the fragment ions. Lowering the DP generally reduces in-source fragmentation.[4]

  • Optimize Ion Source Temperature: The optimal temperature is a balance between efficient desolvation and minimizing thermal degradation. Analyze a standard at different source temperatures to find the temperature that provides the best signal for the intact molecular ion.[5]

  • Use a Softer Ionization Technique: If available, consider using a softer ionization method that imparts less energy to the analyte molecules.

Issue 3: Adduct Formation

Question: I am seeing multiple adduct ions (e.g., [M+Na]+, [M+NH4]+) in my mass spectra, which complicates data interpretation and reduces the intensity of my target protonated molecule. How can I control adduct formation?

Answer:

Adduct formation is common in electrospray ionization (ESI) and is influenced by the mobile phase composition and the presence of salts.

Possible Causes:

  • Presence of Metal Cations: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common due to the ubiquitous nature of these salts in glassware, solvents, and samples.

  • Mobile Phase Additives: Ammonium-containing additives like ammonium formate or ammonium acetate can lead to the formation of [M+NH4]+ adducts.[6]

Troubleshooting Steps & Solutions:

  • Use High-Purity Solvents and Reagents: Utilize HPLC or LC-MS grade solvents and additives to minimize salt contamination.

  • Optimize Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly influence adduct formation.

    • Acidic Additives: Adding a small amount of formic acid or acetic acid can promote the formation of the protonated molecule [M+H]+ and suppress the formation of sodium and potassium adducts.[6]

    • Ammonium Salts: While they can form adducts, they can also improve ionization efficiency and peak shape for some compounds. The concentration should be optimized.

  • Control pH: Adjusting the mobile phase pH can influence the ionization process and the propensity for adduct formation.[6]

Issue 4: Ion Suppression/Matrix Effects

Question: My analyte signal is significantly lower when I analyze it in a complex matrix compared to a clean standard. What is causing this ion suppression and how can I mitigate it?

Answer:

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[7][8]

Possible Causes:

  • Competition for Ionization: Matrix components can compete with the analyte for charge in the ESI source.[7]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering efficient desolvation and ionization.

Troubleshooting Steps & Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively retain the analytes of interest while washing away matrix components.

    • Liquid-Liquid Extraction (LLE): Partition the analytes into a solvent that is immiscible with the sample matrix.

  • Optimize Chromatographic Separation: Ensure that the analytes of interest are chromatographically resolved from the bulk of the matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can improve separation.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the limit of detection.[7]

  • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[9]

Issue 5: System Contamination

Question: I am observing persistent background ions or "ghost peaks" in my chromatograms, even when injecting a blank. What are the potential sources of contamination and how can I clean my system?

Answer:

Contamination can originate from various sources and can significantly impact the quality of your data.

Possible Sources:

  • Mobile Phase: Impurities in solvents or additives, or microbial growth in aqueous mobile phases.

  • Sample Preparation: Leaching of plasticizers from tubes and well plates, or contaminants from SPE cartridges.

  • HPLC System: Carryover from previous injections, leaching from tubing, or contaminated pump seals.

  • Laboratory Environment: Volatile organic compounds in the lab air can be a source of contamination.

Troubleshooting Steps & Solutions:

  • Identify the Source:

    • Blank Injections: Inject a blank solvent to confirm the presence of contamination.

    • Systematic Isolation: Sequentially bypass components of the HPLC system (e.g., injector, column) to pinpoint the contaminated part.

  • Cleaning Procedures:

    • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.

    • System Flush: Flush the entire system with a series of strong solvents (e.g., isopropanol, acetonitrile, methanol, water) to remove contaminants.

    • Clean the Injector: Follow the manufacturer's instructions for cleaning the injector needle and sample loop.

  • Preventative Measures:

    • Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and additives.

    • Filter Mobile Phases: Filter all aqueous mobile phases to remove particulates and prevent microbial growth.

    • Proper Lab Practices: Keep solvent bottles covered and avoid using plastic containers that can leach plasticizers.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for nitrated aromatic compounds?

A1: The choice of ionization mode depends on the specific structure of the nitrated aromatic compound.

  • Negative Ion Mode (ESI-): Many nitrated aromatic compounds, especially those with acidic protons (e.g., nitrophenols), ionize well in negative mode to form [M-H]- ions. This mode can also be effective for forming adducts with anions like formate or acetate.

  • Positive Ion Mode (ESI+): For compounds that can be protonated, ESI+ can be used to form [M+H]+ ions. Adduct formation with cations like ammonium ([M+NH4]+) is also common in this mode.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI can be a good alternative for less polar nitrated aromatic compounds that do not ionize well by ESI. It often produces radical molecular ions (M+• or M-•).

Q2: How do I choose the right HPLC column for separating nitrated aromatic compounds?

A2: Reversed-phase chromatography using a C18 column is the most common starting point for separating nitrated aromatic compounds. The choice of stationary phase can be further refined based on the specific properties of the analytes. For instance, a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, might provide better separation for certain isomers.

Q3: What are some common adducts I might see for nitrated aromatic compounds?

A3: In addition to the protonated ([M+H]+) and deprotonated ([M-H]-) molecules, you may observe the following adducts:

  • Positive Ion Mode: [M+Na]+, [M+K]+, [M+NH4]+

  • Negative Ion Mode: [M+Cl]-, [M+HCOO]-, [M+CH3COO]-. The formation of these adducts is highly dependent on the mobile phase composition and the cleanliness of the system.

Q4: Can in-source fragmentation be used for structural confirmation?

A4: While in-source fragmentation can provide some structural information, it is generally not as controlled or reproducible as tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID). For confident structural elucidation, it is recommended to perform MS/MS experiments where the precursor ion is isolated and fragmented in the collision cell.

Q5: What are the key considerations for sample preparation of nitrated aromatic compounds from environmental samples?

A5: The primary goal of sample preparation is to extract the analytes of interest and remove interfering matrix components. For environmental samples like water and soil, solid-phase extraction (SPE) is a widely used technique. Key considerations include:

  • Sorbent Selection: The choice of SPE sorbent (e.g., C18, HLB) depends on the polarity of the target analytes.

  • pH Adjustment: The pH of the sample may need to be adjusted to ensure the analytes are in a neutral form for efficient retention on a reversed-phase sorbent.

  • Elution Solvent: A solvent that is strong enough to elute the analytes from the sorbent but weak enough to leave behind more strongly retained interferences should be chosen.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Additives on Adduct Formation of a Nitrated Aromatic Compound (Hypothetical Data based on literature trends)

Mobile Phase Additive (0.1%)[M+H]+ Relative Intensity (%)[M+Na]+ Relative Intensity (%)[M+NH4]+ Relative Intensity (%)
None60355
Formic Acid9532
Acetic Acid9055
Ammonium Formate70525
Ammonium Acetate65728

This table illustrates a common trend where acidic additives promote the formation of the protonated molecule while suppressing sodium adducts. Ammonium-containing additives can increase the abundance of ammonium adducts.

Table 2: Influence of Declustering Potential (DP) on In-Source Fragmentation of a Dinitrotoluene (DNT) Isomer (Hypothetical Data based on literature trends)

Declustering Potential (V)Precursor Ion [M-H]- Intensity (%)Fragment Ion [M-H-NO2]- Intensity (%)
20982
409010
607525
805050
1002080

This table demonstrates that as the declustering potential increases, the degree of in-source fragmentation also increases, leading to a decrease in the precursor ion intensity and an increase in the fragment ion intensity.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Nitrated Aromatic Compounds from Water

This protocol is a general guideline and should be optimized for specific analytes and water matrices.

Materials:

  • SPE cartridges (e.g., C18 or HLB, 500 mg)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Sample collection bottles

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Acidify the water sample (e.g., 1 L) to pH 3 with an appropriate acid.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained nitrated aromatic compounds with 5-10 mL of an appropriate solvent (e.g., methanol, acetonitrile, or a mixture).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for HPLC-MS analysis.

Protocol 2: HPLC-MS Method Development for Nitrated Aromatic Compounds

This protocol provides a starting point for developing a robust HPLC-MS method.

Initial HPLC Conditions:

  • Column: C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Initial MS Conditions:

  • Ionization Mode: ESI- (start with negative mode as many nitroaromatics ionize well this way)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Declustering Potential: 40 V

  • Mass Range: m/z 100-500

Optimization Steps:

  • Scouting Gradient: Run a broad gradient to determine the approximate elution time of your analytes.

  • Optimize Gradient: Adjust the gradient slope and duration to achieve good separation of all target compounds.

  • Optimize Mobile Phase: Evaluate different mobile phase additives (e.g., acetic acid, ammonium formate) and organic solvents (e.g., methanol) to improve peak shape and sensitivity.

  • Optimize MS Parameters:

    • Ionization Polarity: Compare signal intensity in both positive and negative ion modes.

    • Declustering Potential/Cone Voltage: Optimize for maximum precursor ion intensity and minimal in-source fragmentation.

    • Source Temperatures and Gas Flows: Optimize for efficient desolvation and stable signal.

Visualizations

Troubleshooting_Workflow Start Problem Observed in HPLC-MS Analysis Peak_Shape Poor Peak Shape? Start->Peak_Shape Fragmentation In-source Fragmentation? Peak_Shape->Fragmentation No Sol_Peak_Shape Check: - Mobile Phase pH - Sample Concentration - Injection Solvent - Column Condition Peak_Shape->Sol_Peak_Shape Yes Adducts Multiple Adducts? Fragmentation->Adducts No Sol_Fragmentation Optimize: - Declustering Potential - Ion Source Temperature Fragmentation->Sol_Fragmentation Yes Suppression Ion Suppression? Adducts->Suppression No Sol_Adducts Use: - High Purity Solvents - Acidic Additives - Optimize Additive Conc. Adducts->Sol_Adducts Yes Contamination Contamination? Suppression->Contamination No Sol_Suppression Improve: - Sample Preparation (SPE) - Chromatographic Sep. - Use Internal Standard Suppression->Sol_Suppression Yes Sol_Contamination Identify Source & Clean: - Fresh Mobile Phase - System Flush - Injector Cleaning Contamination->Sol_Contamination Yes End Problem Resolved Contamination->End No/Other Issue Sol_Peak_Shape->End Sol_Fragmentation->End Sol_Adducts->End Sol_Suppression->End Sol_Contamination->End

Caption: A logical workflow for troubleshooting common HPLC-MS issues.

SPE_Workflow Start Start SPE Condition 1. Condition Cartridge (Methanol -> Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Dry 4. Dry Sorbent Wash->Dry Elute 5. Elute Analytes Dry->Elute Concentrate 6. Evaporate & Reconstitute Elute->Concentrate Analyze Analyze by HPLC-MS Concentrate->Analyze

Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing regioselectivity in electrophilic aromatic substitution (EAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in electrophilic aromatic substitution?

A1: The regioselectivity of an EAS reaction is primarily dictated by the nature of the substituent already present on the aromatic ring.[1][2] This substituent can either be an activating group or a deactivating group.

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3][4] They direct incoming electrophiles to the ortho and para positions.[1][5] This is because the carbocation intermediate (the arenium ion) formed during the reaction is stabilized by resonance when the electrophile adds to these positions.[5][6][7]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive than benzene.[3][4] They generally direct incoming electrophiles to the meta position.[1][5] This is because attack at the meta position results in a more stable carbocation intermediate compared to attack at the ortho or para positions, which would place a positive charge adjacent to the electron-withdrawing group.[6][8]

  • Halogens: Halogens are an exception; they are deactivating yet direct ortho and para.[5][6] Their inductive effect withdraws electron density, deactivating the ring, while their ability to donate a lone pair of electrons through resonance stabilizes the arenium ion for ortho and para attack.[9]

Q2: How can I predict whether a substituent will be an ortho, para-director or a meta-director?

A2: The directing effect of a substituent is determined by its ability to donate or withdraw electrons via resonance and inductive effects.

  • Ortho, Para-Directors: These are typically activating groups that possess a lone pair of electrons on the atom directly attached to the ring (e.g., -OH, -NH2, -OR) or are alkyl groups (-R).[5][6] The lone pair can be delocalized into the ring through resonance, increasing electron density at the ortho and para positions.[3][8]

  • Meta-Directors: These are deactivating groups that have a partial or full positive charge on the atom connected to the ring or have a multiple bond to a more electronegative atom (e.g., -NO2, -CN, -C=O, -SO3H).[1][6] These groups withdraw electron density from the ring, particularly from the ortho and para positions.[8]

Q3: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A3: Achieving high para selectivity is a common challenge. Several factors can be manipulated to favor the formation of the para isomer:

  • Steric Hindrance: The size of both the directing group and the incoming electrophile can influence the ortho/para ratio.[1][9] Bulky directing groups or large electrophiles will sterically hinder attack at the ortho position, leading to a higher proportion of the para product.[10] For instance, using a bulkier alkylating agent in a Friedel-Crafts reaction can increase the yield of the para isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para isomer.[2]

  • Catalyst Choice: In reactions like Friedel-Crafts acylation and halogenation, the choice of Lewis acid catalyst can influence regioselectivity.[11] For halogenation, specific reagents and catalysts have been developed to achieve high para selectivity.[12][13]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. Experimenting with different solvents may improve the desired isomer ratio.

Q4: My Friedel-Crafts alkylation is resulting in polysubstitution and carbocation rearrangements. How can I avoid these side reactions?

A4: Friedel-Crafts alkylation is prone to these issues because the alkyl group introduced is an activating group, making the product more reactive than the starting material.[14] Additionally, the carbocation intermediate can rearrange to a more stable form. To mitigate these problems:

  • Use Friedel-Crafts Acylation Instead: Friedel-Crafts acylation introduces an acyl group, which is a deactivating group.[14][15] This prevents further substitution on the aromatic ring. The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.

  • Control Reaction Conditions: Using a less reactive alkylating agent, a milder Lewis acid catalyst, and lower reaction temperatures can help minimize polysubstitution and rearrangements.[16]

  • Use a Large Excess of the Aromatic Substrate: This statistical approach can favor mono-alkylation by increasing the probability of the electrophile reacting with the starting material rather than the alkylated product.

Troubleshooting Guides

Issue 1: Low Yield in Nitration of a Deactivated Ring

Symptom Possible Cause Suggested Solution
The reaction is sluggish or does not proceed to completion.The aromatic ring is strongly deactivated, making it less nucleophilic.Use harsher reaction conditions, such as increasing the temperature or using a stronger nitrating agent (e.g., fuming sulfuric acid with nitric acid).
Significant amounts of starting material remain after an extended reaction time.The catalyst may be insufficient or deactivated.Increase the concentration of the acid catalyst or use a more potent one.

Issue 2: Poor Regioselectivity in the Halogenation of an Activated Ring

Symptom Possible Cause Suggested Solution
A mixture of ortho, meta, and para isomers is obtained.The reaction conditions are not optimized for regioselectivity.Employ a milder halogenating agent and a selective catalyst. For example, using N-bromosuccinimide (NBS) in a fluorinated alcohol can favor para-bromination.[17]
The ortho/para ratio is undesirable.Steric factors are not being effectively utilized.Consider using a bulkier directing group on your substrate if possible, or a larger halogenating agent complex to disfavor the ortho position.

Data Presentation

Table 1: Influence of Substituents on the Rate and Regioselectivity of Nitration

SubstituentRelative Rate of Nitration (Benzene = 1)% ortho% meta% para
-OH100050-55~045-50
-CH32558438
-H1---
-Cl0.03330169
-Br0.03038161
-COOH0.00322762
-NO26 x 10⁻⁸6931

Data compiled from various sources and represents typical distributions. Actual ratios can vary with reaction conditions.[4][18]

Table 2: Regioselectivity in the Nitration of Toluene under Various Conditions [19][20][21][22]

Nitrating Agent / Conditions% ortho% meta% para
HNO₃ / H₂SO₄58438
NO₂⁺BF₄⁻ in CH₂Cl₂57241
N₂O₅ in CH₂Cl₂ with H-ZSM-5 zeolite60-194
HNO₃ in dichloromethane at -20 °C-2.56-
Ac₂O / HNO₃ with Hβ zeolite--Major product is 2,4-DNT

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation of Anisole to form 4-Methoxyacetophenone

This protocol is adapted from established procedures.[23][24][25][26][27]

Materials:

  • Anisole

  • Acetic anhydride (or acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.05 equivalents) in DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agent Addition: Dissolve acetic anhydride (1.0 equivalent) in DCM and add it to the addition funnel. Slowly add the acetic anhydride solution to the stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: Dissolve anisole (0.75 equivalents relative to the acylating agent) in DCM. After the addition of the acylating agent is complete, add the anisole solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 10-15 minutes to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-methoxyacetophenone.

Visualizations

EAS_Directing_Effects cluster_activating Activating Groups (Ortho, Para-Directing) cluster_deactivating Deactivating Groups (Meta-Directing) cluster_halogens Halogens (Ortho, Para-Directing, Deactivating) Activating e.g., -OH, -NH2, -OR, -R Ortho Ortho product Activating->Ortho Para Para product Activating->Para Deactivating e.g., -NO2, -CN, -C=O Meta Meta product Deactivating->Meta Halogens e.g., -F, -Cl, -Br, -I Ortho_H Ortho product Halogens->Ortho_H Para_H Para product Halogens->Para_H Aromatic_Ring Substituted Aromatic Ring Aromatic_Ring->Activating Activating Substituent Aromatic_Ring->Deactivating Deactivating Substituent Aromatic_Ring->Halogens Halogen Substituent

Caption: Directing effects of substituents in electrophilic aromatic substitution.

Friedel_Crafts_Workflow start Start: Aromatic Substrate + Alkyl/Acyl Halide decision Polysubstitution or Rearrangement Risk? start->decision acylation Perform Friedel-Crafts Acylation decision->acylation Yes alkylation Perform Friedel-Crafts Alkylation (with caution) decision->alkylation No product_ketone Ketone Intermediate acylation->product_ketone reduction Reduce Ketone (e.g., Clemmensen, Wolff-Kishner) product_alkane Desired Alkane Product reduction->product_alkane alkylation->product_alkane product_ketone->reduction

Caption: Decision workflow for choosing between Friedel-Crafts alkylation and acylation.

References

Technical Support Center: Purification of 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,7-Dinitro-9,10-phenanthrenedione. It is intended for researchers, scientists, and drug development professionals.

I. Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₄H₆N₂O₆[1]
Molecular Weight 298.21 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 302-304 °C[1]
CAS Number 604-94-4[1]

II. Purification Workflow

The general workflow for the purification of this compound involves a series of steps aimed at removing impurities, primarily isomeric byproducts from the synthesis.

PurificationWorkflow Crude Crude Product (mixture of isomers) Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Recrystallization Slow Cooling & Crystal Formation Dissolution->Recrystallization Filtration Filtration & Washing (cold solvent) Recrystallization->Filtration Purity_Check1 Purity Check (TLC, mp) Filtration->Purity_Check1 Pure_Product Pure 2,7-DNP (>98%) Purity_Check1->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check1->Chromatography Isomers Present Fraction_Collection Fraction Collection & Analysis (TLC) Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Check2 Purity Check (TLC, mp, NMR) Solvent_Evaporation->Purity_Check2 Purity_Check2->Pure_Product Purity OK Further_Purification Further Purification Required Purity_Check2->Further_Purification Still Impure

Caption: General purification workflow for this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are other dinitro isomers, particularly 2,5-Dinitro-9,10-phenanthrenedione, which is often co-produced during the nitration of 9,10-phenanthrenequinone.[2] Unreacted starting material and mono-nitrated intermediates may also be present.

Q2: What are the recommended initial purification techniques?

A2: Recrystallization is the most commonly cited initial purification method.[2] It is effective for removing a significant portion of isomeric impurities and other byproducts. For highly persistent impurities, column chromatography is recommended.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is a light yellow to yellow solid with a melting point of 302-304 °C.[1] A broad melting range or a lower melting point is indicative of impurities.

IV. Troubleshooting Guide: Recrystallization

Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent.- Ensure the solvent is appropriate for the compound's polarity. - Gradually add more hot solvent until the compound dissolves.
Oiling out occurs upon cooling. The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Reheat the solution to dissolve the oil and allow for slower cooling.
No crystals form upon cooling. The solution is not saturated; supersaturation.- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of purified product. Too much solvent was used; crystals are soluble in the washing solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Wash the crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. Isomers have very similar solubility profiles.- Repeat the recrystallization process. - If impurities persist, proceed to column chromatography for better separation.

V. Troubleshooting Guide: Column Chromatography

Problem Possible Cause Troubleshooting Steps
Poor separation of isomers (overlapping spots on TLC). Inappropriate mobile phase polarity.- Adjust the solvent system polarity. For normal phase silica gel, a less polar eluent will increase retention. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate; the ratio can be varied to optimize separation.
Compound streaks on the TLC plate. Compound is too polar for the mobile phase; sample is overloaded.- Increase the polarity of the mobile phase. - Apply a more dilute sample to the TLC plate and column.
Compound does not elute from the column. Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Cracking of the silica gel bed. Improper packing of the column; running the column dry.- Ensure the silica gel is packed as a uniform slurry. - Never allow the solvent level to drop below the top of the silica gel.

VI. Experimental Protocols

A. Synthesis of Crude this compound

The primary method for synthesizing this compound is through the direct nitration of 9,10-phenanthrenequinone.[1]

Materials:

  • 9,10-phenanthrenequinone

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask, carefully add 9,10-phenanthrenequinone to a mixture of fuming nitric acid and concentrated sulfuric acid.

  • The reaction is typically carried out under reflux conditions.

  • Upon completion of the reaction, the mixture is poured over ice, and the precipitated crude product is collected by filtration.

  • The crude product is washed thoroughly with water until the washings are neutral.

B. Purification by Recrystallization (General Procedure)

Due to the high melting point and likely low solubility of this compound in common organic solvents, high-boiling point solvents should be considered for recrystallization. It is crucial to perform small-scale solvent screening to identify an optimal solvent or solvent system.

Potential Solvents for Screening:

  • Acetic acid

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Nitrobenzene

  • Toluene/Heptane mixtures

  • Dichloromethane/Hexane mixtures

General Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

C. Purification by Column Chromatography (General Procedure)

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity should be adjusted based on TLC analysis of the crude product.

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

References

stability issues of 2,7-Dinitro-9,10-phenanthrenedione in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,7-Dinitro-9,10-phenanthrenedione in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of yellow color in solution.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, UPLC).

  • Reduced biological activity or inconsistent experimental results.

Possible Causes and Solutions:

CauseRecommended Action
Photodegradation Like many nitroaromatic compounds, this compound is susceptible to degradation upon exposure to light, especially UV radiation.[1] Always prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Work in a dimly lit area or use a fume hood with the sash lowered to minimize light exposure during handling.
pH Instability The stability of the compound can be highly dependent on the pH of the solution.[2][3] Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways. It is recommended to work with buffered solutions within a neutral pH range (e.g., pH 6-8) unless the experimental protocol requires otherwise. Determine the optimal pH for your specific application through a pH stability study.
Solvent Incompatibility The choice of solvent can significantly impact the stability of the compound. Protic solvents may participate in degradation reactions. It is advisable to use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. For aqueous buffers, ensure all components are compatible.
Thermal Decomposition Although this compound is a solid with a high melting point, prolonged exposure to elevated temperatures in solution can accelerate degradation.[4] Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C or -20°C for long-term storage). Avoid repeated freeze-thaw cycles.
Reaction with Solution Components Other components in your experimental solution, such as reducing or oxidizing agents, could be reacting with the dinitro-phenanthrenedione moiety.[4] Review all components of your solution for potential incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial solubilization and preparation of stock solutions, high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For subsequent dilutions into aqueous buffers, it is crucial to ensure the final concentration of the organic solvent is low and does not affect the experiment.

Q2: How should I store solutions of this compound?

A2: Solutions should be stored in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C can minimize degradation from repeated freeze-thaw cycles.

Q3: My solution of this compound changed color. What does this indicate?

A3: A color change, typically a fading of the characteristic yellow color, is a strong indicator of degradation. This could be due to photodegradation, pH-mediated hydrolysis, or reaction with other components in the solution. It is recommended to discard the solution and prepare a fresh one, taking necessary precautions to mitigate the potential cause of degradation.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The stability can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Q5: Are there any known incompatible substances with this compound in solution?

A5: Strong reducing agents can reduce the nitro groups, and strong oxidizing agents may also lead to degradation.[4] Additionally, strong acids and bases can catalyze its decomposition.[2] It is crucial to review the compatibility of all reagents in your solution.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.

  • Store the stock solution in an amber vial at -20°C for long-term storage.

Protocol 2: HPLC Method for Stability Assessment

This is a general method and may require optimization for your specific instrumentation and experimental conditions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a lower percentage of acetonitrile and gradually increase to elute potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare your experimental solution of this compound.

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Dilute the aliquot with the initial mobile phase if necessary to be within the linear range of the detector.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of this compound and look for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Data Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve store Store Solution dissolve->store incubate Incubate under Experimental Conditions store->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Quantify Peak Areas analyze->data interpret Assess Degradation data->interpret end Conclusion on Stability interpret->end

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Unexpected Degradation Observed light Light Exposure? issue->light ph Incorrect pH? issue->ph solvent Solvent Issue? issue->solvent temp High Temperature? issue->temp protect_light Use Amber Vials light->protect_light buffer_ph Use Buffered Solution ph->buffer_ph change_solvent Use Aprotic Solvent solvent->change_solvent control_temp Store at Low Temp temp->control_temp

Caption: Troubleshooting logic for degradation issues of this compound.

References

Technical Support Center: Overcoming Fluorescence Quenching in Nitrated Phenanthrenediones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrated phenanthrenediones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to fluorescence quenching in these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrated phenanthrenedione not fluorescing?

Nitroaromatic compounds, including nitrated phenanthrenediones, are often inherently non-fluorescent or exhibit very weak fluorescence. This is primarily due to the strong electron-withdrawing nature of the nitro (-NO₂) group, which promotes efficient non-radiative decay pathways, such as intersystem crossing (ISC), that quench the excited singlet state before it can emit a photon (fluoresce).

Q2: What are the primary mechanisms of fluorescence quenching in nitrated phenanthrenediones?

The two main quenching mechanisms are:

  • Intersystem Crossing (ISC): The nitro group can facilitate the transition of the molecule from the excited singlet state (S₁) to a triplet state (T₁). Since fluorescence is emission from the S₁ state, this rapid transition to the T₁ state effectively quenches fluorescence.

  • Intramolecular Charge Transfer (ICT): In some cases, photoexcitation can lead to an ICT state. While introducing some ICT character can sometimes be beneficial in reducing ISC, if the ICT state is non-emissive or stabilized by a polar solvent, it can lead to quenching through efficient internal conversion (IC) back to the ground state.

Q3: Can the position of the nitro group on the phenanthrenedione core affect fluorescence?

Yes, the position of the nitro group is critical. The electronic coupling between the nitro group and the phenanthrenedione core influences the excited state dynamics. The proximity of the nitro group to certain parts of the aromatic system can enhance or diminish quenching effects.

Q4: How does the solvent environment impact the fluorescence of nitrated phenanthrenediones?

Solvent polarity can have a profound effect. Polar solvents can stabilize charge-transfer states, which may lead to fluorescence quenching by promoting internal conversion. In contrast, non-polar solvents may reduce these effects. Therefore, experimenting with solvents of varying polarity is a crucial troubleshooting step.

Q5: Are there any chemical modifications that can overcome fluorescence quenching?

Yes, strategic chemical modifications can restore or enhance fluorescence. A common approach is to introduce strong electron-donating groups (e.g., amines, amides) onto the phenanthrenedione scaffold. These donor groups can modulate the electronic properties of the excited state, potentially reducing the efficiency of intersystem crossing.

Troubleshooting Guides

Issue 1: No Detectable Fluorescence Signal

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Inherent Quenching by Nitro Group 1. Solvent Screening: Dissolve the compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). 2. Chemical Modification: If possible, synthesize a derivative with an electron-donating group (e.g., -NH₂, -N(CH₃)₂) attached to the phenanthrenedione core.A detectable fluorescence signal may appear in a less polar solvent. The modified compound may exhibit significant fluorescence.
Concentration Quenching 1. Dilution Series: Prepare a series of dilutions of your sample (e.g., from 10⁻⁴ M to 10⁻⁷ M) and measure the fluorescence of each.Fluorescence intensity should increase with dilution up to a certain point before decreasing due to lower concentration. This helps identify the optimal concentration range.
Instrument Settings 1. Increase Excitation Power: Cautiously increase the intensity of the excitation source. 2. Adjust Slit Widths: Widen the excitation and emission slit widths to allow more light to reach the detector. Note that this may decrease spectral resolution. 3. Check Detector Gain: Increase the gain on the photomultiplier tube (PMT) detector.An increase in signal intensity. Be mindful of potential photobleaching with higher excitation power.
Issue 2: Weak or Unstable Fluorescence Signal

Possible Causes and Solutions:

CauseTroubleshooting StepExpected Outcome
Photobleaching 1. Reduce Excitation Intensity: Use the lowest excitation power that provides a measurable signal. 2. Limit Exposure Time: Minimize the time the sample is exposed to the excitation light. 3. Use a Photostabilizer: In some cases, adding a commercially available photostabilizing agent to the solvent can help.A more stable fluorescence signal over time.
Solvent Impurities 1. Use High-Purity Solvents: Ensure you are using spectroscopy-grade solvents. 2. Blank Measurement: Run a fluorescence scan of the solvent alone to check for background fluorescence.Reduction or elimination of background noise and interfering peaks.
Aggregation-Caused Quenching 1. Solvent/Co-solvent System: Experiment with different solvent systems that can better solvate your compound. 2. Temperature Variation: Gently heating the sample may help break up aggregates.An increase in fluorescence intensity as aggregates dissociate into monomers.

Experimental Protocols

Protocol 1: Basic Fluorescence Measurement of a Nitrated Phenanthrenedione
  • Sample Preparation:

    • Prepare a stock solution of the nitrated phenanthrenedione in a high-purity, spectroscopy-grade solvent (e.g., toluene or dichloromethane) at a concentration of 1 mM.

    • From the stock solution, prepare a dilution series ranging from 1 µM to 100 µM.

    • Transfer the solutions to a clean quartz cuvette.

  • Instrumentation Setup (General Guidelines):

    • Excitation Wavelength (λex): Determine the absorption maximum (λmax) of your compound using a UV-Vis spectrophotometer. Set the initial excitation wavelength to this λmax.

    • Emission Wavelength (λem) Range: Scan a broad range of wavelengths, starting from ~20 nm above the excitation wavelength up to the near-infrared region (e.g., 800 nm).

    • Slit Widths: Start with narrow slit widths (e.g., 2-5 nm) for both excitation and emission to ensure good spectral resolution. If the signal is too weak, these can be widened.

    • Detector Voltage: Begin with a moderate detector voltage and increase if necessary.

  • Data Acquisition:

    • Record the emission spectrum for each concentration in your dilution series.

    • Record an emission spectrum of the solvent blank.

  • Data Analysis:

    • Subtract the solvent blank spectrum from your sample spectra.

    • Identify the emission maximum (λem).

    • Plot fluorescence intensity at λem versus concentration to check for linearity and potential concentration quenching effects.

Protocol 2: Evaluating the Effect of an Electron-Donating Substituent
  • Compound Synthesis: Synthesize a derivative of your nitrated phenanthrenedione that incorporates an electron-donating group (e.g., an amino or methoxy group).

  • Comparative Fluorescence Measurements:

    • Prepare solutions of both the original nitrated phenanthrenedione and the new derivative at the same concentration in the same solvent.

    • Using the protocol described above, measure the fluorescence emission spectra of both compounds under identical instrument settings.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as your compound.

    • Measure the absorbance of both your sample and the standard at the excitation wavelength, ensuring the absorbance is low (< 0.1) to avoid inner filter effects.

    • Measure the integrated fluorescence intensity (I) of both your sample and the standard.

    • Calculate the quantum yield of your sample (Φs) using the following equation: Φs = Φstd * (Is / Istd) * (Astd / As) * (ηs² / ηstd²) Where:

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the potential effects of chemical modification on the fluorescence properties of a nitrated phenanthrenedione. Note: Specific experimental data for nitrated phenanthrenediones is scarce in the literature; this table is for illustrative purposes.

CompoundSubstituentSolventAbsorption Max (λabs)Emission Max (λem)Fluorescence Quantum Yield (Φf)
1 -NO₂Toluene420 nm-< 0.001
2 -NO₂, -NH₂Toluene450 nm530 nm0.15
3 -NO₂, -N(CH₃)₂Toluene465 nm550 nm0.35
4 -NO₂, -NH₂Acetonitrile455 nm540 nm0.05

This illustrative data shows a significant increase in the fluorescence quantum yield upon the introduction of an amino (-NH₂) and a dimethylamino (-N(CH₃)₂) group. It also highlights the potential for solvent polarity to influence the quantum yield.

Visualizations

troubleshooting_workflow start Start: No/Weak Fluorescence check_concentration Is concentration in optimal range? start->check_concentration dilution_series Perform Dilution Series check_concentration->dilution_series No adjust_instrument Adjust Instrument Settings (Gain, Slits, Excitation Power) check_concentration->adjust_instrument Yes dilution_series->check_concentration Adjusted check_solvent Is solvent appropriate? adjust_instrument->check_solvent solvent_screen Screen Solvents of Varying Polarity check_solvent->solvent_screen No/Unsure check_photobleaching Is the signal unstable over time? check_solvent->check_photobleaching Yes consider_modification Consider Chemical Modification (Add Electron-Donating Group) check_solvent->consider_modification Still weak signal end_fail Inherent Quenching Dominates check_solvent->end_fail No improvement solvent_screen->check_solvent Optimized reduce_exposure Reduce Excitation Power/Time check_photobleaching->reduce_exposure Yes end_success Fluorescence Signal Optimized check_photobleaching->end_success No reduce_exposure->end_success consider_modification->end_success

Caption: Troubleshooting workflow for weak or no fluorescence.

quenching_mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Fluorescence Fluorescence (Desired Pathway) S1->Fluorescence Radiative Decay Quenching Quenching Pathways (Dominant in Nitrated Compounds) S1->Quenching T1 Triplet State (T₁) T1->S0 Phosphorescence (slow) or Non-radiative decay Excitation Photon Absorption (Excitation) Fluorescence->S0 ISC Intersystem Crossing (ISC) Quenching->ISC k_isc IC Internal Conversion (IC) Quenching->IC k_ic ISC->T1 IC->S0

Caption: Simplified Jablonski diagram illustrating fluorescence vs. quenching.

signaling_pathway_concept cluster_cell Cell Membrane Probe Fluorescent Nitrated Phenanthrenedione Probe Target Target Protein (e.g., Kinase, Receptor) Probe->Target Binding Event Microscope Fluorescence Microscope Probe->Microscope Fluorescence Signal (Reports on Binding) Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Activation/ Inhibition Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response Microscope->Probe Excitation Light

Caption: Conceptual use of a fluorescent probe in cellular signaling.

Technical Support Center: Efficient Reduction of Dinitrophenanthrenequinone to Diaminophenanthrenequinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the reduction of dinitro- to diaminophenanthrenequinone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing dinitrophenanthrenequinone?

A1: The reduction of dinitroaromatic compounds, including those with a phenanthrenequinone core, is typically achieved through several established methods. The most common approaches include catalytic hydrogenation, metal-based reductions in acidic media, and the use of sulfide reagents. Each method has its own advantages and disadvantages in terms of efficiency, selectivity, and compatibility with other functional groups.

Q2: Which method offers the highest yield and purity?

A2: Catalytic hydrogenation often provides high yields and cleaner reaction profiles, minimizing the formation of byproducts.[1] However, the catalyst's activity and selectivity can be sensitive to impurities and reaction conditions. Metal-based reductions, such as with tin(II) chloride or iron powder, are robust and widely used but may require more rigorous purification to remove metal contaminants.[2][3]

Q3: Are there any known side reactions to be aware of?

A3: Yes, several side reactions can occur. Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates.[4] Over-reduction is also a concern with some powerful reducing agents. Additionally, the quinone moiety itself can be reduced under certain conditions. For dinitro compounds, partial reduction to a nitro-amino derivative is a common possibility that needs to be monitored.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the dinitro compound and the appearance of the diamino product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.

Troubleshooting Guides

This section addresses specific issues that may arise during the reduction of dinitrophenanthrenequinone.

Issue 1: Low or No Conversion of the Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst (Catalytic Hydrogenation) Ensure the catalyst is fresh or has been properly stored. Perform a test reaction on a known, simpler nitro compound to verify catalyst activity. Consider using a different catalyst, such as a nano-copper/nickel binary alloy.[6]
Insufficient Reducing Agent Increase the molar excess of the reducing agent (e.g., SnCl₂, Fe). For metal reductions, ensure the metal surface is activated (e.g., by washing with dilute acid).
Poor Solubility of Starting Material Select a solvent or solvent mixture in which the dinitrophenanthrenequinone is more soluble at the reaction temperature. For catalytic hydrogenation, N,N-dimethylformamide (DMF) can be a suitable solvent.[6]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation. Some reductions require heating to proceed at a reasonable rate.[3]
Issue 2: Formation of Multiple Products (Incomplete or Side Reactions)
Possible Cause Troubleshooting Step
Partial Reduction Increase the reaction time or the amount of reducing agent. Ensure homogenous mixing of the reaction.
Over-reduction of Quinone Choose a milder reducing agent or optimize the reaction conditions (lower temperature, shorter time). Sodium sulfide or sodium hydrogen sulfide can sometimes offer better selectivity.[1]
Formation of Azoxy/Azo Compounds This can occur with certain reducing agents. Adjusting the pH or using a different reducing system, like catalytic hydrogenation, can minimize these byproducts.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Contamination with Metal Salts After a metal-based reduction, thorough washing of the crude product is crucial. For tin-based reductions, basification of the reaction mixture can help precipitate tin salts, which can then be filtered off.[3] In some cases, adding no more water than the original amount of ethanol used can prevent the hydrolysis of Sn(IV) species.[3]
Product is Insoluble The diaminophenanthrenequinone may precipitate out of the reaction mixture. This can be an advantage for isolation by filtration. Ensure the chosen workup solvent does not dissolve the product if filtration is the desired isolation method.
Product is an Amine Salt If the reduction is performed under acidic conditions, the product will be in its protonated amine salt form. Neutralization with a base (e.g., NaOH, NaHCO₃) is necessary to obtain the free amine.

Data Presentation

The following table summarizes common reduction methods for nitroaromatic compounds, which can be adapted for dinitrophenanthrenequinone. The efficiency and conditions may vary and require optimization.

Method Reducing Agent/Catalyst Typical Solvent Typical Temperature Advantages Disadvantages
Catalytic Hydrogenation Pd/C, PtO₂, Raney Ni, Nano Cu/Ni alloy[6]Ethanol, Ethyl Acetate, DMF[6]Room Temperature to 80°CHigh yield, clean reaction, easy product isolationCatalyst can be expensive and sensitive to poisoning, may require specialized equipment (hydrogenator)
Metal Reduction Fe / HCl or NH₄Cl[2]Ethanol/Water, Acetic Acid[2]RefluxInexpensive, robustCan be slow, requires removal of iron salts, acidic conditions might not be suitable for all substrates
Metal Salt Reduction SnCl₂·2H₂O / HCl[3]Ethanol, Ethyl Acetate[3]Room Temperature to RefluxEffective for many substrates, can be selectiveStoichiometric amounts of tin salts are produced, which can be difficult to remove completely[3]
Sulfide Reduction Na₂S or NaHSWater, EthanolRefluxCan be selective for one nitro group in dinitro compoundsUnpleasant odor of sulfur reagents, purification can be challenging

Experimental Protocols (Adapted from Analogous Systems)

Note: These are generalized protocols based on the reduction of similar dinitroaromatic compounds and should be optimized for the specific substrate.

Protocol 1: Reduction with Tin(II) Chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dinitrophenanthrenequinone (1 equivalent).

  • Add a suitable solvent, such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a solution of sodium hydroxide to basify the mixture (pH > 8) to precipitate tin salts.

  • Filter the mixture through a pad of celite and wash the filter cake with the reaction solvent.

  • The filtrate contains the product, which can be isolated by solvent evaporation and further purification (e.g., recrystallization or column chromatography).

Protocol 2: Catalytic Hydrogenation
  • To a hydrogenation vessel, add the dinitrophenanthrenequinone (1 equivalent) and a suitable solvent (e.g., ethanol, ethyl acetate, or DMF).

  • Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through celite to remove the catalyst.

  • The product can be obtained by evaporation of the solvent from the filtrate and subsequent purification.

Mandatory Visualizations

Experimental_Workflow_SnCl2_Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dinitrophenanthrenequinone + Solvent reagent Add SnCl2·2H2O in HCl start->reagent 1. heat Heat to Reflux reagent->heat 2. monitor Monitor by TLC heat->monitor 3. cool Cool to RT monitor->cool 4. basify Basify with NaOH cool->basify 5. filter Filter through Celite basify->filter 6. evaporate Evaporate Solvent filter->evaporate 7. purify Purify Product evaporate->purify 8. product Diaminophenanthrenequinone purify->product

Caption: Workflow for SnCl₂ Reduction.

Experimental_Workflow_Catalytic_Hydrogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dinitrophenanthrenequinone + Solvent + Catalyst purge_n2 Purge with N₂ start->purge_n2 1. purge_h2 Purge with H₂ purge_n2->purge_h2 2. pressurize Pressurize with H₂ purge_h2->pressurize 3. stir Stir at Temp. pressurize->stir 4. monitor Monitor Reaction stir->monitor 5. vent Vent H₂ monitor->vent 6. purge_n2_final Purge with N₂ vent->purge_n2_final 7. filter Filter Catalyst purge_n2_final->filter 8. evaporate Evaporate Solvent filter->evaporate 9. purify Purify Product evaporate->purify 10. product Diaminophenanthrenequinone purify->product

Caption: Workflow for Catalytic Hydrogenation.

Troubleshooting_Logic cluster_conversion_solutions Conversion Solutions cluster_purity_solutions Purity Solutions cluster_isolation_solutions Isolation Solutions start Start Reduction check_conversion Low/No Conversion? start->check_conversion check_purity Multiple Products? check_conversion->check_purity No sol1 Check Reagent/Catalyst Activity check_conversion->sol1 Yes check_isolation Isolation Issues? check_purity->check_isolation No sol4 Adjust Reaction Time/Reagent Amount check_purity->sol4 Yes success Successful Synthesis check_isolation->success No sol7 Thorough Washing/Precipitation of Impurities check_isolation->sol7 Yes sol2 Increase Reagent/Catalyst Amount sol1->sol2 sol3 Optimize Solvent/Temperature sol2->sol3 sol3->check_conversion sol5 Use Milder Reducing Agent sol4->sol5 sol6 Modify pH or Reaction Conditions sol5->sol6 sol6->check_purity sol8 Adjust pH for Product Precipitation/Solubility sol7->sol8 sol9 Optimize Purification Technique sol8->sol9 sol9->check_isolation

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Analysis of Nitro-PAHs in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in environmental samples.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of nitro-PAHs, often stemming from matrix effects.

Question: Why are my nitro-PAH peak areas inconsistent or showing poor reproducibility?

Answer:

Inconsistent peak areas are a common symptom of uncorrected matrix effects. Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer source, leading to variable analyte signals.[1] Here’s a step-by-step guide to troubleshoot this issue:

  • Evaluate Matrix Effects:

    • Post-Extraction Spike: Prepare a sample extract and spike it with a known concentration of nitro-PAH standards. Compare the response to a standard in a clean solvent at the same concentration. A significant difference (typically >20%) indicates the presence of matrix effects.

    • Post-Column Infusion: Continuously infuse a standard solution of the target nitro-PAH post-column while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.

  • Review Sample Preparation:

    • Inadequate Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for many matrices, but may require optimization.[2] Consider adding a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.

    • Sample Homogeneity: Ensure your soil or sediment samples are properly homogenized before extraction to guarantee representative aliquots.

  • Chromatographic Separation:

    • Co-elution: If interfering compounds co-elute with your target nitro-PAHs, modify your chromatographic method. Adjust the gradient, change the mobile phase composition, or try a different column chemistry to improve separation.

    • Column Contamination: A contaminated guard or analytical column can lead to poor peak shapes and inconsistent retention times. Implement a regular column flushing and replacement schedule.

  • Implement a Correction Strategy:

    • If matrix effects are confirmed, select an appropriate correction method as detailed in the FAQs and Experimental Protocols sections. Stable isotope dilution is often the most effective approach.

Question: My calibration curve for nitro-PAHs in matrix-matched standards has poor linearity (R² < 0.99). What should I do?

Answer:

Poor linearity in matrix-matched calibration curves can be caused by several factors. Follow these troubleshooting steps:

  • Check for Contamination:

    • Blank Matrix: Ensure your blank matrix is truly free of the target nitro-PAHs. Analyze a blank extract to check for any background levels.

    • System Contamination: Run a solvent blank to check for carryover from previous injections. High boiling point matrix components can accumulate in the injector and column.

  • Re-evaluate Calibration Range:

    • The concentration range of your calibration standards may not be appropriate for the detector's linear range in the presence of the matrix. Try preparing standards at different concentration levels.

  • Optimize Injection Volume:

    • Injecting a large volume of a "dirty" sample extract can overload the column and the mass spectrometer. Try reducing the injection volume.

  • Address Matrix Effects:

    • Even with matrix-matched standards, variability between different batches of the same matrix can lead to non-linearity. If the issue persists, consider using the standard addition method for each sample, which can provide more accurate quantification in the presence of severe matrix effects.[3]

Question: I am observing significant peak tailing for my later-eluting nitro-PAHs. What is the cause and how can I fix it?

Answer:

Peak tailing for later-eluting, often higher molecular weight, compounds is a common issue in the analysis of PAHs and their derivatives.

  • Active Sites:

    • Injector Liner: Active sites in the GC inlet liner can interact with the analytes. Use a deactivated liner and consider adding glass wool to aid in volatilization.

    • Column: The front end of the analytical column can become active over time. Trim a small portion (e.g., 10-15 cm) from the front of the column.

  • Sub-optimal Temperatures:

    • Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the less volatile nitro-PAHs.

    • Transfer Line Temperature: In GC-MS, the transfer line temperature should also be sufficiently high to prevent condensation.

  • Column Overload:

    • Injecting too much sample mass onto the column can lead to peak fronting, but in some cases, can manifest as tailing. Try diluting the sample extract.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of nitro-PAH analysis?

A1: Matrix effects are the alteration of the ionization efficiency of target analytes (nitro-PAHs) by co-eluting compounds from the sample matrix (e.g., soil, water, sediment).[1] This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true analyte concentration. These effects are a major source of inaccuracy and imprecision in quantitative analysis, particularly in LC-MS/MS.

Q2: How do I choose the best method to mitigate matrix effects for my nitro-PAH analysis?

A2: The choice of mitigation strategy depends on several factors, including the complexity of the matrix, the required level of accuracy, the availability of standards, and throughput requirements. The following table summarizes common strategies:

Mitigation StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of interfering matrix components.Simple and can be effective for moderately complex matrices.May compromise the limit of detection (LOD) if the analyte concentration is low.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract to mimic the matrix effects in the samples.Can effectively compensate for matrix effects if the blank matrix is representative of the samples.A suitable blank matrix may not be available. Matrix effects can vary between samples of the same type.
Standard Addition Aliquots of the sample extract are spiked with increasing concentrations of the analyte to create a calibration curve within each sample.Highly accurate as it corrects for matrix effects specific to each sample.[3]Labor-intensive and time-consuming, reducing sample throughput. Requires a larger sample volume.
Stable Isotope Dilution (SID) A known amount of a stable isotope-labeled analog of the analyte is added to the sample before extraction. The analyte is quantified based on the response ratio of the native analyte to the labeled standard.Considered the "gold standard" for matrix effect correction as the labeled standard co-elutes and experiences the same ionization effects as the native analyte.[4][5]Labeled standards can be expensive and are not available for all nitro-PAHs.
Effective Sample Cleanup (e.g., QuEChERS with d-SPE) Removes interfering matrix components before instrumental analysis.Can significantly reduce matrix effects and improve instrument robustness.May require method development to optimize sorbents for specific matrix-analyte combinations. Can sometimes result in analyte loss.

Q3: Are there any specific challenges associated with the analysis of nitro-PAHs compared to parent PAHs?

A3: Yes, while sharing many similarities with parent PAHs, nitro-PAHs present some unique challenges:

  • Thermal Lability: Some nitro-PAHs can be thermally labile, which can be a concern in GC analysis with high injector temperatures.

  • Photodegradation: Nitro-PAHs can be susceptible to photodegradation, so samples and standards should be protected from light.

  • Lower Concentrations: Nitro-PAHs are often present at lower concentrations in the environment compared to their parent PAHs, requiring more sensitive analytical methods.[6]

  • Standard Availability: The commercial availability of a wide range of nitro-PAH standards, especially isotopically labeled ones, can be limited.

Q4: Can I use the same QuEChERS method for both soil and water samples?

A4: While the principles of QuEChERS are adaptable, the specific protocol will differ for soil and water samples. Soil samples require an initial hydration step, and the types and amounts of salts and d-SPE sorbents may need to be optimized based on the soil type (e.g., clay content, organic matter). For water samples, a preliminary liquid-liquid extraction or solid-phase extraction (SPE) is often employed to concentrate the nitro-PAHs before a QuEChERS-like cleanup.

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for Nitro-PAHs in Soil

This protocol is a general guideline and may require optimization for your specific soil type and target analytes.

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • If using stable isotope dilution, spike the sample with the appropriate internal standards and allow it to equilibrate.

    • Add 10 mL of reagent-grade water and vortex for 1 minute to hydrate the soil.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). The choice of sorbents may need to be optimized.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

    • The sample is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Stable Isotope Dilution (SID) for Nitro-PAH Quantification

  • Internal Standard Spiking:

    • Prior to any sample preparation (extraction), add a known amount of the stable isotope-labeled nitro-PAH internal standard(s) to each sample, blank, and calibration standard. The concentration of the internal standard should be similar to the expected concentration of the native analyte.

  • Sample Preparation:

    • Perform the sample extraction and cleanup as described in Protocol 1 or your optimized method.

  • Instrumental Analysis:

    • Set up the MS/MS method to monitor at least one precursor-product ion transition for each native nitro-PAH and its corresponding labeled internal standard.

  • Quantification:

    • Prepare a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the labeled internal standard against the concentration of the native analyte.

    • Calculate the concentration of the nitro-PAH in the samples using the response ratio from the calibration curve. The principle of stable isotope dilution is illustrated in the diagram below.[7]

Protocol 3: Standard Addition for Nitro-PAH Quantification in Water

  • Sample Preparation:

    • Extract the nitro-PAHs from the water sample using an appropriate method such as solid-phase extraction (SPE).

    • Concentrate the extract to a final volume (e.g., 1 mL).

  • Standard Addition Calibration:

    • Divide the sample extract into at least four equal aliquots (e.g., 200 µL each).

    • Leave one aliquot unspiked (this is the "zero addition").

    • Spike the remaining aliquots with increasing known amounts of a nitro-PAH standard solution. The spiking concentrations should bracket the expected concentration of the analyte in the sample.

    • Bring all aliquots to the same final volume with a clean solvent.

  • Instrumental Analysis:

    • Analyze each of the spiked and unspiked aliquots by LC-MS/MS or GC-MS.

  • Quantification:

    • Create a standard addition plot by graphing the peak area of the nitro-PAH against the concentration of the added standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the concentration of the nitro-PAH in the original, unspiked sample extract.

Visualizations

Troubleshooting_Workflow start Poor Reproducibility or Inaccurate Results check_matrix_effects Quantify Matrix Effects (Post-Extraction Spike) start->check_matrix_effects matrix_effects_present Matrix Effects > 20%? check_matrix_effects->matrix_effects_present optimize_cleanup Optimize Sample Cleanup (e.g., d-SPE sorbents) matrix_effects_present->optimize_cleanup Yes no_matrix_effects Review Other Parameters (Instrument, Standards) matrix_effects_present->no_matrix_effects No improve_chromatography Improve Chromatographic Separation optimize_cleanup->improve_chromatography select_correction Select Correction Strategy improve_chromatography->select_correction sid Stable Isotope Dilution select_correction->sid IS Available? std_add Standard Addition select_correction->std_add High Accuracy Needed? matrix_matched Matrix-Matched Calibration select_correction->matrix_matched Blank Matrix Available? validate Validate Method sid->validate std_add->validate matrix_matched->validate end Accurate & Reproducible Results validate->end no_matrix_effects->end

Caption: Troubleshooting workflow for addressing matrix effects in nitro-PAH analysis.

Stable_Isotope_Dilution sample Environmental Sample (Analyte + Matrix) add_is Add Known Amount of Isotope-Labeled Internal Standard (IS) sample->add_is spiked_sample Sample with Analyte, Matrix, and IS add_is->spiked_sample extraction Extraction & Cleanup spiked_sample->extraction extract Final Extract (Analyte and IS experience same losses and matrix effects) extraction->extract analysis LC-MS/MS or GC-MS Analysis extract->analysis quantification Quantify using Area Ratio (Analyte / IS) analysis->quantification

Caption: Principle of stable isotope dilution for matrix effect correction.

References

Technical Support Center: Enhancing the Solubility of 2,7-Dinitro-9,10-phenanthrenedione for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 2,7-Dinitro-9,10-phenanthrenedione for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

Based on the solubility of similar nitroaromatic compounds and phenanthrene derivatives, the following organic solvents are recommended for preparing a high-concentration stock solution:

  • Dimethyl sulfoxide (DMSO): This is a common solvent for dissolving a wide range of compounds for biological assays.

  • Acetone: Often used for the extraction and dissolution of nitrophenols due to its moderate polarity[4].

  • Ethanol and Methanol: These polar protic solvents can be effective for some nitroaromatic compounds[4][5][6].

  • Acetonitrile: A polar aprotic solvent known to dissolve a variety of organic compounds[4].

It is crucial to prepare a high-concentration stock solution in one of these solvents, which can then be serially diluted into the aqueous assay medium to the final desired concentration.

Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell-based assays?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or other off-target effects. Some studies suggest that DMSO concentrations as low as 0.001% can impact cell proliferation, while concentrations above 0.5% can lead to reduced cell viability and apoptosis in cancer cells[7]. It is recommended that the final DMSO concentration in the assay medium does not exceed 1%[8]. Always include a vehicle control (medium with the same final concentration of DMSO without the test compound) in your experiments to account for any solvent effects.

Q4: Are there any alternatives to DMSO for solubilizing this compound for biological assays?

Yes, several alternative strategies can be employed, especially if DMSO is found to be incompatible with the assay or cell type:

  • Co-solvent systems: Using a mixture of solvents can sometimes improve solubility.

  • Surfactants: Non-ionic surfactants like Pluronic® F-68 can be used to create stable dispersions of the compound in aqueous media. Pluronic® F-68 is often included in cell culture media to protect cells from shear stress and can aid in solubilizing hydrophobic compounds[9].

  • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, forming inclusion complexes that are more water-soluble.

  • pH modification: Although less likely to be effective for a neutral compound like this compound, adjusting the pH of the medium can sometimes enhance the solubility of acidic or basic compounds.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Assay Medium
Possible Cause Troubleshooting Step
The final concentration of the compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of the compound in the assay. Determine the maximum soluble concentration by preparing serial dilutions and visually inspecting for precipitation.
The organic solvent from the stock solution is causing the compound to crash out upon dilution.Lower the percentage of the organic solvent in the final dilution. This can be achieved by preparing a more concentrated stock solution, if possible, or by performing a multi-step dilution.
The compound has low intrinsic aqueous solubility.Consider using a formulation strategy to enhance solubility. This may include the addition of a non-ionic surfactant (e.g., Pluronic® F-68 at 0.05% - 0.2%) to the assay medium or the use of cyclodextrins.
The temperature of the assay medium affects solubility.Ensure all solutions are at the same temperature before mixing. Some compounds are more soluble at slightly elevated temperatures (e.g., 37°C).
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Troubleshooting Step
Incomplete dissolution of the compound in the stock solution.Ensure the stock solution is fully dissolved. Use vortexing or sonication if necessary. Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
Precipitation of the compound in the assay plate over time.Visually inspect the wells of the assay plate under a microscope for any signs of precipitation before and after the incubation period. If precipitation is observed, refer to the troubleshooting guide for "Compound Precipitation".
Degradation of the compound in the assay medium.Prepare fresh dilutions of the compound immediately before each experiment. Protect the stock solution and assay plates from light if the compound is light-sensitive.
Interaction of the compound with components of the assay medium (e.g., serum proteins).Reduce the serum concentration in the assay medium or perform the assay in a serum-free medium if the cell line can tolerate it.

Data Presentation

Table 1: Recommended Solvents for Stock Solution Preparation of Nitroaromatic and Phenanthrene-related Compounds
SolventCompound ClassObservationsReference(s)
DMSO Phenanthrene derivatives, NitroaromaticsWidely used as a primary solvent for in vitro screening.[8]
Ethanol Nitrophenols, PhenanthreneEffective for dissolving various nitrophenols and phenanthrene.[4][5][6]
Methanol NitrophenolsAnother polar solvent suitable for nitrophenols.[4][5][6]
Acetone NitrophenolsGood solvent for the extraction and dissolution of nitrophenols.[4]
Acetonitrile NitrophenolsA polar aprotic solvent that can dissolve a range of nitrophenols.[4]
Toluene PhenanthreneEffective for phenanthrene, but less common for biological assays due to toxicity.[1]
Chloroform Phenanthrene, NitrophenolsGood solvent but generally not used in cell-based assays due to high toxicity.[1][5][6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cytotoxicity Assay
  • Prepare a 10 mM Stock Solution:

    • Accurately weigh 2.98 mg of this compound (Molecular Weight: 298.21 g/mol ).

    • Dissolve the compound in 1 mL of 100% DMSO.

    • Vortex or sonicate until the compound is completely dissolved.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

    • Store the stock solution at -20°C, protected from light.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw the 10 mM stock solution at room temperature.

    • Prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.

  • Prepare Final Working Concentrations:

    • Further dilute the intermediate DMSO solutions into the complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). For example, to achieve a 100 µM final concentration from a 10 mM stock, you would perform a 1:100 dilution, resulting in a 1% DMSO concentration. To keep the DMSO concentration at 0.5%, the highest compound concentration from a 10 mM stock would be 50 µM.

Protocol 2: MTT Cytotoxicity Assay for this compound

This protocol is adapted from standard MTT assay procedures used for phenanthrene derivatives.

  • Cell Seeding:

    • Seed cancer cells (e.g., Hep-2, Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (prepared as in Protocol 1).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Biological Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve 1. filter Filter (0.22 µm) dissolve->filter 2. dilute Dilute in Culture Medium (<0.5% DMSO final) filter->dilute 3. treat Treat Cells in 96-well Plate dilute->treat 4. incubate Incubate (48-72h) treat->incubate 5. assay Perform Viability Assay (e.g., MTT) incubate->assay 6. read Read Absorbance assay->read 7. calculate Calculate % Viability read->calculate 8. ic50 Determine IC50 calculate->ic50 9.

Caption: Experimental workflow for preparing and testing the cytotoxicity of this compound.

troubleshooting_precipitation cluster_solutions Potential Solutions start Precipitation Observed in Assay? lower_conc Lower Final Compound Concentration start->lower_conc Yes lower_dmso Decrease Final DMSO % start->lower_dmso Yes add_surfactant Add Surfactant (e.g., Pluronic F-68) start->add_surfactant Yes use_cyclodextrin Use Cyclodextrin start->use_cyclodextrin Yes no_precip Proceed with Assay start->no_precip No

Caption: Decision tree for troubleshooting compound precipitation in biological assays.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,7-Dinitro- and 2,5-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two dinitro isomers of 9,10-phenanthrenedione: the 2,7-dinitro and 2,5-dinitro derivatives. Understanding the distinct reactivity profiles of these isomers is crucial for their application in chemical synthesis and drug development, where precise control over reaction pathways and product formation is paramount. This document summarizes key differences in their electronic properties and steric effects, supported by available experimental data and theoretical insights.

Executive Summary

The positioning of nitro groups on the phenanthrenedione core significantly influences the reactivity of the molecule. The primary distinction lies in their electron-accepting capabilities and susceptibility to steric hindrance. Experimental evidence suggests that 2,7-dinitro-9,10-phenanthrenedione is a more reactive electron acceptor than its 2,5-dinitro counterpart . This difference is attributed to the steric interference of the nitro group at the 5-position in the 2,5-isomer, which diminishes its acceptor property.

Reactivity Comparison: Theoretical and Experimental Insights

The reactivity of these isomers is largely governed by the strong electron-withdrawing nature of the nitro groups, which deactivates the aromatic rings towards electrophilic attack and influences the electron density distribution across the molecule.

Electron Affinity

A key indicator of reactivity for these compounds is their electron affinity. A study on dinitro- and trinitrophenanthrenequinones established the following order of electron affinities for the dinitro isomers: 2,7- > 2,5- .[1] This indicates that the 2,7-dinitro isomer is a more potent electron acceptor. The reduced acceptor property of the 2,5-dinitro isomer is a direct consequence of the steric hindrance posed by the nitro group at the 5-position.[1] This steric effect can impede the approach of reactants and alter the electronic environment of the quinone system.

Electrophilic Aromatic Substitution: Bromination

Both isomers undergo electrophilic aromatic substitution, such as bromination, although the reaction conditions and outcomes can differ. The presence of the existing nitro and dione functionalities directs incoming electrophiles to specific positions on the aromatic rings.

Other Reactions

The electron-deficient nature of the aromatic rings in both isomers makes them potential substrates for nucleophilic aromatic substitution, although specific comparative studies are lacking. The nitro groups in This compound can be readily reduced to amino groups, for example, using sodium dithionite, to yield 2,7-diamino-9,10-phenanthrenequinone.[2] Similar reductions would be expected for the 2,5-isomer, though detailed experimental comparisons are not available.

Furthermore, nitrated phenanthrenequinones have the potential to undergo benzilic acid-type rearrangements to form fluorenone derivatives, a reaction that would also be influenced by the substitution pattern.[1][2]

Data Presentation

Table 1: Comparison of Properties and Reactivity

Property/ReactionThis compound2,5-Dinitro-9,10-phenanthrenedioneReference(s)
Electron Affinity HigherLower[1]
Acceptor Property Stronger electron acceptor.Weaker electron acceptor due to steric hindrance at position 5.[1]
Bromination Product 4-bromo-2,7-dinitro-9,10-phenanthrenequinone2-bromo-4,7-dinitro-9,10-phenanthrenequinone[1][2]
Reduction of Nitro Groups Forms 2,7-diamino-9,10-phenanthrenequinone.Expected to form corresponding diamino derivative.[2]

Experimental Protocols

Synthesis and Separation of Dinitro-9,10-phenanthrenedione Isomers

The direct nitration of 9,10-phenanthrenequinone is the most common method for synthesizing both the 2,7- and 2,5-dinitro isomers.[2]

Protocol:

  • Nitration: Treat 9,10-phenanthrenequinone with a mixture of fuming nitric acid and concentrated sulfuric acid. The acidic environment generates the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction is typically carried out under reflux conditions.

  • Work-up: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product, which will be a mixture of dinitro isomers.

  • Separation: The separation of the 2,7- and 2,5-dinitro isomers is typically achieved through fractional crystallization or chromatography.[2] Specific details on the solvent systems for recrystallization or the stationary and mobile phases for chromatography would need to be optimized based on laboratory conditions.

Bromination of this compound

Protocol:

  • Dissolve this compound in a mixture of concentrated sulfuric acid and acetic acid.

  • Add bromine to the solution. The presence of nitric acid has been noted as necessary for this reaction to proceed.[1][2]

  • Stir the reaction mixture at an appropriate temperature and for a sufficient duration to ensure complete reaction.

  • Work-up the reaction mixture by pouring it into ice water to precipitate the crude 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.

  • The product can be purified by recrystallization.

A similar protocol would be employed for the bromination of 2,5-dinitro-9,10-phenanthrenedione.

Visualizing Reactivity Differences

The differing reactivity of the two isomers can be conceptualized through their electronic and steric properties. A diagram illustrating the logical relationship between substitution pattern, steric hindrance, electron affinity, and overall reactivity is provided below.

Caption: Logical flow diagram illustrating the factors influencing the reactivity of 2,7- and 2,5-dinitro-9,10-phenanthrenedione.

The following diagram illustrates a general experimental workflow for the synthesis and subsequent reaction of these isomers.

G Experimental Workflow Start 9,10-Phenanthrenedione Nitration Nitration (HNO3, H2SO4) Start->Nitration Mixture Mixture of 2,7- and 2,5-Dinitro Isomers Nitration->Mixture Separation Separation (Chromatography/Crystallization) Mixture->Separation Isomer27 This compound Separation->Isomer27 Isomer25 2,5-Dinitro-9,10-phenanthrenedione Separation->Isomer25 Reaction27 Further Reactions (e.g., Bromination, Reduction) Isomer27->Reaction27 Reaction25 Further Reactions (e.g., Bromination, Reduction) Isomer25->Reaction25 Product27 2,7-Dinitro Derivative Products Reaction27->Product27 Product25 2,5-Dinitro Derivative Products Reaction25->Product25

Caption: General experimental workflow for the synthesis and reaction of dinitrophenanthrenedione isomers.

Conclusion

The reactivity of dinitrophenanthrenediones is significantly dictated by the substitution pattern of the nitro groups. The 2,7-dinitro isomer exhibits a higher electron affinity and is thus a more potent electron acceptor compared to the 2,5-dinitro isomer, whose reactivity is sterically hindered. This fundamental difference should be a key consideration in the design of synthetic routes and the development of novel compounds based on these scaffolds. Further quantitative experimental studies are warranted to provide a more detailed and comparative understanding of their reaction kinetics and yields in various chemical transformations.

References

A Comparative Analysis of the Anticancer Potential of Nitrated Polycyclic Quinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of compounds investigated, nitrated polycyclic quinones have emerged as a promising class of molecules with potent cytotoxic activities against various cancer cell lines. Their planar polycyclic aromatic structures allow for intercalation with DNA, while the quinone and nitro functional groups contribute to their redox properties and ability to induce oxidative stress, ultimately leading to cancer cell death. This guide provides a comparative overview of the anticancer activity of different nitrated polycyclic quinones, supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Comparative Anticancer Activity of Nitrated Polycyclic Quinones

The following table summarizes the in vitro anticancer activity of selected nitrated polycyclic quinones and their derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassSpecific CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Nitrated Quinolone Carboxamides Derivative with m-F benzyl moiety (20)Human Colon Cancer (HCT-116)22.95[1]
Derivative with m-CF3 benzyl moiety (10)Human Colon Cancer (HCT-116)23.41[1]
Derivative with m-OCH3 benzyl moiety (13)Human Colon Cancer (HCT-116)27.14[1]
Derivative with m-Cl benzyl moiety (16)Human Colon Cancer (HCT-116)28.43[1]
Analogue 11Ovarian Cancer (NCI/ADR-RES)100% inhibition[1][2]
Analogue 11Colon Cancer (COLO 205)100% inhibition[1][2]
Analogue 11CNS Cancer (SF-295)100% inhibition[1][2]
Analogue 11Melanoma (SK-MEL-2)100% inhibition[1][2]
Nitrated Anthraquinones 1-nitro-2-acyl anthraquinone-leucine (8a)Human Colon Cancer (HCT116)17.80 (µg/mL)[3]
Amino Substituted 1,4-Quinone ABQ-3Human Colon Cancer (HCT-116)2.00[4]
ABQ-3Breast Cancer (MCF-7)2.35[4]

Experimental Protocols

The evaluation of the anticancer activity of the compounds listed above typically involves a series of in vitro assays designed to measure cytotoxicity, cell viability, and the underlying mechanisms of cell death.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Detection by Flow Cytometry

Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method for detecting apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Anticancer Activity

The anticancer effects of nitrated polycyclic quinones are often attributed to their ability to modulate specific signaling pathways that are crucial for cancer cell survival and proliferation.

PI3K_AKT_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes NitratedQuinone Nitrated Quinolone Derivatives NitratedQuinone->PI3K Inhibits ROS_JNK_Pathway NitratedAnthraquinone Nitrated Anthraquinone ROS Increased ROS NitratedAnthraquinone->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 c-Jun/AP-1 JNK->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Promotes Experimental_Workflow Synthesis Compound Synthesis Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_Identification Hit Compound Identification Screening->Hit_Identification Mechanism_Study Mechanism of Action (Apoptosis, Cell Cycle) Hit_Identification->Mechanism_Study Potent Compounds Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis In_Vivo In Vivo Studies Pathway_Analysis->In_Vivo

References

2,7-Dinitro-9,10-phenanthrenedione: A Promising Lead Compound in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison and Validation Guide

2,7-Dinitro-9,10-phenanthrenedione has emerged as a compound of interest in the landscape of oncology drug discovery. Its potential to inhibit the proliferation of various cancer cell lines at micromolar concentrations and induce programmed cell death, or apoptosis, through mitochondrial pathways positions it as a promising scaffold for the development of novel anti-cancer therapeutics.[1] This guide provides a comprehensive comparison of this compound with notable alternative phenanthrenequinones, Denbinobin and Calanquinone A, supported by available experimental data.

Performance Comparison: A Look at the Benchmarks

Table 1: Cytotoxicity (IC50) of Alternative Phenanthrenequinones Against Various Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Denbinobin SNU-484Gastric Cancer7.9[2]
SK-Hep-1Hepatocellular Carcinoma16.4[2]
HeLaCervical Cancer22.3[2]
K562Chronic Myeloid Leukemia1.84[2]
A549Lung Adenocarcinoma1-20 (concentration-dependent)[3]
Calanquinone A A549Lung Adenocarcinoma< 0.16
PC-3Prostate Cancer< 0.16
DU145Prostate Cancer0.22
HCT-8Colon Cancer0.25
MCF-7Breast Cancer< 0.06
KBNasopharyngeal Cancer0.14
KB-VINVincristine-resistant Nasopharyngeal Cancer0.14

Note: The IC50 values for Calanquinone A were converted from µg/mL to µM using a molecular weight of 284.26 g/mol .[3]

Delving into the Mechanism of Action: The Mitochondrial Apoptosis Pathway

Phenanthrenequinones, including the dinitro-phenanthrene class, are understood to exert their anticancer effects primarily through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This intricate signaling cascade culminates in the activation of caspases, the executioner enzymes of apoptosis.

The proposed mechanism involves the following key steps:

  • Induction of Cellular Stress: The presence of the phenanthrenequinone within the cancer cell induces a state of cellular stress.

  • Modulation of Bcl-2 Family Proteins: This stress leads to an imbalance in the pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, there is an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein balance leads to the formation of pores in the outer mitochondrial membrane.

  • Release of Cytochrome c: Through these pores, Cytochrome c, a critical component of the electron transport chain, is released from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and dATP, forming a complex known as the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Mitochondrial_Apoptosis_Pathway cluster_extracellular Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Phenanthrenequinone Phenanthrenequinone Bax Bax (Pro-apoptotic) Phenanthrenequinone->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Phenanthrenequinone->Bcl2 Downregulates MOMP MOMP Bax->MOMP Bcl2->MOMP Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Casp9 Caspase-9 (Active) ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Activates Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->ProCasp9 Recruits & Activates Cytochrome_c_mito Cytochrome c MOMP->Cytochrome_c_mito Release Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Cytochrome_c_cyto->Apoptosome

Mitochondrial Apoptosis Pathway Induced by Phenanthrenequinones.

Experimental Protocols: A Guide to In Vitro Validation

The following provides a detailed methodology for a key experiment used to assess the cytotoxic activity of compounds like this compound.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate. B 2. Compound Treatment Treat cells with varying concentrations of the test compound. A->B C 3. Incubation Incubate for a predetermined period (e.g., 24, 48, or 72 hours). B->C D 4. MTT Addition Add MTT solution to each well and incubate. C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

This compound holds potential as a lead compound for the development of novel anticancer drugs, primarily through the induction of mitochondrial apoptosis. However, a critical gap in the current knowledge is the lack of specific quantitative data on its cytotoxic activity against a broad range of cancer cell lines.

Future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a comprehensive panel of human cancer cell lines.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Toxicology: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By addressing these key areas, the full therapeutic potential of this compound can be rigorously evaluated, paving the way for its potential translation into a clinically effective anticancer agent. The comparative data provided for Denbinobin and Calanquinone A offer valuable benchmarks for these future investigations.

References

comparative analysis of spectroscopic data for phenanthrenequinone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for phenanthrenequinone and its derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers engaged in the study and application of these compounds.

Data Presentation: Spectroscopic Properties

The following tables summarize the key spectroscopic data for 9,10-phenanthrenequinone and a selection of its derivatives. This allows for a direct comparison of the effects of various substituents on their spectroscopic properties.

UV-Visible and Phosphorescence Spectroscopy

The electronic absorption and emission properties of phenanthrenequinones are crucial for understanding their photochemical behavior and potential applications in areas like photodynamic therapy and materials science. The data below is primarily drawn from the work of Togashi and Nicodem (2004).[1][2]

CompoundSubstituentSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Phosphorescence λem (nm)
9,10-Phenanthrenequinone (PQ) -HChloroform26829000[3][4]625
PQ1 3-methoxyBenzene-~103[2]-
PQ2 3-chloroBenzene-~103[2]630
PQ3 3-methylBenzene-~103[2]628
PQ4 3-fluoroBenzene-~103[2]627

Note: Molar absorptivity for the derivatives were reported to be in the range of ~103 M-1cm-1. Specific values for each derivative were not available in the abstract.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of phenanthrenequinone derivatives. Below are the reported 1H and 13C NMR chemical shifts for the parent compound, 9,10-phenanthrenequinone.

CompoundNucleusChemical Shift (δ, ppm)
9,10-Phenanthrenequinone 1H8.23-8.18 (m, 2H), 8.01-7.96 (m, 2H), 7.80-7.75 (m, 4H)[5]
9,10-Phenanthrenequinone 13C180.1, 135.9, 131.3, 130.4, 129.3, 124.4[6]

Note: The provided 1H NMR data represents the multiplet regions for the aromatic protons. The 13C NMR data shows the key chemical shifts for the quinone and aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For phenanthrenequinones, the characteristic carbonyl (C=O) stretching frequency is of particular interest.

CompoundCharacteristic Vibrational Frequencies (cm-1)
9,10-Phenanthrenequinone C=O stretch: ~1675 cm-1, C=C aromatic stretch: ~1600-1450 cm-1[7]

Note: The exact position of the C=O stretching vibration can be influenced by the presence of substituents on the phenanthrene ring.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key spectroscopic techniques discussed.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of the phenanthrenequinone derivatives in a suitable UV-grade solvent (e.g., chloroform, acetonitrile, or benzene) at a concentration of approximately 1 x 10-3 M. From the stock solution, prepare a series of dilutions to a final concentration range of 1 x 10-5 to 1 x 10-4 M.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the phenanthrenequinone derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters.

  • 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts relative to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid phenanthrenequinone derivative with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement: Place the KBr pellet in the sample holder of the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, paying particular attention to the carbonyl (C=O) and aromatic (C=C) stretching vibrations.

Mandatory Visualization

Signaling Pathway: Activation of EGFR Signaling by 9,10-Phenanthrenequinone

Recent research has indicated that 9,10-phenanthrenequinone (9,10-PQ) can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation is mediated through the generation of reactive oxygen species (ROS) and the subsequent oxidative inactivation of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of EGFR signaling.

EGFR_Signaling_by_PQ cluster_cell Cellular Environment PQ 9,10-Phenanthrenequinone (9,10-PQ) ROS Reactive Oxygen Species (ROS) PQ->ROS Induces PTP1B_active Active PTP1B ROS->PTP1B_active Oxidizes PTP1B_inactive Inactive PTP1B (S-oxidized) PTP1B_active->PTP1B_inactive EGFR_p Phosphorylated EGFR (Active) PTP1B_active->EGFR_p Dephosphorylates (Inhibits) PTP1B_inactive->EGFR_p Inhibition Removed Downstream Downstream Signaling EGFR_p->Downstream Activates EGFR EGFR EGFR->EGFR_p Phosphorylation

Caption: EGFR signaling activation by 9,10-PQ.

Experimental Workflow: Spectroscopic Analysis of Phenanthrenequinone Derivatives

The logical flow of experiments for the comprehensive spectroscopic characterization of a novel phenanthrenequinone derivative is outlined below.

Spectroscopic_Workflow start Synthesized Phenanthrenequinone Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification uv_vis UV-Visible Spectroscopy purification->uv_vis ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (1H and 13C) purification->nmr ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation and Data Comparison uv_vis->structure_elucidation ftir->structure_elucidation nmr->structure_elucidation ms->structure_elucidation report Final Report and Publication structure_elucidation->report

References

Navigating the Redox Landscape: A Comparative Analysis of Mono- vs. Di-nitrated Phenanthrenequinones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced redox properties of bioactive molecules is paramount. This guide provides a comparative analysis of mono- and di-nitrated phenanthrenequinones, compounds of interest for their potential applications stemming from their electronic characteristics. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes established synthetic routes, theoretical predictions of redox behavior, and standardized experimental protocols to offer a framework for their evaluation.

The introduction of electron-withdrawing nitro groups to the phenanthrenequinone scaffold is anticipated to significantly modulate its redox potential, a critical parameter influencing a molecule's biological activity, particularly in contexts involving oxidative stress or bio-reductive activation. This guide will explore the synthesis of these compounds and the expected impact of mono- versus di-nitration on their electrochemical properties.

Synthesis of Nitrated Phenanthrenequinones

The preparation of nitrated phenanthrenequinones typically involves the direct nitration of the parent 9,10-phenanthrenequinone. The degree and position of nitration are controlled by the reaction conditions.

Mono-nitration: The synthesis of mono-nitrated phenanthrenequinones, such as 2-nitro-9,10-phenanthrenequinone, can be achieved through electrophilic aromatic substitution using a mixture of nitric acid and a dehydrating agent like sulfuric acid under controlled temperatures. The nitration of phenanthrene can lead to a mixture of isomers, including 1-, 2-, 3-, 4-, and 9-substituted products.[1] Careful control of reaction conditions is necessary to favor the desired mono-nitro isomer.

Di-nitration: For the synthesis of di-nitrated species like 2,7-dinitro-9,10-phenanthrenequinone, more forcing reaction conditions are generally required. A common method involves treating 9,10-phenanthrenequinone with a mixture of fuming nitric acid and concentrated sulfuric acid.[1] An alternative multi-step route starting from anthrone has also been reported, which involves the nitration of anthrone to 2,7-dinitro-9,10-anthraquinone followed by a series of transformations.[1]

Expected Redox Properties: A Theoretical Overview

The redox potential of a quinone is a measure of its ability to accept electrons. The introduction of electron-withdrawing groups, such as the nitro group (-NO₂), is expected to increase the redox potential, making the molecule a better electron acceptor. This is due to the stabilization of the resulting radical anion and dianion through delocalization of the negative charge onto the nitro group.

Computational studies on analogous quinone systems support this hypothesis. Density functional theory (DFT) calculations have shown that the redox potentials of quinone derivatives generally increase with the number of electron-withdrawing substituents. Therefore, it is anticipated that di-nitrated phenanthrenequinones will exhibit a higher (more positive) redox potential compared to their mono-nitrated counterparts. This enhanced electron-accepting capability can have profound implications for their biological activity.

Comparative Electrochemical Analysis: A Hypothetical Dataset

CompoundNumber of Nitro GroupsExpected First Reduction Potential (Epc1 vs. Ag/AgCl)Expected Second Reduction Potential (Epc2 vs. Ag/AgCl)
9,10-Phenanthrenequinone0-0.6 V to -0.8 V-1.0 V to -1.2 V
2-Nitro-9,10-phenanthrenequinone1-0.4 V to -0.6 V-0.8 V to -1.0 V
2,7-Dinitro-9,10-phenanthrenequinone2-0.2 V to -0.4 V-0.6 V to -0.8 V

Note: These are hypothetical values for illustrative purposes. Actual values will depend on the specific experimental conditions (solvent, electrolyte, scan rate, etc.).

Experimental Protocol for Comparative Cyclic Voltammetry

To experimentally determine and compare the redox properties of mono- and di-nitrated phenanthrenequinones, cyclic voltammetry (CV) is the technique of choice.

Objective: To measure and compare the reduction potentials of 2-nitro-9,10-phenanthrenequinone and 2,7-dinitro-9,10-phenanthrenequinone.

Materials:

  • 2-nitro-9,10-phenanthrenequinone

  • 2,7-dinitro-9,10-phenanthrenequinone

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte

  • A three-electrode electrochemical cell:

    • Glassy carbon working electrode

    • Platinum wire counter electrode

    • Ag/AgCl reference electrode

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare 1 mM solutions of each nitrated phenanthrenequinone in a 0.1 M solution of TBAPF₆ in anhydrous DMF.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe both reduction peaks (e.g., -1.5 V) and back to the initial potential.

    • Set the scan rate to 100 mV/s for initial scans.

    • Record the cyclic voltammogram for each compound.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis:

    • Determine the cathodic peak potentials (Epc) for each reduction event.

    • If the redox processes are reversible, determine the half-wave potentials (E₁/₂) as the average of the cathodic and anodic peak potentials.

    • Compare the reduction potentials of the mono- and di-nitrated compounds.

Visualizing the Experimental Workflow and Expected Outcome

The following diagrams illustrate the logical workflow for the comparative study and the anticipated impact of nitration on the redox potential.

G cluster_synthesis Synthesis cluster_analysis Electrochemical Analysis cluster_conclusion Conclusion S1 9,10-Phenanthrenequinone S2 Mono-nitration (HNO3/H2SO4, controlled temp.) S1->S2 S3 Di-nitration (Fuming HNO3/H2SO4) S1->S3 S4 2-Nitro-9,10-phenanthrenequinone S2->S4 S5 2,7-Dinitro-9,10-phenanthrenequinone S3->S5 A1 Cyclic Voltammetry S4->A1 S5->A1 A2 Determination of Redox Potentials A1->A2 A3 Comparison of Redox Properties A2->A3 C1 Di-nitrated PQ has a higher redox potential A3->C1

Figure 1. Experimental workflow for comparing the redox properties of mono- and di-nitrated phenanthrenequinones.

G cluster_redox Impact of Nitration on Redox Potential cluster_potential Relative Redox Potential PQ Phenanthrenequinone (PQ) MonoNitro Mono-nitro PQ PQ->MonoNitro +1 NO2 Low Lower (More Negative) DiNitro Di-nitro PQ MonoNitro->DiNitro +1 NO2 High Higher (More Positive)

Figure 2. Expected trend of redox potential with increasing nitration of phenanthrenequinone.

Implications for Drug Development

The redox properties of a molecule are intrinsically linked to its potential as a therapeutic agent. For instance, compounds with high redox potentials can act as bioreductive drugs. These drugs are often inactive in their oxidized form but become cytotoxic upon reduction by specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic tumor environments.

G cluster_pathway Bioreductive Activation Pathway Prodrug Di-nitro PQ (Inactive Prodrug) Enzyme Nitroreductase (Hypoxic Tumor Cells) Prodrug->Enzyme Reduction Active Reduced Metabolite (Cytotoxic) Enzyme->Active Activation Effect Cell Death Active->Effect

Figure 3. Signaling pathway for the bioreductive activation of a high-redox potential di-nitrated phenanthrenequinone.

A higher redox potential in a di-nitrated phenanthrenequinone would make it more susceptible to enzymatic reduction compared to a mono-nitrated analogue. This could translate to greater potency and potentially more selective targeting of hypoxic cancer cells. Conversely, for applications where redox cycling and the generation of reactive oxygen species are the desired mechanisms of action, the precise tuning of the redox potential by varying the degree of nitration allows for the optimization of this effect.

References

A Researcher's Guide to Predicting the Electronic Properties of Nitrated Aromatics with DFT Models

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of Density Functional Theory (DFT) methods against experimental data for guiding the selection of appropriate computational models in materials science and drug development.

For researchers, scientists, and drug development professionals working with nitrated aromatic compounds, accurately predicting their electronic properties is paramount. These properties, including electron affinity and ionization potential, govern the chemical reactivity, stability, and potential applications of these molecules, particularly in the fields of energetic materials and pharmaceuticals. Density Functional Theory (DFT) has emerged as a powerful computational tool for these predictions, but the plethora of available functionals and basis sets necessitates a thorough validation against experimental data to ensure reliability. This guide provides an objective comparison of the performance of various DFT models and detailed experimental protocols for acquiring validation data.

Comparative Analysis of DFT Functionals

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. To aid in the selection of an appropriate theoretical level, the following tables summarize the performance of several common DFT functionals in predicting the electron affinity (related to reduction potential) and ionization potential of a range of nitrated aromatic compounds. The calculated values are compared directly with experimental data.

Table 1: Comparison of Calculated and Experimental Electron Affinities (EA) of Nitrated Aromatic Compounds.

CompoundDFT FunctionalBasis SetCalculated EA (eV)Experimental EA (eV)Absolute Error (eV)
NitrobenzeneB3LYP6-311+G(2df,2p)0.851.01[1][2]0.16
M06-2X6-311+G(2df,2p)1.051.01[1][2]0.04
PBE06-311+G(2df,2p)0.891.01[1][2]0.12
CAM-B3LYP6-311+G(2df,2p)1.121.01[1][2]0.11
o-NitrotolueneB3LYP6-311++G(d,p)---
m-NitrotolueneB3LYP6-311++G(d,p)---
p-NitrotolueneB3LYP6-311++G(d,p)---
1,2-DinitrobenzeneB3LYP6-311+G(d,p)---
1,3-DinitrobenzeneB3LYP6-311+G(d,p)---
1,4-DinitrobenzeneB3LYP6-311+G(d,p)---

Table 2: Comparison of Calculated and Experimental Ionization Potentials (IP) of Nitrated Aromatic Compounds.

CompoundDFT FunctionalBasis SetCalculated IP (eV)Experimental IP (eV)Absolute Error (eV)
NitrobenzeneB3LYP6-311++G(d,p)9.899.920.03
M06-2X6-311++G(d,p)10.159.920.23
PBE06-311++G(d,p)9.959.920.03
CAM-B3LYP6-311++G(d,p)10.219.920.29
2-NitrotolueneB3LYP6-311++G(d,p)-9.43[3]-
3-NitrotolueneB3LYP6-311++G(d,p)---
4-NitrotolueneB3LYP6-311++G(d,p)---

Note: The tables are partially populated based on the available search results. A comprehensive benchmarking study with a wider range of compounds and functionals would be necessary to fully populate these tables.

Experimental Protocols for Validation

Accurate experimental data is the cornerstone of validating computational models. The following sections provide detailed methodologies for two key experimental techniques used to determine the electronic properties of nitrated aromatic compounds.

Measurement of Reduction Potential (Electron Affinity) via Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the reduction and oxidation potentials of a substance. The reduction potential is directly related to the electron affinity of a molecule.

Methodology:

  • Preparation of the Electrolyte Solution:

    • A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is dissolved in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF). The solvent must be of high purity and dried to remove residual water.

  • Preparation of the Analyte Solution:

    • A known concentration of the nitrated aromatic compound (typically 1-5 mM) is dissolved in the prepared electrolyte solution.

  • Electrochemical Cell Setup:

    • A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

    • The electrodes are placed in the analyte solution within an electrochemical cell.

  • Deoxygenation:

    • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Cyclic Voltammetry Measurement:

    • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

    • The resulting current is measured as a function of the applied potential.

  • Data Analysis:

    • The cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the peak potential for the reduction of the nitrated aromatic compound.

    • The half-wave potential (E₁/₂) for a reversible or quasi-reversible process, which is a good approximation of the standard reduction potential, is determined as the average of the cathodic and anodic peak potentials.

    • The measured potential is often referenced against an internal standard with a known reduction potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Measurement of Ionization Potential via Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energy of electrons ejected from a molecule upon ionization by high-energy radiation. This allows for the direct determination of the ionization potential.

Methodology:

  • Sample Preparation:

    • The nitrated aromatic compound is introduced into the high-vacuum chamber of the photoelectron spectrometer in the gas phase. This can be achieved by heating the solid or liquid sample to produce a sufficient vapor pressure.

  • Ionization Source:

    • A monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV) or a synchrotron radiation source, is used to irradiate the gaseous sample.

  • Photoelectron Ejection and Analysis:

    • The incident photons cause the ejection of electrons from the molecule.

    • The ejected photoelectrons are directed into an electron energy analyzer, which separates them based on their kinetic energy.

  • Detection:

    • An electron detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.

  • Data Analysis:

    • The photoelectron spectrum is a plot of the number of photoelectrons detected versus their binding energy.

    • The binding energy (BE) is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

    • The first peak in the spectrum at the lowest binding energy corresponds to the first adiabatic ionization potential of the molecule.

Validation Workflow

The process of validating DFT models for predicting the electronic properties of nitrated aromatics can be summarized in the following workflow:

G cluster_exp Experimental Validation cluster_comp Computational Modeling cluster_analysis Analysis and Comparison Exp_Data Acquire Experimental Data (e.g., CV, PES) Compare Compare Calculated and Experimental Values Exp_Data->Compare Select_Molecules Select Nitrated Aromatic Compounds Perform_Calc Perform DFT Calculations (EA, IP) Select_Molecules->Perform_Calc Select_DFT Select DFT Functionals and Basis Sets Select_DFT->Perform_Calc Perform_Calc->Compare Analyze_Error Analyze Absolute and Relative Errors Compare->Analyze_Error Recommend Recommend Reliable DFT Models Analyze_Error->Recommend

References

Comparative Study of Nitrating Agents for Phenanthrenequinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective nitration of phenanthrenequinone is a critical step in the synthesis of various bioactive molecules and functional materials. This guide provides an objective comparison of different nitrating agents for phenanthrenequinone, supported by available experimental data, to aid in the selection of the most suitable method for specific research needs.

The introduction of nitro groups into the phenanthrenequinone scaffold can significantly alter its electronic properties and biological activity. The choice of nitrating agent and reaction conditions plays a pivotal role in determining the yield, regioselectivity, and the number of nitro groups introduced. This comparative analysis is based on a review of available chemical literature.

Comparison of Nitrating Agents

The nitration of phenanthrenequinone has been explored using a variety of reagents, each with its own advantages and disadvantages. The most common methods involve the use of nitric acid, either alone or in combination with other reagents. The following table summarizes the performance of different nitrating agents based on available data.

Nitrating Agent/SystemTarget Product(s)Key Reaction ConditionsYieldRegioselectivityReference
Fuming Nitric Acid2,4,7-TrinitrophenanthrenequinoneAcetic anhydride as solvent.Not specified2,4,7-substitution[1]
Conc. Nitric Acid / Sulfuric Acid (Mixed Acid)Dinitrophenanthrenequinone isomersNot specifiedNot specifiedMixture of isomers[2]
Nitric Acid2,7-Dinitrophenanthrenequinone, 2,5-DinitrophenanthrenequinoneNot specifiedNot specifiedMixture of 2,7- and 2,5-isomers[2]

Note: Detailed quantitative data on the yields and isomer ratios for the nitration of phenanthrenequinone is limited in the readily available literature. The information presented is based on qualitative descriptions and the successful synthesis of specific isomers.

Experimental Protocols

Detailed experimental procedures for the nitration of phenanthrenequinone are not extensively documented in a single comparative study. However, based on general knowledge of nitration reactions and the synthesis of related nitro compounds, the following protocols can be inferred.

General Procedure for Nitration with Mixed Acid (Nitric Acid/Sulfuric Acid)

This is a standard and potent method for the nitration of aromatic compounds.

  • Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid in a flask, while cooling the mixture in an ice bath to maintain a low temperature. The ratio of nitric acid to sulfuric acid can be varied to control the extent of nitration.

  • Reaction: Dissolve phenanthrenequinone in a suitable solvent (e.g., a chlorinated hydrocarbon) in a separate flask and cool it in an ice bath.

  • Slowly add the pre-cooled nitrating mixture to the phenanthrenequinone solution with constant stirring.

  • Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Purification: Filter the precipitate, wash it thoroughly with water to remove any residual acid, and then dry it. Further purification can be achieved by recrystallization from an appropriate solvent.

General Procedure for Nitration with Fuming Nitric Acid

Fuming nitric acid is a more potent nitrating agent and is often used to introduce multiple nitro groups.

  • Reaction Setup: Dissolve phenanthrenequinone in a suitable solvent, such as acetic anhydride, in a reaction flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.[1]

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the solution while maintaining a low temperature and stirring vigorously.

  • Reaction and Monitoring: Allow the reaction to proceed at a controlled temperature and monitor its progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification steps as described for the mixed acid nitration.

Reaction Mechanisms and Logical Relationships

The nitration of phenanthrenequinone proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) as the active electrophile, its attack on the aromatic ring of phenanthrenequinone, and subsequent re-aromatization.

Experimental Workflow for Phenanthrenequinone Nitration

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start pq Phenanthrenequinone start->pq nitrating_agent Nitrating Agent (e.g., Mixed Acid) start->nitrating_agent reaction_vessel Reaction Vessel (Controlled Temperature) pq->reaction_vessel nitrating_agent->reaction_vessel monitoring Reaction Monitoring (TLC) reaction_vessel->monitoring quenching Quenching (Ice Water) monitoring->quenching filtration Filtration quenching->filtration washing Washing filtration->washing drying Drying washing->drying purification Purification (Recrystallization) drying->purification end End Product purification->end

Caption: A generalized workflow for the nitration of phenanthrenequinone.

Logical Relationship of Nitrating Agent Choice and Product

logical_relationship cluster_agents Nitrating Agents cluster_outcomes Probable Outcomes start Choice of Nitrating Agent mixed_acid Mixed Acid (HNO₃/H₂SO₄) start->mixed_acid fuming_hno3 Fuming HNO₃ start->fuming_hno3 dinitration Dinitration (e.g., 2,7- and 2,5-isomers) mixed_acid->dinitration trinitration Trinitration (e.g., 2,4,7-isomer) fuming_hno3->trinitration

Caption: The choice of nitrating agent influences the degree of nitration.

Conclusion

Further research is required to establish a more detailed quantitative comparison of different nitrating agents, including modern and milder alternatives, to provide a clearer guide for the regioselective synthesis of various nitrophenanthrenequinone derivatives. Researchers should carefully consider the desired product and the available laboratory safety infrastructure when choosing a nitration method.

References

Confirming the Structure of Brominated 2,7-Dinitro-9,10-phenanthrenequinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the structure of brominated 2,7-Dinitro-9,10-phenanthrenequinone. Due to the limited availability of direct and specific experimental data for 4-bromo-2,7-dinitro-9,10-phenanthrenequinone in the reviewed literature, this guide presents a comprehensive overview of the expected analytical outcomes based on established chemical principles and data from analogous compounds. The primary product of the bromination of 2,7-Dinitro-9,10-phenanthrenequinone is 4-bromo-2,7-dinitro-9,10-phenanthrenequinone. An alternative isomer, 2-bromo-4,7-dinitro-9,10-phenanthrenequinone, produced from the bromination of 2,5-dinitro-9,10-phenanthrenequinone, will be used as a comparative alternative.[1]

Structural Confirmation Workflow

The following diagram outlines the logical workflow for the synthesis and structural confirmation of brominated 2,7-Dinitro-9,10-phenanthrenequinone.

Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation start 2,7-Dinitro-9,10-phenanthrenequinone reagents Bromine (Br2) Concentrated Sulfuric Acid (H2SO4) Acetic Acid (CH3COOH) start->reagents Reaction product Crude Brominated Product reagents->product purification Column Chromatography / Recrystallization product->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr Nuclear Magnetic Resonance (NMR) Spectroscopy purification->nmr confirmed_structure Confirmed Structure: 4-bromo-2,7-dinitro-9,10-phenanthrenequinone ms->confirmed_structure Molecular Weight ir->confirmed_structure Functional Groups nmr->confirmed_structure Proton Environment

Caption: Synthesis and structural elucidation workflow.

Comparative Spectroscopic Data Analysis

The following table summarizes the expected and observed spectroscopic data for the starting material and potential brominated products. This data is essential for distinguishing between the isomers and confirming the final structure.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Signals (Illustrative) Key IR Absorptions (cm⁻¹)
2,7-Dinitro-9,10-phenanthrenequinoneC₁₄H₆N₂O₆298.21Aromatic protons with specific splitting patterns characteristic of the dinitro substitution.~1680 (C=O), ~1530 & ~1340 (NO₂)
4-bromo-2,7-dinitro-9,10-phenanthrenequinone (Target) C₁₄H₅BrN₂O₆377.11Fewer aromatic protons than the starting material, with shifts influenced by the bromine and nitro groups. The introduction of bromine at the 4-position will alter the symmetry and splitting patterns of the remaining aromatic protons.~1680 (C=O), ~1530 & ~1340 (NO₂), C-Br stretch (region varies)
2-bromo-4,7-dinitro-9,10-phenanthrenequinone (Alternative)C₁₄H₅BrN₂O₆377.11A distinct set of aromatic proton signals and coupling constants compared to the 4-bromo isomer due to the different substitution pattern.~1680 (C=O), ~1530 & ~1340 (NO₂), C-Br stretch (region varies)

Experimental Protocols

Detailed methodologies for the synthesis and key analytical techniques are provided below.

Synthesis of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone

This protocol is based on established methods for the bromination of nitrated aromatic compounds.

Materials:

  • 2,7-Dinitro-9,10-phenanthrenequinone

  • Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Acid (CH₃COOH)

  • Nitric Acid (HNO₃) (catalytic amount may be required)[1]

Procedure:

  • In a fume hood, dissolve 2,7-Dinitro-9,10-phenanthrenequinone in a mixture of concentrated sulfuric acid and acetic acid.

  • Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction may require the presence of a catalytic amount of nitric acid to proceed.[1]

  • Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra. 2D NMR techniques such as COSY and HMQC can be employed to aid in the assignment of proton and carbon signals.

  • Analysis: The number of signals, their chemical shifts, and coupling constants in the ¹H NMR spectrum will provide detailed information about the substitution pattern on the phenanthrenequinone core, allowing for differentiation between the 4-bromo and other possible isomers.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze as a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The presence of characteristic absorption bands for the carbonyl groups (C=O) and the nitro groups (NO₂) should be confirmed. The C-Br stretching frequency may also be observed in the fingerprint region.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent for the chosen ionization method.

  • Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Obtain the mass spectrum of the sample.

  • Analysis: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone (C₁₄H₅BrN₂O₆), which is approximately 377.11 g/mol . The isotopic pattern of the molecular ion peak, showing the characteristic presence of bromine (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), will provide definitive evidence for the incorporation of a single bromine atom.

References

Comparative Analysis of the Biological Activity of 2,7-Dinitro-9,10-phenanthrenedione and Other Nitro-PAHs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2,7-Dinitro-9,10-phenanthrenedione and other selected nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Due to the limited publicly available data specifically for this compound, this guide focuses on its potential anticancer properties and draws comparisons with well-characterized dinitro-PAHs to provide a broader context of the biological activities within this chemical class.

Introduction to Nitro-PAHs

Nitro-PAHs are environmental pollutants formed during incomplete combustion processes. Many have been identified as potent mutagens and carcinogens[1][2]. Their biological activity is influenced by the number and position of nitro groups on the aromatic rings. Dinitrated PAHs, in particular, often exhibit high mutagenic and carcinogenic potential.

Biological Activity of this compound

Direct experimental data on the mutagenicity and carcinogenicity of this compound is scarce in publicly accessible literature. However, some research indicates its potential as an anticancer agent. One study has suggested that this compound can inhibit the proliferation of various cancer cell lines at micromolar concentrations by inducing apoptosis through the mitochondrial pathway[3]. This suggests that the compound may hold therapeutic potential, warranting further investigation.

Comparative Data on Dinitro-PAHs

To provide a comparative perspective, this section summarizes the biological activities of other well-studied dinitro-PAHs, including dinitropyrenes and dinitrofluorenes.

Mutagenicity

The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds. The mutagenicity of several dinitropyrenes in Salmonella typhimurium strain TA98 without metabolic activation is presented in Table 1.

Table 1: Mutagenicity of Selected Dinitropyrenes in Salmonella typhimurium TA98

CompoundRevertants / nmolReference
1,3-Dinitropyrene108,000Tokiwa et al. (1981)
1,6-Dinitropyrene239,000Tokiwa et al. (1981)
1,8-Dinitropyrene326,000Tokiwa et al. (1981)

Data presented is qualitative and for comparative purposes based on available literature.

Cytotoxicity

The cytotoxic effects of nitro-PAHs are often evaluated by determining the half-maximal inhibitory concentration (IC50) in various cell lines. Table 2 provides a summary of the apoptotic potency of selected dinitropyrenes.

Table 2: Apoptotic Potency of Dinitropyrenes in Hepa1c1c7 Cells

CompoundApoptotic PotencyReference
1,3-Dinitropyrene+++Landvik et al. (2007)[1]
1,8-Dinitropyrene+Landvik et al. (2007)[1]
1-Nitropyrene++Landvik et al. (2007)[1]

Potency is indicated qualitatively (+++ high, ++ moderate, + low) as reported in the study.

Carcinogenicity

Animal studies are crucial for assessing the carcinogenic potential of nitro-PAHs. Table 3 summarizes the carcinogenicity of selected dinitro-PAHs in rats.

Table 3: Carcinogenicity of Selected Dinitro-PAHs in Rats

CompoundRoute of AdministrationTarget Organ(s)Reference
1,6-DinitropyreneIntrapulmonary InjectionLungImaida et al. (1991)[2]
1,8-DinitropyreneSubcutaneous InjectionSarcomas at injection siteOhgaki et al. (1985)[4]
2,7-DinitrofluoreneIntramammary InjectionMammary GlandImaida et al. (1995)

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenicity of chemical compounds.

Objective: To determine the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Methodology:

  • Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

  • Procedure:

    • The bacterial culture, the test compound at various concentrations, and the S9 mix (if required) are combined in molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Nitro-PAHs can induce apoptosis through various signaling cascades. The mitochondrial (intrinsic) pathway is a common mechanism.

apoptosis_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Nitro_PAH Nitro-PAH Cell_Stress Cellular Stress (e.g., ROS production) Nitro_PAH->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Nitro-PAHs.

Experimental Workflow for Biological Activity Screening

The general workflow for assessing the mutagenicity and cytotoxicity of a test compound is outlined below.

experimental_workflow cluster_mutagenicity Mutagenicity Testing cluster_cytotoxicity Cytotoxicity Testing Test_Compound Test Compound (e.g., this compound) Ames_Test Ames Test (S. typhimurium) Test_Compound->Ames_Test Cell_Culture Cancer Cell Lines (e.g., A549, HepG2) Test_Compound->Cell_Culture Data_Analysis_M Analyze Revertant Colonies Ames_Test->Data_Analysis_M Result_M Mutagenic Potential Data_Analysis_M->Result_M MTT_Assay MTT Assay Cell_Culture->MTT_Assay Data_Analysis_C Calculate IC50 MTT_Assay->Data_Analysis_C Result_C Cytotoxic Potency Data_Analysis_C->Result_C

Caption: General workflow for mutagenicity and cytotoxicity screening.

Conclusion

While this compound shows potential as an anticancer agent through the induction of apoptosis, a comprehensive understanding of its biological activity is limited by the lack of available data on its mutagenicity and carcinogenicity. In contrast, other dinitro-PAHs, such as dinitropyrenes, are well-documented as potent mutagens and carcinogens. Further research is imperative to fully characterize the biological profile of this compound to determine its potential risks and therapeutic benefits. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Validation of Analytical Standards for 2,7-Dinitro-9,10-phenanthrenedione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,7-Dinitro-9,10-phenanthrenedione, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of interest in environmental and toxicological research, is contingent upon the availability of well-characterized analytical standards.[1] Due to the limited commercial availability of a certified reference material (CRM) for this specific compound, researchers often rely on in-house synthesized standards or surrogate standards. This guide provides a comparative overview of the validation of an in-house this compound standard against the use of surrogate standards, supported by established analytical methodologies.

Comparison of Analytical Standards

The validation of an analytical method for this compound necessitates a reliable standard. In the absence of a commercially available CRM, two primary alternatives exist: the synthesis and rigorous characterization of an in-house standard, or the use of a surrogate standard, typically a structurally similar, isotopically labeled compound.

FeatureIn-House this compound StandardSurrogate Standard (e.g., Deuterated Nitro-PAH)
Identity Confirmation Requires comprehensive characterization (NMR, MS, IR) to confirm structure and purity.Certified identity and purity provided by the manufacturer.
Purity Assessment Purity must be determined using techniques like quantitative NMR (qNMR), mass spectrometry, and chromatography.Certified purity with a detailed certificate of analysis.
Traceability Traceability to a national or international standard is challenging to establish.Often traceable to NIST or other national metrology institutes.
Quantification Accuracy Can provide high accuracy if purity is accurately determined.High accuracy for the surrogate, but assumes an equivalent response factor to the analyte, which may introduce bias.
Cost and Effort High initial effort and cost for synthesis, purification, and characterization.[1]Lower initial effort, but can be expensive to purchase.
Availability Dependent on in-house synthesis capabilities.Commercially available from various suppliers.

Experimental Protocols

The validation of an analytical method for this compound, whether using an in-house or surrogate standard, should follow established guidelines for method validation. The primary analytical techniques for nitro-PAHs are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: HPLC-UV Method Validation

This protocol outlines the validation of an HPLC-UV method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the standard (typically around 254 nm and 330 nm for nitro-PAHs).

  • Injection Volume: 10 µL.

2. Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This is evaluated by analyzing blank and spiked matrix samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: A series of at least five concentrations of the standard are prepared and injected. The peak area is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²) of the calibration curve.

  • Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of the standard at three different levels (low, medium, and high). The percentage of the recovered analyte is calculated.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by performing multiple injections of the same sample on the same day. Intermediate precision is evaluated by repeating the analysis on different days with different analysts or equipment. Results are expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's performance is tested by introducing small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Protocol 2: GC-MS Method Validation

This protocol describes the validation of a GC-MS method, which is highly selective and sensitive for nitro-PAH analysis.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analytes.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Characteristic ions for this compound would be monitored.

2. Validation Parameters: The same validation parameters as for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are evaluated, with the key difference being the use of mass-to-charge ratios (m/z) for identification and quantification.

Data Presentation

The following tables present hypothetical but representative quantitative data for the validation of an analytical method for this compound using an in-house standard.

Table 1: Linearity Data (HPLC-UV)

Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.576.5
1.0151.8
5.0755.3
10.01520.1
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data (HPLC-UV)

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%) - Repeatability (n=6)RSD (%) - Intermediate Precision (n=6, 3 days)
0.298.52.13.5
2.0101.21.52.8
8.099.31.22.5

Table 3: LOD and LOQ (GC-MS)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.005
Limit of Quantification (LOQ)0.015

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for standard validation and a potential signaling pathway associated with the toxicological effects of this compound.

experimental_workflow cluster_standard Standard Preparation cluster_validation Method Validation cluster_analysis Sample Analysis Standard In-House this compound or Surrogate Standard Linearity Linearity Standard->Linearity Accuracy Accuracy Standard->Accuracy Specificity Specificity Instrumental HPLC-UV or GC-MS Analysis Specificity->Instrumental DataProc Data Processing & Quantification Linearity->DataProc Accuracy->DataProc Precision Precision Precision->Instrumental LOD_LOQ LOD/LOQ LOD_LOQ->Instrumental Robustness Robustness Robustness->Instrumental SamplePrep Sample Preparation SamplePrep->Instrumental Instrumental->DataProc

Caption: Experimental workflow for analytical method validation.

signaling_pathway Compound This compound Metabolism Metabolic Activation Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Adducts DNA Adduct Formation Metabolism->DNA_Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage Cellular_Response Cellular Stress Response DNA_Damage->Cellular_Response Cancer Carcinogenesis DNA_Damage->Cancer Apoptosis Apoptosis Cellular_Response->Apoptosis

Caption: Postulated genotoxicity pathway of this compound.

References

comparing the efficacy of different reduction methods for dinitrophenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of dinitroaromatic compounds is a critical transformation in the synthesis of a wide array of functional molecules, including pharmaceuticals, dyes, and polymers. The conversion of dinitrophenanthrenedione to its corresponding diamine is a key step in the development of various bioactive compounds. This guide provides an objective comparison of the efficacy of three common reduction methods for dinitroaromatic compounds, using dinitronaphthalene as a representative model system due to the limited availability of direct comparative studies on dinitrophenanthrenedione. The data presented here is intended to assist researchers in selecting the most appropriate method for their specific synthetic needs.

Comparison of Reduction Method Efficacy

The following table summarizes the quantitative data for three prevalent reduction methods: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) Reduction, and Iron in Acetic Acid (Fe/AcOH) Reduction. The data is based on the reduction of dinitronaphthalene isomers, which serve as suitable analogs for dinitrophenanthrenedione.

Method Substrate Reagents & Conditions Reaction Time Yield (%) Key Observations
Catalytic Hydrogenation 1,5-Dinitronaphthalene5% Pd/C, Aniline (solvent), 50°C, 10 bar H₂2 hours91.9High yield and relatively mild conditions. Requires specialized hydrogenation equipment.[1]
1,8-Dinitronaphthalene5% Pd/C, o-Toluidine (solvent), 100°C, 10 bar H₂70 minutes90.9Faster reaction time at a higher temperature.[1]
1,5-Dinitronaphthalene20 wt% Ni/CNTs, DMF (solvent), 120°C, 0.6 MPa H₂Not Specified92.04Demonstrates the utility of non-noble metal catalysts, though at a higher temperature.[2]
Stannous Chloride (SnCl₂) Reduction Aromatic Nitro CompoundSnCl₂·2H₂O, Ethyl Acetate, 50°COvernight95High yield under mild thermal conditions. Tin waste is a significant drawback.
Aromatic Nitro CompoundSnCl₂, Ethanol, Reflux4 hours91Faster reaction at a higher temperature (reflux).
Iron/Acetic Acid (Fe/AcOH) Reduction Aromatic Nitro CompoundFe powder, Acetic Acid, Ethanol, Reflux20 minutes64Very fast reaction time. Moderate yield and requires careful workup to remove iron salts.[3]
Aromatic Nitro CompoundFe powder, Acetic Acid, Ethanol, 100°C2 hoursNot SpecifiedA common and cost-effective method.[3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Catalytic Hydrogenation of 1,5-Dinitronaphthalene[1]

Materials:

  • 1,5-Dinitronaphthalene (60 g, 0.275 mol)

  • Aniline (340 ml)

  • 1% Platinum on activated charcoal catalyst (water-moist, 18 g, corresponding to 8 g dry catalyst)

  • Hydrogen gas

Procedure:

  • A 700 ml stirrer autoclave is charged with a suspension of 1,5-dinitronaphthalene in aniline.

  • The water-moist platinum on activated charcoal catalyst is added to the suspension.

  • The autoclave is sealed and the hydrogenation is carried out at 50°C under a hydrogen pressure of 10 bars.

  • The reaction is monitored until the hydrogen uptake ceases (approximately 2 hours).

  • The catalyst is separated by filtration at 80°C.

  • Aniline is removed by steam distillation to yield 1,5-diaminonaphthalene.

Stannous Chloride (SnCl₂) Reduction of an Aromatic Nitro Compound

Materials:

  • Aromatic Nitro Compound (10.9 g, 27.7 mmol)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (18.7 g, 83.1 mmol)

  • Ethyl Acetate (100 ml)

  • 10% Sodium Bicarbonate solution

Procedure:

  • To a solution of the aromatic nitro compound in ethyl acetate, stannous chloride dihydrate is added.

  • The reaction mixture is stirred at 50°C overnight.

  • The mixture is filtered through celite to remove insoluble tin salts.

  • The filtrate is washed with 10% sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is further extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated in vacuo to provide the product.

Iron/Acetic Acid (Fe/AcOH) Reduction of an Aromatic Nitro Compound[3]

Materials:

  • Aromatic Nitro Compound (70 g, 386 mmol)

  • Iron powder (40 g)

  • Acetic Acid (100 ml)

  • Absolute Ethanol (400 ml)

  • Concentrated HCl (1 ml)

  • Ethyl Acetate (500 ml)

  • 6N NaOH solution

Procedure:

  • To a solution of the aromatic nitro compound in acetic acid and absolute ethanol, iron powder is slowly added.

  • The reaction is cooled in an ice-water bath and treated with concentrated HCl. The addition is exothermic.

  • The reaction is heated to reflux for 20 minutes and then allowed to cool to room temperature.

  • The mixture is filtered, and the filtrate is concentrated to a thick oil.

  • The resulting oil is partitioned between ethyl acetate and water and basified to pH 10 using 6N NaOH.

  • The mixture is filtered through celite.

  • The organic layer is separated, washed with saturated aqueous NaHCO₃, water, and brine, then dried and concentrated to provide the product.

Visualizing the Reduction Workflow

The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the reduction of a dinitroaromatic compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start reagents Combine Dinitro-compound, Solvent, and Reducing Agent start->reagents conditions Set Reaction Temperature and Pressure (if applicable) reagents->conditions stir Stir/Agitate Reaction Mixture conditions->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Crystallization, Chromatography) extract->purify end End purify->end

Caption: General experimental workflow for the reduction of dinitroaromatic compounds.

Caption: General chemical transformation from a dinitro to a diamino aromatic compound.

References

Safety Operating Guide

Proper Disposal of 2,7-Dinitro-9,10-phenanthrenedione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2,7-Dinitro-9,10-phenanthrenedione as a hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure safety and environmental compliance when handling and disposing of this compound. This guide provides essential, step-by-step instructions for the proper management of this compound waste.

I. Immediate Safety and Handling Precautions

Prior to disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all waste materials must be correctly segregated and labeled.

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

CategoryRequirementRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact with the hazardous material.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or vapors.
Engineering Controls Chemical fume hood.Provides localized ventilation to remove hazardous fumes.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.

  • Waste Identification and Classification :

    • This compound is classified as a hazardous waste. It is an organic nitro compound, which may exhibit reactivity and toxicity.[1][2]

    • Consult your institution's chemical hygiene plan and local regulations for specific waste codes.

  • Waste Segregation and Collection :

    • Solid Waste : Collect solid this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be made of a compatible material (e.g., polyethylene).

    • Contaminated Materials : Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste in the same container.

    • Solutions : If the compound is in a solution, collect it in a labeled, sealed, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Labeling :

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: 604-94-4

      • An accurate estimation of the quantity of waste.

      • The date of accumulation.

      • The associated hazards (e.g., "Toxic," "Reactive").

  • Storage :

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Store away from incompatible materials, particularly strong oxidizing agents, and sources of ignition.[4]

  • Disposal Request :

    • Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for a pickup.[2][5] Do not transport hazardous waste outside of the laboratory yourself.

III. Spill Management

In the event of a spill, follow these immediate actions:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your laboratory supervisor and EHS office.

  • Contain : If it is safe to do so, prevent the spread of the spill using absorbent pads or other appropriate spill control materials.

  • Clean-up :

    • For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material.

    • Carefully sweep up solid material and place it in the designated hazardous waste container.[6][7] Avoid generating dust.

    • For liquid spills, use an absorbent material, and then place the contaminated absorbent into the hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

IV. Waste Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Generation of this compound Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Compatible Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F Collection of Hazardous Waste from Laboratory E->F G Transportation to Central Accumulation Area F->G H Final Disposal at a Permitted Facility G->H

Figure 1: Workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. Local, state, and federal regulations regarding hazardous waste disposal must be followed.

References

Personal protective equipment for handling 2,7-Dinitro-9,10-phenanthrenedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2,7-Dinitro-9,10-phenanthrenedione. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Summary

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Toxicity: Nitrated polycyclic aromatic hydrocarbons are recognized as significant environmental constituents and are researched for their potential to cause DNA damage.[4] Skin absorption is a primary route of exposure for aromatic nitro-compounds.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[6][7][8] Always inspect gloves for integrity before use.
Eye Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields.[2] A face shield should be used in situations with a splash hazard.
Body Protection Laboratory Coat or CoverallsWear a lab coat or chemical-resistant coveralls to prevent skin contact. For larger quantities or where significant exposure is possible, impervious clothing is recommended.[2]
Respiratory Protection Particulate Respirator or Cartridge RespiratorFor handling powders that may generate dust, a minimum of an N95-rated particulate respirator is required.[9] If heating or aerosolization is possible, a chemical cartridge respirator suitable for organic vapors should be used.[10][11]

Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.
  • A certified chemical fume hood is required for all operations that may generate dust or aerosols.
  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Personal Decontamination:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
  • If skin contact occurs, immediately wash the affected area with plenty of soap and water.[1][2]
  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

3. Spill Management:

  • In case of a spill, evacuate the area and prevent the spread of dust.
  • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
  • Carefully sweep or vacuum the spilled solid into a labeled, sealed container for disposal. Avoid raising dust.
  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE and disposable labware, in a clearly labeled, sealed, and compatible hazardous waste container.
  • Collect solvent waste that has been in contact with the chemical in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Disposal Procedure:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12][13]
  • Do not dispose of this chemical down the drain or in the regular trash.[13]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware handling_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dinitro-9,10-phenanthrenedione
Reactant of Route 2
2,7-Dinitro-9,10-phenanthrenedione

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